molecular formula C25H23F3N4O4S B10824593 ZL0580

ZL0580

货号: B10824593
分子量: 532.5 g/mol
InChI 键: DKFYGSWCJGXEJY-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ZL0580 is a useful research compound. Its molecular formula is C25H23F3N4O4S and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O4S/c26-25(27,28)17-8-10-19(11-9-17)30-24(34)31-20-12-14-21(15-13-20)37(35,36)32-16-4-7-22(32)23(33)29-18-5-2-1-3-6-18/h1-3,5-6,8-15,22H,4,7,16H2,(H,29,33)(H2,30,31,34)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFYGSWCJGXEJY-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of ZL0580: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0580 has emerged as a promising small molecule in the pursuit of an HIV cure, functioning as a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. This technical guide delineates the core mechanism of action of this compound, focusing on its role in the epigenetic suppression of HIV-1. Through a multi-faceted approach involving the inhibition of viral transcription, modulation of chromatin structure, and disruption of key protein-protein interactions, this compound promotes a state of deep latency in infected cells. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a cure. Current antiretroviral therapy (ART) effectively suppresses viral replication but fails to eradicate these latent proviruses. A "block and lock" strategy, which aims to enforce a state of permanent transcriptional silence, has gained traction as a viable approach. This compound, a novel BRD4 inhibitor, embodies this strategy by inducing a durable epigenetic suppression of the HIV-1 provirus. Unlike pan-BET inhibitors such as JQ1, which can paradoxically activate viral transcription, this compound selectively targets the BD1 domain of BRD4, leading to a distinct and favorable mechanistic profile for HIV latency promotion.[1][2][3]

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its selective binding to the first bromodomain (BD1) of BRD4. This interaction initiates a cascade of events that collectively lead to the transcriptional silencing of the integrated HIV-1 provirus.

Selective Inhibition of BRD4 BD1

This compound exhibits a high degree of selectivity for the BD1 domain of BRD4. This selectivity is crucial to its unique HIV-suppressive activity. The binding of this compound to BRD4 BD1 is distinct from that of pan-BET inhibitors, which bind to both BD1 and BD2 domains of all BET family members.[4]

Inhibition of Tat-Mediated Transcriptional Elongation

A key step in HIV-1 transcription is the recruitment of the positive transcription elongation factor b (p-TEFb) complex by the viral Tat protein to the HIV-1 long terminal repeat (LTR). p-TEFb, which is composed of CDK9 and Cyclin T1, then phosphorylates the C-terminal domain of RNA Polymerase II, facilitating transcriptional elongation. This compound disrupts this process by inhibiting the Tat-mediated recruitment of p-TEFb to the LTR.[1][5] Specifically, this compound has been shown to disrupt the binding of Tat to CDK9, a critical interaction for efficient HIV transcription.[5]

Induction of a Repressive Chromatin Structure

This compound promotes a transcriptionally inert state at the HIV LTR by inducing a more repressive chromatin structure.[1][5][6] This is achieved by modulating the positioning of nucleosomes at the viral promoter, making it less accessible to the transcriptional machinery. This epigenetic modification contributes to the durable silencing of the provirus.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and ex vivo models. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
BRD4 BD1 Binding Affinity (IC50)163 nMTime-Resolved Fluorescence Energy Transfer (TR-FRET)[4]

Table 1: Binding Affinity of this compound for BRD4 BD1. This table shows the half-maximal inhibitory concentration (IC50) of this compound for the first bromodomain (BD1) of BRD4, indicating a potent interaction.

Cell Model Concentration Effect Reference
J-Lat cells10 µMSuppression of PMA-stimulated and basal HIV transcription[3][6]
Primary CD4+ T cells8 µMSuppression of productive HIV infection[6]
PBMCs (viremic patients)8 µMSuppression of ex vivo HIV transcription[3][6]
Microglial cells (HC69)10 µMPotent and durable suppression of induced and basal HIV transcription
Monocytic cell lines (U1, OM10.1)10 µMPotent and durable suppression of induced and basal HIV transcription

Table 2: In Vitro and Ex Vivo Efficacy of this compound. This table summarizes the effective concentrations of this compound required to suppress HIV transcription in various cellular models of infection.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its HIV-suppressive effects.

ZL0580_Mechanism cluster_nucleus Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Binds to Repressive_Chromatin Repressive Chromatin Structure This compound->Repressive_Chromatin Promotes Tat HIV Tat BRD4_BD1->Tat Inhibits recruitment of p-TEFb by Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates HIV_LTR HIV LTR RNAPII->HIV_LTR Binds to Transcription_Elongation Transcriptional Elongation HIV_LTR->Transcription_Elongation Repressive_Chromatin->HIV_LTR Silences HIV_RNA HIV RNA Transcription_Elongation->HIV_RNA

Caption: this compound binds to BRD4 BD1, inhibiting Tat-mediated p-TEFb recruitment and promoting a repressive chromatin state at the HIV LTR.

Experimental Workflow: Co-Immunoprecipitation

The following diagram outlines the workflow for a co-immunoprecipitation experiment to investigate the interaction between Tat and CDK9 in the presence of this compound.

CoIP_Workflow start Start: J-Lat cells treatment Treat with this compound (10 µM) or DMSO (control) start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear incubation Incubate with anti-Tat antibody preclear->incubation pull_down Add Protein A/G beads to pull down antibody-protein complexes incubation->pull_down wash Wash beads to remove non-specific binding pull_down->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (probe for CDK9 and Tat) elution->analysis end End: Determine effect on Tat-CDK9 interaction analysis->end

Caption: Workflow for co-immunoprecipitation to assess the this compound-mediated disruption of the Tat-CDK9 interaction.

Experimental Workflow: MNase-qPCR

The following diagram illustrates the workflow for high-resolution micrococcal nuclease (MNase) mapping followed by quantitative PCR (qPCR) to analyze chromatin structure at the HIV LTR.

MNase_Workflow start Start: J-Lat cells treatment Treat with this compound (10 µM), JQ1 (10 µM) or DMSO (control) start->treatment crosslink Cross-link proteins to DNA (e.g., with formaldehyde) treatment->crosslink permeabilize Permeabilize cells crosslink->permeabilize mnase_digest Digest with Micrococcal Nuclease (MNase) to cleave linker DNA permeabilize->mnase_digest reverse_crosslink Reverse cross-links and purify DNA mnase_digest->reverse_crosslink qpcr Perform qPCR with primers spanning the HIV LTR reverse_crosslink->qpcr analysis Analyze nucleosome positioning and occupancy qpcr->analysis end End: Characterize chromatin structure analysis->end

Caption: Workflow for MNase-qPCR to map nucleosome positioning at the HIV LTR following this compound treatment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Co-Immunoprecipitation (Co-IP) of Tat and CDK9

Objective: To determine if this compound disrupts the interaction between HIV-1 Tat and the cellular kinase CDK9.

Cell Line: J-Lat cells (a Jurkat T-cell line latently infected with HIV).

Protocol:

  • Cell Culture and Treatment: Culture J-Lat cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Treat cells with 10 µM this compound or DMSO (vehicle control) for 24 hours.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

  • Lysate Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add an anti-Tat antibody and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CDK9 and Tat, followed by HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

High-Resolution Micrococcal Nuclease (MNase) Mapping of the HIV LTR

Objective: To analyze the effect of this compound on the chromatin structure of the HIV-1 LTR.

Cell Line: J-Lat cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat J-Lat cells with 10 µM this compound, 10 µM JQ1 (as a comparator), or DMSO for 24 hours. Cells can be subsequently activated with PMA for 24 hours to induce transcription.[7]

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Permeabilization: Wash the cells with PBS and resuspend in a permeabilization buffer (e.g., containing a mild detergent like NP-40).

  • MNase Digestion: Resuspend the permeabilized cells in MNase digestion buffer. Add varying concentrations of MNase and incubate for a defined period at 37°C to achieve partial digestion of the chromatin. Stop the reaction by adding EDTA.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with Proteinase K. Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

  • Quantitative PCR (qPCR): Perform qPCR using a series of overlapping primer pairs that span the HIV-1 LTR, including regions corresponding to Nuc-0, DNase hypersensitive site 1 (DHS1), and Nuc-1.[7]

  • Data Analysis: Analyze the qPCR data to determine the relative protection of different regions of the LTR from MNase digestion. An increase in protection indicates a more compact, nucleosome-occupied chromatin structure. The results are typically presented as a ratio of the amount of PCR product from MNase-digested DNA to that from undigested control DNA for each primer pair.[7]

In Vivo HIV Suppression in a Humanized Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in suppressing HIV replication.

Animal Model: Humanized mice (e.g., NOD/SCID/gamma (NSG) mice engrafted with human CD34+ hematopoietic stem cells).

Protocol:

  • Animal Model Generation: Generate humanized mice by engrafting immunodeficient NSG mice with human CD34+ hematopoietic stem cells.[1]

  • HIV-1 Infection: Once human immune cell reconstitution is confirmed, infect the mice with an HIV-1 strain.

  • This compound Administration: Following the establishment of a stable viral load, administer this compound to the mice. While the exact therapeutic dosage regimen from the primary literature is not fully detailed, toxicity studies in ICR mice have been conducted with daily administration of 100 mg/kg and 300 mg/kg for 7 days, which were well-tolerated.[1] A potential therapeutic regimen in humanized mice could involve daily administration via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Monitor the mice for changes in viral load (plasma HIV-1 RNA levels) and CD4+ T cell counts throughout the treatment period and following treatment interruption.

  • Data Analysis: Analyze the data to determine the effect of this compound on HIV-1 replication and its ability to delay viral rebound after treatment cessation.

Conclusion

This compound represents a significant advancement in the development of "block and lock" strategies for an HIV cure. Its selective inhibition of BRD4 BD1 leads to a potent and durable epigenetic silencing of the HIV-1 provirus through a dual mechanism of inhibiting Tat-mediated transcription and promoting a repressive chromatin environment. The quantitative data and experimental evidence presented in this guide provide a solid foundation for its continued investigation and development as a therapeutic candidate. Further research to optimize its pharmacokinetic properties and long-term efficacy in vivo will be crucial in translating this promising molecule into a clinical reality.

References

ZL0580: A Selective BRD4 BD1 Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0580 is a novel small molecule inhibitor that demonstrates high selectivity for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. Unlike pan-BET inhibitors such as JQ1, which bind to both the first (BD1) and second (BD2) bromodomains of all BET family members, this compound's targeted approach offers the potential for a more nuanced modulation of BRD4's biological functions with a potentially distinct therapeutic window and side-effect profile.[1][2][3] This technical guide provides an in-depth overview of this compound, summarizing its binding affinity and selectivity, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and selectivity of this compound for BRD4 and other BET family proteins.

Table 1: In Vitro Binding Affinity of this compound for BRD4 Bromodomains

TargetAssayIC50 (nM)Reference
BRD4 BD1TR-FRET163[2][4]
BRD4 BD2TR-FRET1071

Table 2: Selectivity Profile of this compound against BET Family Proteins

TargetAssayIC50 (µM)Fold Selectivity (vs. BRD4 BD1)Reference
BRD2TR-FRET~0.9 - 1.9~6-11 fold
BRD3TR-FRET~0.9 - 1.9~6-11 fold
BRDTTR-FRET~0.9 - 1.9~6-11 fold

Table 3: Cellular Activity of this compound in HIV Suppression

Cell Line/ModelAssayEndpointConcentrationEffectReference
J-Lat cellsLuciferase AssayHIV Transcription10 µMSuppression of PMA-stimulated and basal transcription[5]
Primary CD4+ T cellsp24 ELISAProductive HIV Infection8 µMAlmost complete loss of infection
Myeloid Cells (HC69, U1, OM10.1)qPCRHIV Transcription10 µMPotent and durable suppression[6]
Humanized Mouse ModelRT-qPCRPlasma Viral Load3.8 mg/mouse (daily)Reduction to nearly undetectable levels[1][7][8]

Core Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of the BD1 domain of BRD4. This targeted inhibition leads to the suppression of HIV transcription, a mechanism that is distinct from the action of pan-BET inhibitors which tend to activate HIV transcription.[1][3]

HIV Transcription Suppression

The primary and most well-characterized mechanism of this compound is its ability to suppress HIV transcription. BRD4 is known to compete with the HIV Tat protein for binding to the positive transcription elongation factor b (P-TEFb) complex. By binding to a novel, non-acetylated lysine binding site on BRD4 BD1, this compound is thought to modulate BRD4's interaction with P-TEFb, ultimately inhibiting Tat-mediated transactivation and leading to a repressive chromatin state at the HIV long terminal repeat (LTR).[1][9][10][11] This leads to a potent and durable suppression of both basal and activated HIV transcription.[1][6][12]

dot

HIV_Transcription_Suppression cluster_nucleus Nucleus HIV_LTR HIV LTR RNA_Pol_II RNA Pol II P_TEFb P-TEFb (CDK9/CycT1) P_TEFb->RNA_Pol_II phosphorylates Tat HIV Tat Tat->P_TEFb recruits BRD4_BD1 BRD4 BD1 BRD4_BD1->P_TEFb competes with Tat for BRD4_BD1->Tat inhibits Tat transactivation Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation initiates This compound This compound This compound->BRD4_BD1 binds to Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assays Binding Affinity & Selectivity (AlphaScreen, TR-FRET, BROMOscan, ITC) Cellular_Assays Cellular Activity (HIV Suppression Assays) Binding_Assays->Cellular_Assays informs Target_Engagement Target Engagement (CETSA) Cellular_Assays->Target_Engagement validates Animal_Models Humanized Mouse Model Target_Engagement->Animal_Models justifies Efficacy_Testing Efficacy Testing (Plasma Viral Load Measurement) Animal_Models->Efficacy_Testing enables

References

ZL0580: A Novel Approach to Epigenetic Suppression of HIV for a Functional Cure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The persistence of latent HIV reservoirs remains the primary obstacle to a cure for HIV/AIDS. While antiretroviral therapy (ART) effectively suppresses viral replication, it fails to eradicate these dormant proviruses integrated into the host genome. A promising therapeutic strategy, known as "block-and-lock," aims to enforce a deep and durable state of latency, rendering the virus incapable of reactivation. This whitepaper delves into the core science of ZL0580, a first-in-class small molecule modulator of the bromodomain and extraterminal (BET) protein BRD4, which has emerged as a potent epigenetic suppressor of HIV.

Core Mechanism of Action: Selective Targeting of BRD4

This compound exerts its suppressive effects by selectively targeting the first bromodomain (BD1) of BRD4, an epigenetic "reader" protein crucial for HIV transcription.[1][2][3][4] Unlike pan-BET inhibitors such as JQ1, which bind non-selectively to both bromodomains (BD1 and BD2) of all BET family proteins and tend to reactivate HIV, this compound's specificity for BRD4's BD1 leads to transcriptional repression.[2][3][5] This selective interaction with a key glutamic acid residue (E151) within the BD1 domain is a critical determinant of its unique activity.[2][6]

The primary mechanisms through which this compound suppresses HIV transcription are twofold:

  • Inhibition of Tat-Mediated Transactivation: The HIV Tat protein is essential for robust viral transcription. It functions by recruiting the positive transcription elongation factor b (P-TEFb) complex, which includes CDK9, to the HIV long terminal repeat (LTR).[2][7] this compound disrupts the interaction between Tat and CDK9, thereby inhibiting the recruitment of P-TEFb to the viral promoter and stalling transcription elongation.[5][7][8]

  • Induction of a Repressive Chromatin Structure: this compound promotes the remodeling of chromatin at the HIV LTR into a more condensed and transcriptionally inert state.[1][2][3][7][8] This repressive nucleosomal structure physically hinders the access of transcription machinery to the viral promoter, reinforcing a state of deep latency.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from various in vitro, ex vivo, and in vivo studies, demonstrating the potent and durable suppressive effects of this compound on HIV.

Cell ModelTreatmentEffect on HIV Transcription/ReplicationReference
J-Lat Cells10 µM this compoundSuppressed both PMA-stimulated and basal HIV transcription for up to 14 days after a single treatment.[1]
Humanized Mouse ModelThis compound monotherapy or in combination with ARTPotently suppressed active HIV replication, reducing plasma viremia to nearly undetectable levels.[2][6]
Humanized Mouse ModelThis compound treatmentDelayed viral rebound by approximately 2 weeks following treatment interruption compared to ART alone.[2]
PBMCs from viremic HIV-infected individuals8 µM this compound for 2 daysInduced HIV transcriptional suppression with low toxicity.[4]
Microglial and Monocytic cell lines (HC69, U1, OM10.1)This compoundInduced potent and durable suppression of both induced and basal HIV transcription.[5][7][8]
Primary CD4+ T cellsThis compoundSuppressed HIV replication.[2][9]
PBMCs from ART-suppressed individualsThis compound in combination with ARTAccelerated HIV suppression during ART and delayed viral rebound after ART cessation.[3]
ExperimentMetricValueReference
Luciferase Assay in SupT1 cells (non-reactivated)IC506.43 ± 0.34 μM[10]
Luciferase Assay in SupT1 cells (reactivated with TNF-α)IC504.14 ± 0.37 μM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols employed in the study of this compound.

Cell Culture and HIV Infection Models
  • Cell Lines: J-Lat cells (a Jurkat T-cell line with an integrated latent HIV provirus expressing GFP upon activation), SupT1 cells, microglial cells (HC69), and monocytic cell lines (U1, OM10.1) are maintained in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.[7][8][10]

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or HIV-infected individuals using Ficoll-Paque density gradient centrifugation. CD4+ T cells are often purified from PBMCs using magnetic bead-based negative selection.[2][3]

  • In Vitro Infection: Primary CD4+ T cells are activated with phytohemagglutinin (PHA) and IL-2 before being infected with an HIV-1 strain (e.g., NL4-3).

  • Humanized Mouse Model: Humanized mice (e.g., reconstituted with human CD34+ hematopoietic stem cells) are infected with HIV-1 to study the effects of this compound in an in vivo setting.[2][11]

HIV Suppression and Reactivation Assays
  • Treatment: Cells are treated with varying concentrations of this compound, JQ1 (as a control), or a vehicle control (e.g., DMSO).

  • Reactivation: Latent HIV is reactivated using agents like phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).[1][10]

  • Quantification:

    • Flow Cytometry: In J-Lat cells, HIV reactivation is quantified by measuring the percentage of GFP-positive cells.

    • Luciferase Assay: In cells infected with a luciferase-reporter HIV strain, viral transcription is measured by luciferase activity.[10]

    • qPCR: HIV RNA levels (e.g., gag transcripts) in cell lysates or plasma viral loads in humanized mice are quantified using quantitative real-time PCR.[2][12]

Mechanistic Studies
  • Co-immunoprecipitation (Co-IP): To assess the interaction between proteins (e.g., Tat and CDK9), cells are lysed, and an antibody targeting one protein of interest is used to pull down that protein and its binding partners. The presence of the second protein is then detected by Western blotting.[5][13]

  • Chromatin Immunoprecipitation (ChIP)-qPCR: This technique is used to determine the association of specific proteins (e.g., Tat, BRD4) with the HIV LTR. Cells are treated with formaldehyde to crosslink proteins to DNA. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. After reversing the crosslinks, the amount of HIV LTR DNA is quantified by qPCR.[13]

  • Western Blotting: Used to measure the protein levels of key factors involved in HIV transcription elongation, such as Tat, CDK9, and phosphorylated RNA Polymerase II.[13]

  • High-Resolution Micrococcal Nuclease (MNase) Mapping: This method is employed to analyze the chromatin structure at the HIV LTR. Chromatin is partially digested with MNase, and the resulting DNA fragments are analyzed to determine the positioning of nucleosomes.[7][8]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows central to understanding the function of this compound.

ZL0580_Mechanism_of_Action cluster_transcription HIV Transcription Elongation cluster_inhibition This compound Action HIV_LTR HIV LTR RNAPII RNA Pol II HIV_LTR->RNAPII Initiation Repressive_Chromatin Repressive Chromatin Structure HIV_LTR->Repressive_Chromatin Elongation Elongation RNAPII->Elongation Productive Elongation PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNAPII Phosphorylates Tat HIV Tat Tat->PTEFb Recruits This compound This compound This compound->Tat Inhibits Interaction with P-TEFb BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Selectively Binds BRD4_BD1->HIV_LTR Induces

Caption: this compound's dual mechanism for HIV suppression.

Experimental_Workflow cluster_model Cellular Model Selection cluster_treatment Treatment & Reactivation cluster_analysis Analysis JLat J-Lat Cells Treat Treat with this compound or Control JLat->Treat Primary_CD4 Primary CD4+ T Cells Primary_CD4->Treat Myeloid Myeloid Cells Myeloid->Treat Reactivate Reactivate with PMA/TNF-α Treat->Reactivate Mechanistic Mechanistic Studies (Co-IP, ChIP, Western) Treat->Mechanistic Quantify Quantify HIV Expression (FACS, qPCR, Luciferase) Reactivate->Quantify

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of a "block-and-lock" functional cure for HIV. Its unique mechanism of selectively targeting the BD1 domain of BRD4 to induce a deep and durable state of latency in various cellular and in vivo models is highly promising.[2][3][7] The ability of this compound to act additively with other latency-promoting agents, such as LEDGINs, further underscores its therapeutic potential.[10][14]

Future research will focus on optimizing the chemical structure of this compound to enhance its potency and pharmacokinetic properties.[15] Extensive safety and efficacy studies in preclinical animal models are the next critical steps before this class of compounds can be advanced into clinical trials for HIV-infected individuals. The continued exploration of BRD4 modulators like this compound opens a new and exciting frontier in the quest to achieve long-term, ART-free remission for people living with HIV.

References

ZL0580: A Technical Guide to its Role in HIV Latency and Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV reservoirs in patients on antiretroviral therapy (ART) remains the primary obstacle to a cure. These reservoirs, primarily harbored in resting CD4+ T cells and other cell types, are transcriptionally silent and thus invisible to the immune system and unresponsive to conventional ART. A promising strategy to address this challenge is the "block-and-lock" approach, which aims to enforce a deep and durable state of latency, preventing viral rebound. The small molecule ZL0580 has emerged as a key player in this field, demonstrating a potent ability to suppress HIV transcription and promote a state of deep latency. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Selective BRD4 BD1 Inhibition

This compound is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1][2][3] BRD4 is a crucial host factor in HIV transcription, acting as an epigenetic reader that recognizes acetylated histones and recruits the Positive Transcription Elongation Factor b (P-TEFb) to the HIV long terminal repeat (LTR).[2] This recruitment is essential for the processivity of RNA Polymerase II (RNAP II) and robust viral gene expression.

Unlike pan-BET inhibitors such as JQ1, which bind to both the BD1 and BD2 domains of all BET proteins, this compound exhibits selectivity for the BD1 domain of BRD4.[2][4] This selectivity is critical to its unique mechanism of action. Instead of displacing BRD4 from chromatin, this compound promotes the binding of BRD4 to the HIV promoter.[2] This enhanced binding of a this compound-bound BRD4 at the LTR is thought to create a repressive chromatin environment and sterically hinder the recruitment and function of the viral trans-activator Tat and other components of the transcription machinery.[2][5]

The primary mechanisms by which this compound suppresses HIV transcription include:

  • Inhibition of Tat Transactivation: this compound treatment leads to a significant reduction in the binding of Tat to the HIV promoter.[6] It also disrupts the interaction between Tat and CDK9, a key component of P-TEFb, which is crucial for Tat-mediated transcription elongation.[4][6]

  • Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and repressive chromatin structure at the HIV LTR, making it less accessible to transcription factors.[1][6][7] This is evidenced by altered nucleosomal positioning as determined by high-resolution micrococcal nuclease (MNase) mapping.[7]

  • Inhibition of Transcription Elongation: By modulating BRD4's interaction with the transcription machinery, this compound leads to reduced phosphorylation of the C-terminal domain of RNA Polymerase II, a hallmark of inhibited transcription elongation.[6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental settings.

ParameterValueCell Line/SystemConditionReference
Binding Affinity
BRD4 BD1 IC50163 nMIn vitro TR-FRET assay[8]
In Vitro HIV Suppression
IC5010.04 ± 0.38 μMJ-Lat A2 cellsTNF-α stimulated[9]
IC506.43 ± 0.34 μMSupT1 cellsNon-reactivated[3][9]
IC504.14 ± 0.37 μMSupT1 cellsTNF-α stimulated[3][9]
Cell Viability
CC5012.14 ± 0.31 μMJ-Lat A2 cells[9]
CC509.65 ± 1.02 μMSupT1 cellsNon-infected[9]
CC507.06 ± 0.37 μMSupT1 cellsNon-reactivated[9]
CC508.53 ± 0.45 μMSupT1 cellsTNF-α reactivated[9]

Table 1: In Vitro Efficacy of this compound.

Cell TypeThis compound ConcentrationEffectReference
J-Lat 10.6 cells10 μMSuppresses PMA-stimulated and basal HIV transcription for up to 14 days.[1]
Primary CD4+ T cells8 μMAlmost complete loss of productive HIV infection.[7]
PBMCs from viremic patients8 μMSuppresses HIV transcription ex vivo.[7]
Humanized miceMonotherapyPotently suppressed active HIV replication, reducing plasma viremia to nearly undetectable levels and delayed viral rebound.[2][10]

Table 2: Efficacy of this compound in Various Cell Models and In Vivo.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

ZL0580_Mechanism_of_Action cluster_No_this compound HIV Transcription (No this compound) cluster_With_this compound HIV Transcription Suppression (With this compound) Tat Tat PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb recruits RNAPII RNAP II PTEFb->RNAPII phosphorylates BRD4_active BRD4 BRD4_active->PTEFb recruits Ac_Histones Acetylated Histones BRD4_active->Ac_Histones binds HIV_LTR HIV LTR RNAPII->HIV_LTR binds HIV_RNA HIV RNA (Transcription Elongation) RNAPII->HIV_RNA transcribes No_Elongation Transcription Blocked HIV_LTR->No_Elongation This compound This compound This compound->BRD4_active binds to BD1 BRD4_this compound BRD4-ZL0580 Complex BRD4_this compound->Tat inhibits binding BRD4_this compound->PTEFb sequesters BRD4_this compound->HIV_LTR promotes binding Repressive_Chromatin Repressive Chromatin BRD4_this compound->Repressive_Chromatin induces Repressive_Chromatin->HIV_LTR compacts

Caption: Mechanism of this compound in suppressing HIV transcription.

Experimental_Workflow_ChIP_qPCR start Start: Latently Infected Cells (e.g., J-Lat) treatment Treatment: - No treatment (NC) - this compound - Activator (e.g., PMA) start->treatment crosslinking 1. Crosslinking: Formaldehyde treatment->crosslinking lysis 2. Cell Lysis & Chromatin Shearing: Sonication or MNase digestion crosslinking->lysis immunoprecipitation 3. Immunoprecipitation: - Antibody against BRD4 or Tat - Protein A/G beads lysis->immunoprecipitation washing 4. Washing immunoprecipitation->washing elution 5. Elution & Reverse Crosslinking washing->elution dna_purification 6. DNA Purification elution->dna_purification qpcr 7. qPCR Analysis: Quantify HIV LTR DNA dna_purification->qpcr end End: Determine protein binding to HIV LTR qpcr->end

References

A Technical Deep Dive into the Selective Interaction of ZL0580 with BRD4 Bromodomain 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between the small molecule ZL0580 and the first bromodomain of the bromodomain and extra-terminal domain (BET) protein BRD4 (BRD4-BD1). This compound has emerged as a critical tool for studying the specific functions of BRD4-BD1 due to its remarkable selectivity, distinguishing it from pan-BET inhibitors like JQ1. This document details the quantitative binding characteristics, experimental methodologies used to elucidate this interaction, and the implications for BRD4-mediated signaling pathways.

Quantitative Analysis of this compound Binding to BRD4-BD1

The interaction between this compound and BRD4-BD1 has been characterized using various biophysical and biochemical assays. The data consistently demonstrates a high-affinity and selective binding event. A summary of the key quantitative data is presented below.

CompoundAssay TypeTargetAffinity/PotencyReference
This compoundThermal Shift Assay (TSA)Wild-Type BRD4-BD1Binding Confirmed[1]
This compoundThermal Shift Assay (TSA)BRD4-BD1 E151A MutantNo Binding[1]
This compoundThermal Shift Assay (TSA)Wild-Type BRD4-BD2No Binding[1]
(+)-JQ1Thermal Shift Assay (TSA)Wild-Type BRD4-BD1Binding Confirmed[1]
(+)-JQ1Thermal Shift Assay (TSA)BRD4-BD1 E151A MutantBinding Confirmed[1]
ZL0590 (analog)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)BRD4-BD1IC50 = 90 nM[2]
ZL0591 (analog)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)BRD4-BD1IC50 = 93 nM

Note: Direct Kd or a wider range of IC50 values for this compound from multiple assays were not available in the public domain literature at the time of this compilation. The data for close analogs ZL0590 and ZL0591 are included to provide an estimate of the expected potency.

The Unique Binding Mode of this compound

Structural and mutagenesis studies have revealed that this compound interacts with BRD4-BD1 at a novel binding site, distinct from the canonical acetyl-lysine (KAc) binding pocket that is targeted by pan-BET inhibitors such as JQ1. This unique binding mode is crucial for its selectivity.[1] The key to this selective interaction is the glutamic acid residue at position 151 (E151) within BRD4-BD1.[1][3][4] Mutating this single amino acid to alanine (E151A) completely abrogates the binding of this compound, while the binding of JQ1 remains unaffected.[1] This highlights the critical role of E151 in forming a specific interaction network with this compound, a feature not conserved in the second bromodomain (BD2) of BRD4 or other BET family members, thus conferring its BD1 selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the this compound-BRD4-BD1 interaction, synthesized from established methods for bromodomain inhibitor analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p1 Purified BRD4-BD1 in Buffer p2 This compound in matched Buffer itc_cell Place BRD4-BD1 in Sample Cell syringe Load this compound into Syringe titration Titrate this compound into BRD4-BD1 syringe->titration raw_data Measure Heat Change per Injection binding_isotherm Plot Binding Isotherm raw_data->binding_isotherm fit_model Fit to Binding Model binding_isotherm->fit_model thermo_params Determine Kd, n, ΔH fit_model->thermo_params

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Protocol:

  • Protein and Ligand Preparation: Recombinant human BRD4-BD1 (residues 49-170) is expressed and purified. Both BRD4-BD1 and this compound are extensively dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heats.

  • Concentrations: A typical experiment involves loading the sample cell with 10-20 µM BRD4-BD1 and the injection syringe with 100-200 µM this compound.

  • Titration: The experiment consists of a series of small (e.g., 2 µL) injections of this compound into the BRD4-BD1 solution at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat released or absorbed after each injection is measured. The integrated heats are plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to determine the thermodynamic parameters.[5][6]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format.

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Assembly cluster_detection Signal Detection r1 GST-tagged BRD4-BD1 r2 Biotinylated Histone Peptide r3 This compound (Inhibitor) mix Incubate BRD4-BD1, Peptide, and this compound add_beads Add Donor & Acceptor Beads mix->add_beads incubate_dark Incubate in the Dark add_beads->incubate_dark read Read AlphaScreen Signal analyze Calculate IC50 read->analyze

AlphaScreen Competitive Binding Assay Workflow.

Protocol:

  • Reagents: The assay utilizes GST-tagged BRD4-BD1, a biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.[7]

  • Reaction Mixture: In a 384-well plate, BRD4-BD1 (e.g., 10-50 nM) and the biotinylated histone peptide (e.g., 30-100 nM) are incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Bead Addition: After a brief incubation, a mixture of Donor and Acceptor beads is added.

  • Incubation and Reading: The plate is incubated in the dark at room temperature for 1-2 hours to allow for bead proximity and signal generation. The plate is then read on an AlphaScreen-capable plate reader. The signal decreases as the inhibitor disrupts the protein-peptide interaction. IC50 values are determined by plotting the signal against the inhibitor concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.

SPR_Workflow cluster_chip Sensor Chip Preparation cluster_binding Binding Analysis cluster_kinetics Data Analysis activate Activate Chip Surface immobilize Immobilize BRD4-BD1 activate->immobilize block Block Unreacted Sites immobilize->block inject Inject this compound (Analyte) assoc Association Phase inject->assoc dissoc Dissociation Phase assoc->dissoc sensorgram Generate Sensorgram fit_model Fit to Kinetic Model sensorgram->fit_model constants Determine ka, kd, Kd fit_model->constants HIV_Transcription_Pathway cluster_hiv HIV Transcription Regulation Tat HIV Tat PTEFb P-TEFb Tat->PTEFb recruits BRD4 BRD4 BRD4->Tat inhibits Tat-mediated P-TEFb recruitment BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates HIV_LTR HIV LTR RNAPII->HIV_LTR binds Transcription HIV Gene Transcription HIV_LTR->Transcription initiates This compound This compound This compound->BRD4 binds to BD1

References

The BRD4 Modulator ZL0580: A Technical Guide to its Inhibition of Tat-Mediated HIV-1 Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistence of latent HIV-1 reservoirs remains a significant obstacle to a cure. A promising therapeutic strategy, termed "block-and-lock," aims to enforce durable transcriptional silencing of the integrated provirus. This technical guide delves into the mechanism and experimental validation of ZL0580, a small molecule modulator of the bromodomain and extraterminal domain (BET) protein BRD4, in the context of inhibiting HIV-1 Tat-mediated transcription. This compound has demonstrated a distinct and contrasting effect to pan-BET inhibitors like JQ1, inducing potent and lasting suppression of HIV-1 transcription.[1][2][3] This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: Tat-Mediated Transcription and the Role of BRD4

HIV-1 transcription is driven by the viral long terminal repeat (LTR) promoter and is critically dependent on the viral trans-activator protein, Tat.[4][5] In the absence of Tat, transcription by host RNA Polymerase II (RNAPII) is inefficient and frequently terminates prematurely. Tat orchestrates robust transcription by recruiting the positive transcription elongation factor b (p-TEFb) complex, which primarily consists of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, to the trans-activation response (TAR) element located at the 5' end of the nascent viral RNA. This recruitment leads to the phosphorylation of the C-terminal domain of RNAPII and negative elongation factors, thereby promoting processive transcription of the full-length viral genome.

BRD4, a member of the BET family of epigenetic readers, also plays a pivotal role in regulating HIV-1 transcription. It can both positively and negatively influence viral gene expression. Notably, BRD4 competes with Tat for binding to p-TEFb, which can lead to the sequestration of this essential elongation complex and contribute to a state of transcriptional latency.

This compound: A BRD4 Modulator for Transcriptional Silencing

This compound is a small molecule that selectively targets the first bromodomain (BD1) of BRD4.[6][7][8] Unlike pan-BET inhibitors such as JQ1, which tend to reactivate latent HIV-1, this compound induces a state of deep and durable transcriptional silencing.[1][2][3] This paradoxical effect stems from its unique mechanism of action.

The primary mechanism by which this compound inhibits Tat-mediated transcription is by disrupting the interaction between Tat and CDK9.[1] By modulating BRD4, this compound indirectly prevents the stable recruitment of p-TEFb to the HIV-1 LTR, even in the presence of Tat. Furthermore, this compound has been shown to promote a repressive chromatin environment at the viral promoter, further contributing to its "block-and-lock" effect.[6][7][8]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory effects of this compound on HIV-1 transcription have been quantified across various cellular models. The following tables summarize key dose-response data.

Cell LineConditionParameterValueReference
SupT1Non-reactivatedIC506.43 ± 0.34 μM[1]
SupT1TNF-α reactivatedIC504.14 ± 0.37 μM[1]

Table 1: 50% Inhibitory Concentration (IC50) of this compound on HIV-1 Transcription. The data indicates that this compound is effective at inhibiting both basal and activated HIV-1 transcription.

Cell LineThis compound ConcentrationEffectReference
J-Lat10 μMSuppression of PMA-stimulated and basal HIV transcription for up to 14 days[6][7]
Primary CD4+ T cells8 μMNear complete loss of productive HIV infection[7]
PBMCs from viremic patients8 μMSignificant suppression of induced HIV transcription[3]

Table 2: Effective Concentrations of this compound in Different Cellular Models. These findings highlight the potent and durable suppressive activity of this compound in various relevant cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on Tat-mediated transcription.

Luciferase Reporter Assay for Tat-Mediated Transcription

This assay quantifies the activity of the HIV-1 LTR promoter in the presence of Tat and varying concentrations of this compound.

Materials:

  • HEK293T cells

  • pLTR-Luc reporter plasmid (Firefly luciferase gene under the control of the HIV-1 LTR)

  • pTat expression plasmid (expressing the HIV-1 Tat protein)

  • pRL-TK (Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.

  • Co-transfect cells with pLTR-Luc, pTat, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • 24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Plot the normalized luciferase activity against the this compound concentration to determine the dose-response curve and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) of Tat and CDK9

This experiment is designed to assess the effect of this compound on the interaction between Tat and CDK9.

Materials:

  • J-Lat cells (or other suitable HIV-1 latently infected cell line)

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) for cell stimulation

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-Tat antibody

  • Anti-CDK9 antibody

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting reagents

Protocol:

  • Culture J-Lat cells and treat with PMA to induce Tat expression, in the presence of this compound or DMSO for 24 hours.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G magnetic beads.

  • Incubate the pre-cleared lysates with an anti-Tat antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9. An anti-Tat antibody should be used on a separate blot to confirm the immunoprecipitation of Tat.

Chromatin Immunoprecipitation (ChIP)-qPCR for BRD4 Recruitment to the HIV LTR

This technique is used to determine the occupancy of BRD4 at the HIV-1 LTR promoter in the presence of this compound.

Materials:

  • J-Lat cells

  • This compound

  • PMA

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • Anti-BRD4 antibody

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the HIV-1 LTR

  • qPCR master mix and instrument

Protocol:

  • Treat J-Lat cells with PMA and this compound or DMSO for 24 hours.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells.

  • Sonciate the cell lysates to shear the chromatin into fragments of 200-500 bp.

  • Clarify the sonicated lysate by centrifugation.

  • Incubate the chromatin with an anti-BRD4 antibody or a control IgG overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the amount of HIV-1 LTR DNA in the immunoprecipitated samples by qPCR using primers specific for the LTR region.

  • Analyze the data as a percentage of input or fold enrichment over the IgG control.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes described in this guide.

Tat_Mediated_Transcription cluster_promoter HIV-1 LTR Promoter cluster_pTEFb p-TEFb Complex RNAPII RNAPII TAR TAR RNAPII->TAR Transcription Start Elongation Elongation RNAPII->Elongation Processive Transcription CDK9 CDK9 CDK9->RNAPII Phosphorylates CycT1 CycT1 CDK9->CycT1 Tat Tat Tat->TAR Binds Tat->CDK9 Recruits This compound This compound BRD4 BRD4 This compound->BRD4 Modulates BRD4->Tat Inhibits Interaction with CDK9

Caption: Mechanism of this compound in inhibiting Tat-mediated transcription.

CoIP_Workflow Cell_Culture 1. Cell Culture & Treatment (J-Lat cells + PMA ± this compound) Lysis 2. Cell Lysis Cell_Culture->Lysis Preclear 3. Pre-clearing with Beads Lysis->Preclear IP 4. Immunoprecipitation (with anti-Tat antibody) Preclear->IP Pulldown 5. Pulldown with Protein A/G Beads IP->Pulldown Wash 6. Washing Pulldown->Wash Elution 7. Elution Wash->Elution Analysis 8. Western Blot Analysis (Probe for CDK9) Elution->Analysis

Caption: Workflow for Co-Immunoprecipitation of Tat and CDK9.

ChIP_Workflow Cell_Treatment 1. Cell Treatment (J-Lat cells + PMA ± this compound) Crosslinking 2. Formaldehyde Cross-linking Cell_Treatment->Crosslinking Sonication 3. Chromatin Shearing (Sonication) Crosslinking->Sonication IP 4. Immunoprecipitation (with anti-BRD4 antibody) Sonication->IP Capture 5. Capture with Protein A/G Beads IP->Capture Wash 6. Washing Capture->Wash Elution_Reverse 7. Elution & Reverse Cross-linking Wash->Elution_Reverse DNA_Purification 8. DNA Purification Elution_Reverse->DNA_Purification qPCR 9. qPCR Analysis (HIV-1 LTR primers) DNA_Purification->qPCR

Caption: Workflow for ChIP-qPCR of BRD4 at the HIV-1 LTR.

Conclusion

This compound represents a promising candidate for a "block-and-lock" therapeutic strategy for HIV-1. Its unique mechanism of action, which involves the modulation of BRD4 to inhibit Tat-mediated transcription and promote a repressive chromatin state at the HIV-1 LTR, distinguishes it from other BET inhibitors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and develop this compound and similar compounds as a potential functional cure for HIV-1.

References

understanding the "block and lock" mechanism of ZL0580 in HIV

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the "block and lock" mechanism of the novel BRD4 inhibitor, ZL0580, reveals a promising strategy for achieving a functional cure for HIV. This small molecule operates by epigenetically silencing the integrated HIV provirus, thereby preventing both active replication and reactivation from latency. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and explanatory diagrams for researchers in the field of drug development.

The "Block and Lock" Paradigm for an HIV Cure

The "block and lock" strategy aims to achieve a functional cure for HIV by inducing a state of deep and durable latency, rendering the virus transcriptionally inert and unable to rebound, even after the cessation of antiretroviral therapy (ART).[1] This approach utilizes latency-promoting agents (LPAs) to first "block" active viral transcription and then "lock" the HIV provirus into a repressive chromatin state that is resistant to reactivation.[2][3][4] this compound has emerged as a significant candidate for this strategy, targeting the host's epigenetic machinery to control viral gene expression.[1][5]

Core Mechanism of this compound

This compound is a first-in-class small molecule that selectively modulates the function of Bromodomain and Extra-Terminal (BET) family protein BRD4, a key epigenetic reader involved in HIV transcription.[1][6][7] Its mechanism is distinct from pan-BET inhibitors like JQ1, which have been shown to paradoxically promote viral reactivation.[2][8]

The core mechanism of this compound involves a two-pronged epigenetic suppression of HIV:

  • Selective Binding to BRD4 (BD1): this compound selectively binds to the first bromodomain (BD1) of BRD4.[6][9][10] Structural modeling and mutagenesis studies have identified a key glutamic acid residue at position 151 (E151) within BRD4's BD1 as critical for this selective interaction.[1][5] This is a key differentiator from pan-inhibitors like JQ1, which non-selectively bind to both BD1 and BD2 of all BET proteins.[5][6]

  • Transcriptional Repression (The "Block"): Upon binding BRD4, this compound suppresses active HIV transcription through two primary actions:

    • Inhibition of Tat-Mediated Transactivation: The HIV Tat protein is essential for robust viral transcription. It functions by recruiting the positive transcription elongation factor b (p-TEFb) complex, which contains cyclin-dependent kinase 9 (CDK9), to the viral promoter.[11][12] this compound promotes the binding of BRD4 to the HIV promoter, which increases competition with Tat for the p-TEFb/CDK9 complex, thereby disrupting Tat's function and inhibiting transcription elongation.[6][8][11][13]

    • Induction of Repressive Chromatin Structure: this compound actively promotes the formation of a more condensed and repressive chromatin structure at the HIV Long Terminal Repeat (LTR), which is the promoter region of the provirus.[6][9][10][11] This transcriptionally inert state further hinders the initiation of viral gene expression.[5][12]

  • Durable Silencing (The "Lock"): The epigenetic modifications induced by this compound are durable. By establishing a repressive chromatin environment at the HIV LTR, this compound "locks" the provirus in a latent state.[8] Pre-treatment of cells with this compound has been shown to make them more resistant to subsequent reactivation by latency-reversing agents (LRAs).[11][13] This effect is crucial for preventing viral rebound after treatment interruption.[5][6][7]

This mechanism has been validated in a range of in vitro, ex vivo, and in vivo models, including latently infected cell lines, primary CD4+ T cells, peripheral blood mononuclear cells (PBMCs) from HIV-infected individuals, and humanized mouse models.[5][6][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the efficacy and activity of this compound.

Table 1: In Vitro and Ex Vivo Efficacy of this compound

ParameterCell/System TypeConcentrationEffectReference(s)
HIV Transcription J-Lat Cells (PMA-stimulated)10 μMSustained suppression through day 14 after a single treatment.[9]
HIV Transcription J-Lat Cells (Basal)10 μMSustained suppression through day 14 after a single treatment.[9]
HIV Transcription PBMCs from viremic patients8 μMInduced transcriptional suppression with low toxicity over 2 days.[10]
HIV Production PBMCs from aviremic patients2 μMInhibited spontaneous HIV production over 18 days.[14]
Viral Rebound PBMCs from aviremic patientsNot specifiedDelayed viral rebound after ART cessation.[6][7]

Table 2: In Vivo Efficacy of this compound in Humanized Mice

ParameterTreatment GroupDosageDurationOutcomeReference(s)
Plasma Viremia This compound Monotherapy10 mg/kg (i.p.)Daily, 2 weeksPotent suppression of active HIV replication to nearly undetectable levels.[5][12]
Plasma Viremia This compound + ART10 mg/kg (i.p.)DailyPotent suppression of active HIV replication.[5]
Viral Rebound This compound Monotherapy10 mg/kg (i.p.)DailyModest delay in viral rebound following treatment interruption.[5][12]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of this compound.

Protocol 1: Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction

This protocol is used to determine if this compound disrupts the interaction between the HIV Tat protein and the host protein CDK9.[11][15]

  • Cell Culture and Treatment:

    • Culture HC69 microglial cells (or other suitable cell lines like HEK293T co-transfected with Tat and CDK9 expression vectors) to 80-90% confluency.

    • Treat cells with a final concentration of 10 µM this compound or a vehicle control (e.g., DMSO) for 24-48 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the pre-cleared lysate to a new tube.

    • Add a primary antibody against Tat (or CDK9) to the lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash 3-5 times with ice-cold Co-IP Lysis Buffer.

    • Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against CDK9 (if Tat was immunoprecipitated) and Tat to confirm successful pulldown.

    • Analyze the results. A reduced amount of co-immunoprecipitated CDK9 in the this compound-treated sample compared to the control indicates disruption of the Tat-CDK9 interaction.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy at the HIV LTR

This protocol assesses whether this compound treatment alters the binding of BRD4 to the HIV promoter region (LTR).[6]

  • Cell Culture and Cross-linking:

    • Culture J-Lat A1 cells (a latently infected Jurkat T-cell line) and treat with 1 µM this compound, JQ1, or vehicle control for 24 hours. Cells can be activated with TNF-α or PMA.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells with ice-cold PBS and lyse them to isolate nuclei.

    • Resuspend nuclei in a shearing buffer (e.g., containing SDS).

    • Shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication conditions for the specific cell type and equipment.

  • Immunoprecipitation:

    • Dilute the sheared chromatin and pre-clear with Protein A/G beads.

    • Incubate a portion of the chromatin overnight at 4°C with an anti-BRD4 antibody. Use a non-specific IgG as a negative control. A sample without antibody (input) should also be saved.

    • Add Protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR) Analysis:

    • Perform qPCR using primers specific for the Nuc-1 region of the HIV 5' LTR.

    • Quantify the amount of immunoprecipitated DNA relative to the input control. An increase in BRD4 signal in this compound-treated cells indicates enhanced binding to the HIV promoter.

Mandatory Visualizations

The following diagrams, generated using DOT language, illustrate the key mechanisms and workflows associated with this compound.

This compound Signaling Pathway

ZL0580_Mechanism cluster_host Host Cell Nucleus cluster_hiv HIV Provirus This compound This compound BD1 BD1 This compound->BD1 Binds selectively Tat HIV Tat BRD4 BRD4 BRD4->BD1 pTEFb p-TEFb (CDK9) BRD4->pTEFb Competes with Tat BRD4->pTEFb LTR HIV LTR (Promoter) BRD4->LTR Promotes repressive state Transcription HIV Transcription BRD4->Transcription pTEFb->LTR Chromatin Repressive Chromatin (Condensed) Tat->pTEFb Recruits LTR->Chromatin LTR->Transcription Initiates

This compound's dual mechanism of action on the HIV provirus.
Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start 1. Treat Cells (e.g., with this compound) lysis 2. Cell Lysis (Release Proteins) start->lysis preclear 3. Pre-clear Lysate (Reduce non-specific binding) lysis->preclear ip 4. Immunoprecipitation (Add anti-Tat Ab) preclear->ip capture 5. Capture Complexes (Add Protein A/G beads) ip->capture wash 6. Wash Beads (Remove contaminants) capture->wash elute 7. Elute Proteins (Release from beads) wash->elute analysis 8. Western Blot (Detect CDK9) elute->analysis result Result: Reduced CDK9 signal indicates disrupted Tat-CDK9 interaction analysis->result

Workflow for assessing protein-protein interaction via Co-IP.
Logical Relationship: The "Block and Lock" Model

Block_and_Lock cluster_block cluster_lock This compound This compound Inhibit_Tat Inhibit Tat-pTEFb Interaction This compound->Inhibit_Tat Initiates Promote_Binding Promote BRD4 Binding to HIV LTR This compound->Promote_Binding Initiates Block Block Mechanism Mechanism Stop_Elongation Halt Transcriptional Elongation Inhibit_Tat->Stop_Elongation Result_Block Suppression of Active HIV Replication Stop_Elongation->Result_Block Goal Functional HIV Cure (ART-Free Remission) Result_Block->Goal Lock Lock Repress_Chromatin Induce Repressive Chromatin Structure Promote_Binding->Repress_Chromatin Result_Lock Durable Proviral Silencing & Latency Repress_Chromatin->Result_Lock Result_Lock->Goal

Logical flow of this compound's "Block and Lock" strategy.

References

ZL0580's Impact on Host Epigenetic Machinery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0580 is a novel, first-in-class small molecule that acts as an epigenetic suppressor of the Human Immunodeficiency Virus (HIV). Operating through a distinct mechanism from pan-BET inhibitors, this compound selectively targets the first bromodomain (BD1) of the host protein BRD4. This interaction initiates a cascade of events that ultimately leads to the transcriptional silencing of the HIV provirus. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent in "block and lock" HIV cure strategies.

Introduction

The persistence of latent HIV reservoirs remains a primary obstacle to a definitive cure. Antiretroviral therapy (ART) can effectively suppress viral replication but does not eradicate the integrated provirus, which can reactivate upon treatment interruption. A promising therapeutic strategy, termed "block and lock," aims to enforce a deep and durable state of latency, rendering the provirus transcriptionally inert. This compound has emerged as a compelling candidate for this approach by modulating the host's epigenetic machinery to suppress HIV gene expression.

This compound is a BRD4-selective small molecule that, unlike pan-BET inhibitors such as JQ1, specifically binds to the BD1 domain of BRD4.[1] This selective binding initiates a cascade of events that leads to the epigenetic suppression of HIV.[2] This guide details the molecular interactions, cellular effects, and in vivo efficacy of this compound, providing a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity, efficacy, and cellular effects of this compound.

Table 1: Binding Affinity of this compound

TargetAssay TypeIC50 / KdReference
BRD4 BD1In vitro binding assay163 nM[1]

Table 2: In Vitro Efficacy of this compound in HIV-1 Suppression

Cell LineAssay TypeConditionIC50Reference
SupT1 cellsLuciferase Reporter AssayNon-reactivated6.43 ± 0.34 μM
SupT1 cellsLuciferase Reporter AssayTNF-α reactivated4.14 ± 0.37 μM

Table 3: Cellular Effects of this compound

Cell LineTreatmentEffectReference
J-Lat cells10 μM this compoundDurable suppression of basal and PMA-stimulated HIV transcription
Primary CD4+ T cellsThis compoundSuppression of HIV replication
PBMCs from viremic patients8 μM this compoundSuppression of HIV transcription ex vivo
Microglia and MacrophagesThis compoundPotent and durable suppression of HIV transcription

Table 4: In Vivo Efficacy of this compound in Humanized Mice

Mouse ModelTreatmentOutcomeReference
NSG mice engrafted with human CD34+ HSCsThis compound monotherapyReduction of plasma viremia to nearly undetectable levels[3]
NSG mice engrafted with human CD34+ HSCsThis compound + ARTDelayed viral rebound after treatment interruption[3]

Mechanism of Action

This compound exerts its epigenetic control over HIV through a multi-faceted mechanism that converges on the suppression of viral transcription.

Selective Binding to BRD4 BD1

This compound selectively binds to a novel, non-canonical site on the first bromodomain (BD1) of BRD4.[1] This is in contrast to pan-BET inhibitors like JQ1, which bind to the acetyl-lysine binding pockets of both BD1 and BD2 domains of all BET family proteins.[1] The unique binding mode of this compound is crucial for its distinct downstream effects.

Inhibition of Tat-Mediated Transcription Elongation

The HIV Tat protein is a potent trans-activator of viral transcription. It functions by recruiting the positive transcription elongation factor b (p-TEFb) complex to the trans-activation response (TAR) element located at the 5' end of the nascent viral RNA. This recruitment is essential for the processive elongation of the HIV transcript by RNA Polymerase II (RNAPII).

This compound disrupts this critical step by inhibiting the Tat-mediated recruitment of p-TEFb. By binding to BRD4 BD1, this compound alters the conformation or protein-protein interactions of BRD4, thereby preventing the efficient association of p-TEFb with the Tat/TAR complex. This leads to a stall in transcriptional elongation and a significant reduction in the production of full-length viral transcripts.

Induction of a Repressive Chromatin Structure at the HIV LTR

This compound actively promotes the establishment of a repressive chromatin environment at the HIV Long Terminal Repeat (LTR), the promoter region of the provirus. This is achieved by influencing the positioning and modification of nucleosomes in this region. Studies have shown that this compound treatment leads to a more condensed chromatin structure at the HIV LTR, making it less accessible to the transcriptional machinery. This contributes to the long-term silencing of the provirus.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

ZL0580_Mechanism_of_Action cluster_bet_inhibitors BET Inhibitors cluster_brd4 BRD4 cluster_transcription HIV Transcription JQ1 JQ1 (pan-BETi) BD1 BD1 Domain JQ1->BD1 Binds BD2 BD2 Domain JQ1->BD2 Binds This compound This compound This compound->BD1 Selectively Binds (non-canonical site) Tat Tat This compound->Tat Inhibits recruitment of p-TEFb Suppression Transcriptional Suppression This compound->Suppression Induces BRD4 BRD4 Protein pTEFb p-TEFb Tat->pTEFb Recruits RNAPII RNAPol II pTEFb->RNAPII Activates Elongation Transcriptional Elongation RNAPII->Elongation Initiates

Caption: this compound's selective binding to BRD4 BD1 inhibits Tat-mediated transcription.

Chromatin_Remodeling_Workflow cluster_workflow Experimental Workflow: Chromatin Analysis start HIV-infected cells (e.g., J-Lat) treatment Treat with this compound or control start->treatment mnase MNase Digestion treatment->mnase dna_extraction DNA Extraction mnase->dna_extraction qpcr qPCR of HIV LTR dna_extraction->qpcr analysis Analyze Nucleosome Positioning qpcr->analysis result Repressive Chromatin Structure analysis->result

References

discovery and development of ZL0580

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of ZL0580

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class, selective small molecule modulator of the Bromodomain and Extra-Terminal (BET) family protein BRD4, which has emerged as a promising candidate for an HIV cure strategy known as "block and lock." Unlike pan-BET inhibitors such as JQ1 that activate HIV transcription, this compound was discovered to epigenetically suppress the virus. It selectively targets the first bromodomain (BD1) of BRD4 at a novel binding site, leading to the inhibition of HIV Tat-mediated transcription and the stabilization of a repressive chromatin state at the viral promoter. Preclinical studies in cell models and humanized mice have demonstrated its potent HIV suppressive activity, favorable pharmacokinetic profile, and a good safety margin. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and key experimental protocols related to this compound.

Discovery of this compound

This compound was identified through a structure-guided drug design and screening effort aimed at discovering novel modulators of BRD4 for HIV therapy.[1][2] A library of proprietary small molecules was screened for activity on HIV transcription in the latently infected J-Lat T-cell line.[1] While many BRD4 inhibitors like JQ1 were known to activate latent HIV, the screen surprisingly identified this compound as a potent suppressor of PMA-induced HIV activation.[1][3] This unique activity profile distinguished it from other BET inhibitors and prompted its selection for further development as a potential "block and lock" agent, designed to enforce durable HIV latency.[4][5]

Logical Workflow: From Discovery to In Vivo Validation

cluster_0 Discovery & Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development A Structure-Guided Design & Synthesis of BRD4 Modulators B In Vitro Screening (J-Lat Cell Line) A->B C Identification of this compound as an HIV Suppressor B->C D Binding Assays (Selectivity for BRD4-BD1) C->D F Chromatin & Protein Interaction Assays (ChIP, Co-IP) C->F G Transcriptomic Profiling (RNA-seq vs. JQ1) C->G E Mutagenesis Studies (Identified E151 residue) D->E H In Vivo Pharmacokinetics & Safety Profiling (Mice) D->H I In Vivo Efficacy Studies (HIV-infected Humanized Mice) G->I H->I J Proof-of-Concept: 'Block and Lock' Candidate I->J

Caption: this compound Discovery and Development Workflow.

Mechanism of Action

This compound exerts its HIV-suppressive effects through a multi-faceted mechanism centered on its unique interaction with BRD4.

  • Selective BRD4-BD1 Binding: this compound selectively binds to the first bromodomain (BD1) of BRD4, with a reported IC50 of 163 nM.[1][6][7] Molecular docking and mutagenesis studies revealed that it targets a novel, surface-exposed binding site distinct from the canonical acetyl-lysine (KAc) pocket where inhibitors like JQ1 bind.[8] This interaction is critically mediated by a hydrogen bond with the glutamic acid residue at position 151 (E151) of BRD4 BD1.[6][8]

  • Inhibition of Tat-Mediated Transcription: The HIV Tat protein is essential for robust viral transcription, as it recruits the positive transcription elongation factor b (p-TEFb) complex to the viral long terminal repeat (LTR). This compound inhibits this process by disrupting the binding of Tat to CDK9 (a subunit of p-TEFb) and preventing transcriptional elongation.[2][3][8]

  • Epigenetic Repression: this compound promotes the formation of a repressive chromatin structure at the HIV LTR.[3][7][8][9] Unlike JQ1, which displaces BRD4 from chromatin, this compound appears to enhance BRD4's binding at the HIV promoter, effectively outcompeting Tat and stabilizing a transcriptionally inert state.[1][2]

Signaling Pathway: HIV Transcription and this compound Inhibition

cluster_0 Standard HIV Transcription cluster_1 This compound-Mediated Suppression Tat HIV Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits RNAPII RNA Pol II pTEFb->RNAPII phosphorylates LTR HIV LTR RNAPII->LTR binds Transcription HIV RNA Transcription LTR->Transcription This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 binds to non-KAc site This compound->Block inhibits Repressive Repressive Chromatin BRD4->Repressive promotes Repressive->LTR silences cluster_JQ1 JQ1 (Pan-BET Inhibitor) cluster_this compound This compound (BRD4-BD1 Selective) BRD4 BRD4 Protein (BD1 & BD2 Domains) JQ1 JQ1 JQ1->BRD4 JQ1_Action Binds KAc pocket of BD1 and BD2 JQ1_Result Displaces BRD4 from Chromatin => HIV Latency Reversal (Shock/Activate) This compound This compound This compound->BRD4 ZL0580_Action Binds non-KAc pocket of BD1 selectively ZL0580_Result Promotes Repressive Complex => HIV Transcriptional Suppression (Block & Lock)

References

The Therapeutic Potential of ZL0580 for an Antiretroviral-Free HIV Cure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistence of latent HIV reservoirs remains the primary obstacle to a curative therapy. While antiretroviral therapy (ART) effectively suppresses viral replication, it does not eradicate these dormant viral sanctuaries, necessitating lifelong treatment. A promising new strategy, termed "block and lock," aims to achieve a functional cure by inducing a deep and durable state of transcriptional silence in latently infected cells. This technical guide explores the therapeutic potential of ZL0580, a first-in-class small molecule modulator of the bromodomain-containing protein 4 (BRD4), as a candidate for an ART-free HIV cure. This compound operates through an epigenetic mechanism to suppress HIV transcription, offering a novel approach to controlling the virus without the need for continuous antiretroviral drugs. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying molecular mechanisms of this compound.

Introduction

The "block and lock" paradigm for an HIV cure focuses on reinforcing latency to prevent viral rebound.[1] This contrasts with the "shock and kill" strategy which aims to reactivate and eliminate latently infected cells. This compound has emerged as a promising agent within the "block and lock" framework.[1] It is a selective inhibitor of the first bromodomain (BD1) of BRD4, a key host epigenetic reader protein involved in regulating HIV transcription.[1][2] By targeting BRD4, this compound effectively silences the HIV promoter, the long terminal repeat (LTR), thereby locking the provirus in a transcriptionally inert state.[1][3][4] This guide will delve into the quantitative evidence supporting this compound's efficacy, the experimental protocols used to generate this data, and the signaling pathways through which it exerts its anti-HIV effects.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from in vitro, ex vivo, and in vivo studies, demonstrating the potent HIV suppressive activity of this compound.

Table 1: In Vitro Efficacy of this compound in Cell Lines
Cell LineModelThis compound ConcentrationKey FindingsReference
J-LatLatently infected T-cell line10 µMSuppressed both PMA-stimulated and basal HIV transcription for up to 14 days.[2][5]
HC69Latently infected microglial cell line8 µMInduced potent and durable suppression of both induced and basal HIV transcription. Pretreatment rendered cells more resistant to subsequent reactivation by TNF-α.[3][4]
U1 & OM10.1Latently infected monocytic cell linesNot specifiedInduced potent and durable suppression of HIV transcription.[4][6]
Table 2: Ex Vivo Efficacy of this compound in Primary Human Cells
Cell TypeSourceThis compound ConcentrationKey FindingsReference
CD4+ T cellsHealthy donors (in vitro infected)8 µMA single treatment led to an almost complete loss of productive HIV infection.[5]
Peripheral Blood Mononuclear Cells (PBMCs)ART-suppressed individualsNot specifiedTreatment with this compound in combination with ART accelerated HIV suppression and delayed viral rebound after ART cessation.[7]
Monocyte-Derived Macrophages (MDMs)Healthy donors (in vitro infected)Not specifiedPromoted rapid HIV suppression when used in combination with ART.[3][4]
Table 3: In Vivo Efficacy of this compound in a Humanized Mouse Model of HIV Infection
Treatment GroupDosing RegimenKey FindingsReference
This compound MonotherapyDaily administrationPotently suppressed active HIV replication, reducing plasma viremia to nearly undetectable levels after two weeks. Delayed viral rebound by approximately 2 weeks compared to ART alone following treatment interruption.[1]
This compound + ARTDaily administrationSuppressed active HIV replication, reducing plasma viremia to nearly undetectable levels. Viral loads remained markedly lower than the ART-only group after treatment interruption.[1]
ART aloneDaily administrationViral rebound observed in all mice after treatment interruption.[1]
Vehicle ControlDaily administrationHigh plasma viral loads.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro HIV Suppression Assays in Latently Infected Cell Lines
  • Cell Lines: J-Lat (T-cell), HC69 (microglial), U1 and OM10.1 (monocytic) cell lines are commonly used models of HIV latency.

  • Treatment: Cells are treated with a range of concentrations of this compound (typically up to 10 µM) or a vehicle control (DMSO).

  • Reactivation: To assess the "lock" effect, latent HIV is reactivated using agents such as phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).

  • Measurement of HIV Expression: HIV transcription is quantified using quantitative real-time PCR (qPCR) to measure HIV RNA levels. In cell lines engineered with a reporter gene (e.g., GFP), expression can be measured by flow cytometry.

  • Durability Assessment: The persistence of suppression is evaluated by monitoring HIV expression at various time points (e.g., up to 28 days) after a single treatment with this compound.[3]

Ex Vivo HIV Suppression Assays in Primary Cells
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of ART-suppressed HIV-infected individuals or healthy donors using Ficoll-Paque density gradient centrifugation. CD4+ T cells and monocytes are further purified using magnetic bead-based selection. Monocytes are differentiated into macrophages (MDMs).

  • Infection (for healthy donor cells): Primary cells from healthy donors are infected with a laboratory-adapted HIV strain.

  • Treatment and Reactivation: Similar to in vitro assays, cells are treated with this compound with or without ART. Latency reactivation is induced to test the suppressive effect of this compound.

  • Outcome Measures: HIV replication is measured by quantifying p24 antigen in the culture supernatant by ELISA or by measuring viral RNA.

In Vivo HIV Suppression in Humanized Mice
  • Animal Model: Humanized mice (Hu-mice) are generated by engrafting immunodeficient mice with human CD34+ hematopoietic stem cells, leading to the development of a human immune system.

  • Infection and Treatment: Mice are infected with HIV. After the establishment of infection, they are treated with this compound, ART, a combination of both, or a vehicle control.

  • Monitoring: Plasma viral load is monitored regularly using qPCR. The health of the mice, including body weight, is also tracked.

  • Treatment Interruption: After a period of treatment, all therapies are stopped (treatment interruption, TI), and the time to viral rebound is measured.

Molecular Mechanism and Signaling Pathways

This compound exerts its HIV-suppressive effects by modulating the host epigenetic machinery, specifically by targeting BRD4.[8]

Signaling Pathway of this compound-Mediated HIV Suppression

The HIV Tat protein is crucial for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb) complex, which includes CDK9, to the HIV LTR. This leads to the phosphorylation of RNA Polymerase II and promotes transcriptional elongation. BRD4 facilitates this process by recruiting p-TEFb to the acetylated histones at the viral promoter.

This compound, by selectively binding to the BD1 domain of BRD4, disrupts the interaction between BRD4 and acetylated histones at the HIV LTR.[1][2] This leads to two key suppressive events:

  • Inhibition of Tat-Mediated Transcription: this compound prevents the efficient recruitment of the p-TEFb complex to the HIV promoter, thereby inhibiting Tat-mediated transcriptional elongation.[1][3]

  • Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and transcriptionally repressive chromatin environment at the HIV LTR, making it less accessible to the transcriptional machinery.[1][3][4]

The following diagrams illustrate the experimental workflow for evaluating this compound and its mechanism of action.

experimental_workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Latent HIV Cell Lines Latent HIV Cell Lines This compound Treatment This compound Treatment Latent HIV Cell Lines->this compound Treatment Primary Human Cells Primary Human Cells Primary Human Cells->this compound Treatment Latency Reactivation Latency Reactivation This compound Treatment->Latency Reactivation Measure HIV Expression Measure HIV Expression Latency Reactivation->Measure HIV Expression Humanized Mice Humanized Mice HIV Infection HIV Infection Humanized Mice->HIV Infection This compound +/- ART This compound +/- ART HIV Infection->this compound +/- ART Treatment Interruption Treatment Interruption This compound +/- ART->Treatment Interruption Monitor Viral Rebound Monitor Viral Rebound Treatment Interruption->Monitor Viral Rebound

Caption: Experimental workflow for evaluating this compound efficacy.

ZL0580_mechanism cluster_pathway This compound Mechanism of Action HIV LTR HIV LTR Acetylated Histones Acetylated Histones HIV LTR->Acetylated Histones associated with RNA Pol II RNA Pol II HIV LTR->RNA Pol II binds BRD4 BRD4 Acetylated Histones->BRD4 recruits p-TEFb (CDK9) p-TEFb (CDK9) BRD4->p-TEFb (CDK9) recruits p-TEFb (CDK9)->RNA Pol II phosphorylates Tat Tat Tat->p-TEFb (CDK9) recruits HIV Transcription HIV Transcription RNA Pol II->HIV Transcription initiates This compound This compound This compound->BRD4 inhibits binding to acetylated histones Repressive Chromatin Repressive Chromatin This compound->Repressive Chromatin promotes

Caption: this compound mechanism for HIV transcriptional suppression.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of an ART-free HIV cure. Its novel "block and lock" mechanism, which epigenetically silences the HIV provirus, has been substantiated by robust preclinical data. The ability of this compound to suppress viral replication in various models and delay viral rebound in vivo underscores its therapeutic potential.[1] Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo durability.[1] Furthermore, combination studies with other latency-promoting agents that have distinct mechanisms of action, such as LEDGINs, could lead to a more profound and sustained state of HIV latency, bringing us closer to a functional cure.[1][9] The continued development of this compound and similar BRD4 modulators holds great promise for the future of HIV treatment.

References

The Role of ZL0580 in the In Vivo Inhibition of HIV Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule ZL0580 and its function in the epigenetic suppression of Human Immunodeficiency Virus (HIV) replication in vivo. This compound, a first-in-class, BRD4-selective small molecule, represents a promising candidate for a "block and lock" HIV cure strategy.[1] This document will detail the molecular mechanisms, summarize key quantitative in vivo data, outline experimental methodologies, and provide visual representations of the pertinent biological pathways and experimental workflows. The information presented is collated from foundational research and is intended to provide a comprehensive resource for professionals in the field of HIV research and drug development.

Introduction

Despite the success of antiretroviral therapy (ART) in managing HIV infection, a latent viral reservoir persists, necessitating lifelong treatment and preventing a definitive cure. A promising therapeutic avenue is the "block and lock" strategy, which aims to epigenetically silence the latent reservoir, preventing viral rebound upon ART cessation. The bromodomain and extraterminal domain (BET) protein BRD4 is a key host epigenetic reader that plays a crucial role in HIV transcription.[1] this compound is a novel small molecule that selectively targets the first bromodomain (BD1) of BRD4, leading to potent suppression of HIV transcription and replication.[1][2] This guide explores the in vivo evidence supporting this compound as a viable candidate for this therapeutic strategy.

Mechanism of Action

This compound exerts its anti-HIV effects through a distinct epigenetic mechanism. Unlike pan-BET inhibitors such as JQ1, which can paradoxically activate HIV transcription, this compound selectively binds to the BD1 of BRD4.[1] This selective interaction initiates a cascade of events that collectively suppress HIV gene expression:

  • Inhibition of Tat-Mediated Transcription Elongation: The HIV Tat protein is essential for robust viral transcription. It functions by recruiting the positive transcription elongation factor b (p-TEFb) complex to the HIV long terminal repeat (LTR).[3] this compound inhibits the Tat-mediated recruitment of p-TEFb, thereby preventing the elongation of viral transcripts.[3]

  • Induction of a Repressive Chromatin Structure: this compound promotes the establishment of a repressive chromatin environment at the HIV LTR.[3][4] This alteration in chromatin architecture renders the proviral DNA less accessible to the host cell's transcription machinery, leading to a durable silencing of the integrated provirus.[4]

The following diagram illustrates the proposed signaling pathway for this compound-mediated HIV suppression.

G This compound Signaling Pathway for HIV Suppression cluster_nucleus Cell Nucleus cluster_hiv_promoter HIV LTR Promoter cluster_transcription_machinery Transcription Machinery HIV_DNA HIV Proviral DNA pTEFb p-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II pTEFb->RNAPII phosphorylates RNAPII->HIV_DNA initiates transcription Tat HIV Tat Tat->pTEFb recruits BRD4 BRD4 BRD4->pTEFb recruits BRD4->Tat inhibits Tat-pTEFb interaction This compound This compound This compound->BRD4 selectively binds to BD1 caption Mechanism of this compound-mediated HIV suppression.

Caption: Mechanism of this compound-mediated HIV suppression.

In Vivo Efficacy of this compound

The in vivo anti-HIV activity of this compound was evaluated in a humanized mouse model of HIV infection.[3] These studies demonstrated that this compound, administered as a monotherapy or in combination with ART, potently suppresses active HIV replication.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo studies.

Table 1: Effect of this compound on Plasma Viremia in Humanized Mice

Treatment GroupDuration of TreatmentChange in Plasma Viral Load
This compound Monotherapy2 weeksReduced to nearly undetectable levels
This compound + ART2 weeksReduced to nearly undetectable levels

Data extracted from published abstracts.[1][3]

Table 2: Impact of this compound on Viral Rebound Following Treatment Interruption

Pre-Interruption TreatmentTime to Viral Rebound
ART aloneBaseline
This compoundDelayed by approximately 2 weeks compared to ART alone

Data extracted from published abstracts.[3]

Experimental Protocols

The following sections detail the methodologies employed in the pivotal in vivo studies of this compound.

Humanized Mouse Model
  • Model: CD34+ human hematopoietic stem cell-engrafted mice were utilized to create a humanized mouse model with a functional human immune system susceptible to HIV infection.[5]

  • Infection: Mice were infected with HIV.[5]

Drug Administration
  • Treatment Groups: The study included the following treatment arms:

    • Vehicle control

    • Antiretroviral therapy (ART)

    • This compound monotherapy

    • This compound in combination with ART[5]

  • Administration: this compound was administered daily via intraperitoneal injection.[3]

  • Safety Profile: this compound was well-tolerated in the mice, with no significant toxicity observed.[3]

Viral Load Measurement
  • Sampling: Blood samples were collected periodically to monitor plasma viral load.

  • Quantification: HIV RNA levels in the plasma were quantified using real-time PCR.

The experimental workflow is depicted in the diagram below.

G In Vivo Experimental Workflow for this compound Efficacy Testing Start Start: Humanized Mice (CD34+) Infection HIV Infection Start->Infection Treatment Treatment Initiation (Vehicle, ART, this compound, this compound+ART) Infection->Treatment Establishment of Infection Monitoring1 On-Treatment Monitoring (Viral Load Measurement) Treatment->Monitoring1 Treatment Period Interruption Treatment Interruption (TI) Monitoring1->Interruption Monitoring2 Post-TI Monitoring (Viral Rebound Measurement) Interruption->Monitoring2 Observation Period End End of Study Monitoring2->End

Caption: In vivo experimental workflow for this compound efficacy testing.

Future Directions

The promising in vivo data for this compound establishes it as a significant lead compound in the development of a "block and lock" therapy for HIV.[1] Future research will likely focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In-depth characterization of the PK/PD properties of this compound to optimize dosing and delivery.

  • Long-term Efficacy and Safety: Evaluation of the long-term suppressive effects and safety profile of this compound in relevant animal models.

  • Combination Therapies: Exploring the synergistic effects of this compound with other latency-promoting agents to achieve a more profound and durable silencing of the HIV reservoir.[3]

  • Clinical Trials: Progression towards clinical trials to evaluate the safety and efficacy of this compound in HIV-infected individuals.[6]

Conclusion

This compound is a novel BRD4-selective inhibitor that has demonstrated potent anti-HIV efficacy in a humanized mouse model.[1][3] Its unique mechanism of action, involving the epigenetic silencing of the HIV LTR, offers a promising strategy to control and potentially eradicate the latent HIV reservoir. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued development as a key component of a functional cure for HIV.

References

ZL0580: A Technical Guide to its Impact on HIV Proviral Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the BRD4-selective small molecule modulator, ZL0580, and its significant role in the epigenetic suppression of HIV proviral transcription. This compound represents a promising candidate for a "block-and-lock" therapeutic strategy, aiming to achieve a functional cure for HIV by inducing a deep and durable state of latency.

Core Mechanism of Action

This compound functions as a potent suppressor of HIV-1 transcription by selectively targeting the first bromodomain (BD1) of the host epigenetic reader protein, BRD4.[1][2][3][4] This selective binding initiates a cascade of events that ultimately silences the integrated HIV provirus. The primary mechanisms of action are twofold:

  • Inhibition of Tat-Mediated Transactivation: The HIV-1 Tat protein is crucial for robust viral transcription. It recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which includes Cyclin-Dependent Kinase 9 (CDK9), to the viral promoter.[5][6] this compound disrupts the interaction between Tat and CDK9, thereby inhibiting Tat's ability to transactivate transcription.[4][5][6][7]

  • Induction of a Repressive Chromatin Environment: this compound promotes the establishment of a repressive chromatin structure at the HIV long terminal repeat (LTR), the promoter region of the provirus.[1][2][3][4][5][6][8] This alteration in the chromatin landscape renders the provirus less accessible to the host's transcriptional machinery.

These actions stand in contrast to pan-BET inhibitors like JQ1, which have been shown to reactivate HIV transcription.[9][10] this compound's unique mechanism of inducing transcriptional silencing makes it a compelling molecule for latency-promoting therapies.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in suppressing HIV-1 transcription across various experimental models.

Cell LineAssayParameterValueReference
SupT1Luciferase AssayIC50 (non-reactivated)6.43 ± 0.34 μM[9]
SupT1Luciferase AssayIC50 (TNF-α reactivated)4.14 ± 0.37 μM[9]

Table 1: In Vitro Efficacy of this compound in T-cell Line Models

Cell TypeConditionEffectReference
J-Lat CellsLatently InfectedSuppression of basal and induced HIV transcription[1]
Primary CD4+ T CellsIn vitro infectedSuppression of HIV transcription[2]
PBMCs from viremic patientsEx vivoSuppression of HIV transcription[2]
Microglial & Monocytic cell lines-Potent and durable suppression of basal and induced HIV transcription[5][6]

Table 2: Suppressive Activity of this compound in Various Cellular Models

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the effect of this compound on HIV proviral transcription.

Cell Culture and Virus Production
  • Cell Lines: SupT1, J-Lat, HC69 (microglial), U1, and OM10.1 (monocytic) cell lines are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or HIV-infected individuals by Ficoll-Paque density gradient centrifugation. CD4+ T cells are subsequently purified using magnetic bead-based negative selection.

  • Virus Production: HIV-1 FLuc, a luciferase reporter virus, is produced by transfecting HEK293T cells with the proviral plasmid. Viral supernatants are harvested, filtered, and stored at -80°C.

In Vitro HIV-1 Infection and Compound Treatment
  • Transduction of SupT1 cells: SupT1 cells are transduced with HIV-1 FLuc virus.

  • Washout: After 3 days, residual virus is removed by washing the cells.

  • Compound Addition: At day 10 post-transduction, a dilution series of this compound is added to the cell cultures. For reactivation experiments, cells are co-treated with 10 ng/mL of TNF-α.

  • Incubation: Cells are incubated for 24 hours.

Luciferase Reporter Assay
  • Cell Lysis: After treatment, cells are harvested and lysed.

  • Luciferase Measurement: Luciferase activity in the cell lysates is measured using a luminometer.

  • Normalization: Luciferase counts are normalized to the total protein concentration, determined by a BCA assay, to account for any variations in cell number.

Chromatin Immunoprecipitation (ChIP)-qPCR
  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for proteins of interest (e.g., Tat, BRD4) or a control IgG.

  • DNA Purification: The immunoprecipitated DNA is purified.

  • qPCR Analysis: The amount of the HIV 5' LTR region in the purified DNA is quantified by quantitative PCR (qPCR). Data is normalized to the input control.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against a target protein (e.g., CDK9).

  • Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The presence of interacting proteins (e.g., Tat, BRD4) is detected by Western blotting using specific antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.

ZL0580_Mechanism cluster_transcription HIV Proviral Transcription cluster_inhibition Inhibition by this compound LTR HIV LTR RNAPII RNA Pol II RepressiveChromatin Repressive Chromatin Tat Tat PTEFb P-TEFb (CDK9) Tat->PTEFb recruits PTEFb->RNAPII phosphorylates Elongation Transcription Elongation RNAPII->Elongation initiates This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 binds to BRD4->LTR promotes BRD4->Tat

This compound Mechanism of Action on HIV Transcription

Experimental_Workflow cluster_assays Downstream Assays start Start: HIV-infected Cells treatment Treatment with this compound start->treatment reactivation Optional: Reactivation (e.g., TNF-α) treatment->reactivation incubation 24h Incubation treatment->incubation reactivation->incubation harvest Harvest Cells incubation->harvest analysis Analysis harvest->analysis luciferase Luciferase Assay analysis->luciferase chip ChIP-qPCR analysis->chip coip Co-IP analysis->coip

General Experimental Workflow for this compound Evaluation

Logical_Relationship This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 selectively binds to Tat_PTEFb Tat-P-TEFb Interaction BRD4_BD1->Tat_PTEFb disrupts Chromatin HIV LTR Chromatin State BRD4_BD1->Chromatin promotes repressive state Transcription HIV Proviral Transcription Tat_PTEFb->Transcription activates Chromatin->Transcription represses Latency HIV Latency Transcription->Latency is inversely correlated with

Logical Relationship of this compound's Effects

Conclusion

This compound is a promising small molecule that effectively suppresses HIV proviral transcription through a dual mechanism of inhibiting Tat-mediated transactivation and promoting a repressive chromatin state at the viral promoter. Its selective action on BRD4's BD1 domain distinguishes it from other BET inhibitors and positions it as a valuable tool for developing novel "block-and-lock" strategies for an HIV cure. Further research and optimization of this chemical scaffold are warranted to advance its potential as a therapeutic agent.

References

In Vitro and Ex Vivo Profile of ZL0580: A BRD4-Selective HIV-1 Epigenetic Suppressor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0580 is a novel small molecule that has emerged as a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] Unlike pan-BET inhibitors that have been shown to activate HIV-1 transcription, this compound acts as an epigenetic suppressor of the virus.[1][3] This technical guide provides a comprehensive overview of the initial in vitro and ex vivo studies of this compound, detailing its mechanism of action, experimental protocols, and key quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of HIV-1 latency, epigenetic regulation, and antiviral drug development.

Data Presentation

The following tables summarize the key quantitative data from in vitro and ex vivo studies of this compound.

Table 1: Binding Affinity and Selectivity of this compound

TargetAssay TypeIC50 (nM)Reference
BRD4 BD1TR-FRET163[1]
BRD4 BD2TR-FRET1,071[1]
BRD2 BD1/2TR-FRET~900-1900[1]
BRD3 BD1/2TR-FRET~900-1900[1]
CBPTR-FRET>10,000[1]

Table 2: In Vitro HIV-1 Suppression by this compound

Cell Line/Primary CellsTreatmentThis compound Concentration (µM)HIV-1 SuppressionReference
J-Lat (PMA-stimulated)Single dose10Significant suppression of HIV transcription[2]
J-Lat (unstimulated)Single dose10Significant suppression of basal HIV transcription[2]
Microglial cells (HC69, TNF-α stimulated)Single dose8Significant suppression of HIV activation[4]
Microglial cells (HC69, unstimulated)Single dose8Suppression of basal HIV transcription[4]
Monocytic cell lines (U1 and OM10.1)N/AN/APotent and durable suppression of HIV transcription[5]
Primary CD4+ T cellsSingle treatment8Almost complete loss of productive HIV infection[2]

Table 3: Ex Vivo HIV-1 Suppression in Primary Cells from HIV-Infected Individuals

Primary CellsTreatmentThis compound Concentration (µM)EffectReference
PBMCs (viremic individuals, PHA-activated)2 days8Significant suppression of HIV Gag RNA[6]
PBMCs (aviremic individuals on ART)Combination with ARTN/AAccelerated HIV suppression and delayed viral rebound after ART cessation[7]
Monocyte-derived macrophages (MDMs)Combination with ART2.5Promoted HIV suppression during ART[4]

Table 4: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)NotesReference
J-LatN/A>40No significant cell death observed below 40 µM[2]
SupT1Propidium Iodide Staining / MTT Assay~11Toxicity observed at concentrations starting from 5 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was utilized to determine the binding affinity and selectivity of this compound for various bromodomains.

  • Reagents : Recombinant BRD proteins (BD1 and BD2 domains), biotinylated histone H4 peptide, europium-labeled anti-His6 antibody, and streptavidin-allophycocyanin (APC).

  • Procedure :

    • Reactions were prepared in a 384-well plate.

    • A mixture of the BRD protein and the biotinylated H4 peptide was incubated with varying concentrations of this compound.

    • Europium-labeled anti-His6 antibody and streptavidin-APC were added to the wells.

    • The plate was incubated at room temperature to allow for binding.

    • The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Data Analysis : The ratio of the fluorescence intensity at 665 nm to that at 615 nm was calculated. IC50 values were determined by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

The MTT assay was performed to assess the cytotoxicity of this compound.

  • Cell Seeding : Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment : Cells were treated with a serial dilution of this compound for 48-72 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis : Cell viability was expressed as a percentage of the untreated control.

HIV-1 Transcription Luciferase Reporter Assay

This assay was used to quantify the effect of this compound on HIV-1 transcription.

  • Cell Transfection : J-Lat cells, which contain a latent HIV-1 provirus with a luciferase reporter gene, were used.

  • Compound Treatment : Cells were treated with this compound at various concentrations.

  • Stimulation : To induce HIV-1 transcription, cells were stimulated with PMA (phorbol 12-myristate 13-acetate).

  • Lysis and Luciferase Measurement : Cells were lysed, and luciferase activity was measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis : Luciferase activity was normalized to the total protein concentration and expressed as a fold change relative to the control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to investigate the effect of this compound on the recruitment of proteins to the HIV-1 5' LTR.

  • Cross-linking : Cells were treated with formaldehyde to cross-link proteins to DNA.

  • Sonication : The chromatin was sheared into small fragments by sonication.

  • Immunoprecipitation : The chromatin was incubated with antibodies specific for BRD4 or Tat, or with a control IgG.

  • Washing and Elution : The antibody-protein-DNA complexes were washed, and the cross-links were reversed to release the DNA.

  • qPCR Analysis : The amount of precipitated HIV-1 5' LTR DNA was quantified by quantitative PCR (qPCR).

  • Data Analysis : The results were expressed as a percentage of the input DNA.

Ex Vivo HIV-1 Rebound Assay

This assay was conducted to evaluate the effect of this compound on viral rebound in latently infected primary cells.

  • Cell Isolation : Peripheral blood mononuclear cells (PBMCs) were isolated from HIV-1-infected individuals on suppressive antiretroviral therapy (ART).

  • Latent Reservoir Reactivation : The cells were stimulated with PHA (phytohemagglutinin) to reactivate the latent HIV-1 reservoir.

  • This compound Treatment : The cells were cultured in the presence or absence of this compound, with or without ART.

  • Viral Load Measurement : The amount of HIV-1 RNA in the culture supernatant was measured at different time points using a viral load assay.

  • Data Analysis : The time to viral rebound and the magnitude of the viral load were compared between the different treatment groups.

Mandatory Visualizations

Signaling Pathway of this compound in HIV-1 Suppression

ZL0580_Signaling_Pathway cluster_nucleus Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Binds to Repressive_Chromatin Repressive Chromatin Structure This compound->Repressive_Chromatin Induces pTEFb p-TEFb (CDK9/CycT1) BRD4_BD1->pTEFb Sequesters Tat HIV Tat Tat->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates HIV_LTR HIV 5' LTR RNAPII->HIV_LTR Initiates Transcription Repressive_Chromatin->HIV_LTR Inhibits Access

Caption: this compound binds to BRD4 BD1, preventing Tat-mediated recruitment of p-TEFb and promoting a repressive chromatin state at the HIV LTR, thereby inhibiting viral transcription.

Experimental Workflow for Ex Vivo HIV-1 Rebound Assay

ExVivo_Rebound_Assay_Workflow arrow arrow start Start isolate_pbmcs Isolate PBMCs from HIV+ individuals on ART start->isolate_pbmcs stimulate_cells Stimulate with PHA to reactivate latent HIV isolate_pbmcs->stimulate_cells setup_cultures Set up cell cultures stimulate_cells->setup_cultures treat_control Control Group (ART alone) setup_cultures->treat_control treat_this compound Treatment Group (ART + this compound) setup_cultures->treat_this compound culture_cells Culture for several days treat_control->culture_cells treat_this compound->culture_cells collect_supernatant Collect supernatant at multiple time points culture_cells->collect_supernatant measure_rna Quantify HIV-1 RNA (Viral Load Assay) collect_supernatant->measure_rna analyze_data Analyze time to rebound and viral load measure_rna->analyze_data end End analyze_data->end

Caption: Workflow for the ex vivo HIV-1 rebound assay to evaluate the efficacy of this compound in delaying viral rebound from latently infected primary cells.

Conclusion

The initial in vitro and ex vivo studies of this compound have established it as a promising lead compound for the development of a "block-and-lock" therapeutic strategy for HIV-1. Its selective inhibition of BRD4 BD1 leads to a potent and durable suppression of HIV-1 transcription in various cell models, including primary cells from infected individuals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other BRD4-selective inhibitors as a novel class of anti-HIV-1 therapeutics.

References

Methodological & Application

Application Notes and Protocols for ZL0580 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZL0580 is a selective inhibitor of the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 plays a crucial role in the regulation of gene transcription, and its involvement in various diseases, including cancer and HIV infection, has made it a significant therapeutic target. This compound has been shown to suppress HIV transcription by inhibiting Tat-mediated transcriptional elongation and promoting a repressive chromatin state at the HIV long terminal repeat (LTR). These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its effects on HIV suppression and cellular viability.

Data Presentation

Table 1: this compound IC50 Values in Various Cell Lines
Cell LineCell TypeAssay TypeIC50 Value (µM)Reference
SupT1T-cell lineHIV-1 Transcription (non-reactivated)6.43 ± 0.34[1]
SupT1T-cell lineHIV-1 Transcription (reactivated)4.14 ± 0.37[1]
J-LatJurkat T-cell lineHIV ActivationNot explicitly stated, but effective at 10 µM[2]
Microglial Cells (HC69)MicrogliaHIV ActivationDose-dependent suppression observed from 1-16 µM[3]

Experimental Protocols

Cell Culture and Maintenance

a. J-Lat Cell Lines (e.g., J-Lat 10.6)

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂.

  • Subculturing: Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL. Split cultures every 2-3 days.

b. Microglial Cell Line (HC69)

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂.

  • Subculturing: Plate at a density of 1 x 10⁵ cells/well in a 24-well plate.[4] Cells should be passaged when they reach 80-90% confluency.

c. Monocytic Cell Lines (U1 and OM10.1)

  • Culture Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

d. Primary Human CD4+ T Cells

  • Isolation: Isolate from Peripheral Blood Mononuclear Cells (PBMCs) using negative selection kits.

  • Culture Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 U/mL IL-2.

  • Activation: Activate using anti-CD3/CD28 beads for 48-72 hours prior to infection or treatment.

  • Seeding Density: For infection, use a density of 10⁶ cells/mL.[5]

e. Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolation: Isolate from whole blood using Ficoll-Paque density gradient centrifugation.

  • Culture Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Activation: For HIV infection studies, activate with phytohemagglutinin (PHA) at 3 µg/mL for 48-72 hours.[6]

  • Seeding Density: Culture at a density of 2 x 10⁶ cells/mL in a 24-well plate.[7]

Preparation of this compound Stock Solution
  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

HIV Suppression Assay in J-Lat Cells
  • Cell Seeding: Seed J-Lat 10.6 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL.[8]

  • This compound Treatment: Treat the cells with a dose range of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO).

  • HIV Activation: Concurrently, stimulate HIV expression with an activating agent such as 10 ng/mL TNF-α.

  • Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO₂.

  • Analysis: Harvest the cells and analyze for GFP expression using flow cytometry as a measure of HIV LTR-driven transcription.

HIV Reactivation Prevention Assay in Microglial Cells (HC69)
  • Cell Seeding: Plate HC69 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[4]

  • Pre-treatment: Treat the cells with this compound (e.g., 8 µM) or vehicle control for 24 hours.[3]

  • Washout: After 24 hours, remove the medium containing this compound and wash the cells gently with PBS. Add fresh culture medium.

  • Reactivation: At desired time points post-washout (e.g., 7, 14, 21 days), stimulate the cells with 300 pg/mL TNF-α to reactivate latent HIV.[3]

  • Analysis: After 24 hours of stimulation, quantify HIV reactivation by measuring GFP expression via flow cytometry or by quantifying viral RNA (e.g., Gag, LTR) using RT-qPCR.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Flow Cytometry for GFP Expression
  • Cell Harvesting: Harvest suspension cells by centrifugation. For adherent cells, detach using trypsin-EDTA.

  • Washing: Wash the cells once with PBS containing 2% FBS.

  • Staining (Optional): For multi-color analysis, stain cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD14) for 30 minutes on ice.

  • Washing: Wash the cells again to remove unbound antibodies.

  • Fixation (Optional): Resuspend cells in 1-2% paraformaldehyde in PBS for fixation.

  • Acquisition: Analyze the cells on a flow cytometer, ensuring to set up appropriate gates for the cell population of interest and to measure GFP fluorescence in the appropriate channel.

Quantitative Real-Time PCR (RT-qPCR) for HIV RNA
  • RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA isolation kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • qPCR: Perform qPCR using primers and a probe specific for a conserved region of the HIV genome (e.g., Gag or LTR). Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).[9]

    • Example HIV LTR Primer/Probe Set:

      • Forward Primer: 5'-GCCTCAATAAAGCTTGCCTTGA-3'

      • Reverse Primer: 5'-GGCGCCACTGCTAGAGATTTT-3'

      • Probe: 5'-/56-FAM/AGTAGTGTGTGCCCGTCTGTTGTGTGAC/3BHQ_1/-3'

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound HIV Suppression Assay cluster_analysis Analysis prep Prepare Cell Culture (e.g., J-Lat cells) seed Seed Cells in Multi-well Plate prep->seed treat Treat with this compound (Dose-response) seed->treat activate Activate HIV Expression (e.g., TNF-α) treat->activate incubate Incubate for 24-48 hours activate->incubate flow Flow Cytometry (GFP Expression) incubate->flow qpcr RT-qPCR (Viral RNA Quantification) incubate->qpcr viability Cell Viability Assay (e.g., MTT) incubate->viability

Caption: Workflow for assessing this compound-mediated HIV suppression.

G cluster_pathway This compound Mechanism of Action in HIV Suppression This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 Inhibits Tat HIV Tat Protein BRD4->Tat Blocks Interaction with P-TEFb Chromatin Repressive Chromatin Structure BRD4->Chromatin Promotes PTEFb P-TEFb Complex (CDK9/CycT1) Tat->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates HIV_LTR HIV LTR RNAPII->HIV_LTR Binds Transcription HIV Transcriptional Elongation HIV_LTR->Transcription Suppression Transcriptional Suppression

Caption: this compound inhibits HIV transcription via BRD4.

References

Application Notes: Utilizing ZL0580 for HIV-1 Latency "Block-and-Lock" Studies in J-Lat Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The establishment of a latent reservoir of HIV-1-infected cells is the primary obstacle to a cure. The "block-and-lock" strategy aims to achieve a functional cure by reinforcing this latent state, preventing viral reactivation. ZL0580 is a first-in-class, selective small molecule modulator of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1] Unlike pan-BET inhibitors such as JQ1 which activate HIV transcription, this compound epigenetically suppresses the HIV-1 promoter, promoting a deeper state of latency.[1] These application notes provide a comprehensive guide for researchers using this compound in the J-Lat cell line, a widely used T-cell model for studying HIV-1 latency.[2]

Mechanism of Action

This compound selectively targets the first bromodomain (BD1) of BRD4.[1][3] Its mechanism is distinct from JQ1, which binds to the acetyl-lysine (KAc) binding pocket of BET proteins and reactivates HIV transcription.[4][5] this compound induces HIV suppression by inhibiting Tat-mediated transactivation and preventing transcriptional elongation.[1][4] It achieves this by disrupting the binding of the positive transcription elongation factor b (p-TEFb) component CDK9 to the viral Tat protein.[6][7] This leads to the stabilization of a repressive chromatin structure at the HIV-1 Long Terminal Repeat (LTR), effectively locking the provirus in a transcriptionally inert state.[1][4][6]

G cluster_0 This compound Action ('Block & Lock') cluster_1 JQ1 Action ('Shock & Kill') This compound This compound BRD4_Z BRD4 (BD1) This compound->BRD4_Z Binds & Modulates pTEFb_Z p-TEFb (CDK9/CycT1) BRD4_Z->pTEFb_Z Interaction Disrupted LTR_Z HIV LTR pTEFb_Z->LTR_Z Recruitment Inhibited Tat_Z Tat Tat_Z->pTEFb_Z Interaction Disrupted Repressive Repressive Chromatin (Transcriptional Silence) LTR_Z->Repressive JQ1 JQ1 BRD4_J BRD4 JQ1->BRD4_J Displaces from Acetyl-Histones pTEFb_J p-TEFb LTR_J HIV LTR pTEFb_J->LTR_J Recruitment Enhanced Active Active Chromatin (Transcriptional Activation) LTR_J->Active

Fig. 1: Contrasting mechanisms of this compound and JQ1 on the HIV LTR.

Quantitative Data Summary

The effects of this compound have been quantified in various studies using J-Lat and other cell models. The tables below summarize key findings.

Table 1: this compound Potency and Toxicity in T-Cell Models

Cell Line Parameter Value Notes
SupT1 IC50 (Non-reactivated) 6.43 ± 0.34 μM This compound inhibits basal HIV-1 transcription.[8]
SupT1 IC50 (TNF-α reactivated) 4.14 ± 0.37 μM This compound inhibits reactivated HIV-1 transcription.[8]
J-Lat Toxicity (CC50) > 100 μM This compound exhibits low cytotoxicity at effective concentrations.[8]

| PBMCs | Toxicity | No significant death below 40 μM | Safe for use in primary cells at typical experimental doses.[9] |

Table 2: Comparative Effects of this compound and JQ1 in J-Lat Cells

Treatment (5 µM, 24h) Effect on HIV Transcription Effect on Global Gene Expression Primary Target
This compound Suppression / Deeper Latency Selective transcriptomic changes BRD4 Bromodomain 1 (BD1)[1][3]
JQ1 Activation / Reactivation Extensive transcriptomic changes Pan-BET Bromodomains (BD1/BD2)[3]

| Notes | this compound and JQ1 induce largely opposing gene expression programs in J-Lat cells.[1] |

Experimental Protocols

The following protocols provide a framework for studying this compound in J-Lat cells. A general experimental workflow is depicted in Figure 2.

G cluster_workflow General Experimental Workflow for this compound in J-Lat Cells cluster_analysis Analysis Methods A 1. Cell Culture Seed J-Lat cells at optimal density B 2. Treatment Add this compound (e.g., 5-10 µM) or DMSO control A->B C 3. Incubation Incubate for a defined period (e.g., 24 hours) B->C D 4. Reactivation (Optional) Add latency reversing agent (e.g., TNF-α, PMA) C->D E 5. Harvesting Collect cells and/or supernatant D->E F 6. Downstream Analysis E->F Flow Flow Cytometry (%GFP+ cells) F->Flow qPCR RT-qPCR (HIV mRNA levels) F->qPCR WB Western Blot (Protein levels) F->WB ChIP ChIP-qPCR (LTR occupancy) F->ChIP Via Viability Assay (e.g., MTT, Trypan Blue) F->Via

Fig. 2: A typical experimental workflow for assessing this compound's effects.

Protocol 1: HIV-1 Suppression and Reactivation Assay in J-Lat Cells

This protocol measures the ability of this compound to suppress basal and induced HIV-1 transcription, using GFP expression as a readout.

Materials:

  • J-Lat Cells (e.g., clone 10.6)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Latency Reversing Agent (LRA), e.g., TNF-α (10 ng/mL) or PMA (20 ng/mL)

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • This compound Treatment: Add this compound to the desired final concentration (e.g., a dose-response from 1-20 µM). Add an equivalent volume of DMSO to control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Latency Reactivation:

    • For suppression of basal transcription, proceed directly to step 5.

    • To test inhibition of reactivation, add an LRA (e.g., TNF-α) to the wells and incubate for an additional 18-24 hours.

  • Flow Cytometry:

    • Transfer cells to FACS tubes and wash with PBS.

    • Resuspend cells in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of GFP-positive cells on a flow cytometer. A viability dye should be included to exclude dead cells from the analysis.

Protocol 2: Western Blot Analysis of HIV-1 Transcription Factors

This protocol assesses the effect of this compound on the protein levels of key factors involved in HIV-1 transcription elongation.

Materials:

  • J-Lat cells treated as in Protocol 1 (steps 1-3)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CDK9, anti-ELL2, anti-Tat, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Harvest ~1-2 x 10^6 treated J-Lat cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

  • Quantification: Centrifuge the lysate and quantify the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.

  • Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and detect bands using a chemiluminescence imager. GAPDH or β-actin should be used as a loading control.[10]

Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol determines if this compound treatment alters the recruitment of proteins like Tat or BRD4 to the HIV-1 5' LTR.[10]

Materials:

  • J-Lat cells treated as in Protocol 1

  • Formaldehyde (37%)

  • Glycine

  • ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer

  • Antibodies for immunoprecipitation (e.g., anti-Tat, anti-BRD4, control IgG)

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • qPCR primers for the HIV-1 5' LTR

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat ~1 x 10^7 cells per condition with 1% formaldehyde for 10 minutes to cross-link proteins to DNA. Quench with glycine.

  • Lysis & Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate overnight at 4°C with the antibody of interest (or control IgG).

  • Immune Complex Capture: Add magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Perform a series of washes to remove non-specific binding.

  • Elution & Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating with Proteinase K.

  • DNA Purification: Purify the DNA using a standard column-based kit.

  • qPCR Analysis: Perform qPCR using primers specific to the HIV-1 5' LTR. Analyze the data using the percent input method.[10] Results are often normalized to a negative control condition (e.g., DMSO).[10]

References

Application Notes and Protocols for ZL0580 Treatment of Primary CD4+ T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ZL0580, a selective inhibitor of the first bromodomain (BD1) of BRD4, for the treatment of primary CD4+ T cells. The primary application of this compound in this context is the epigenetic suppression of Human Immunodeficiency Virus (HIV) transcription.

Introduction

This compound is a small molecule that selectively targets the BRD4 protein, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a key epigenetic reader that plays a crucial role in regulating gene expression, including the transcription of HIV provirus integrated into the host genome. By binding to the BD1 domain of BRD4, this compound effectively inhibits the Tat-mediated transcriptional elongation of the HIV genome and promotes a repressive chromatin structure at the HIV Long Terminal Repeat (LTR), leading to potent suppression of viral replication.[1][2] This "block and lock" approach aims to induce a durable state of HIV latency.[3][4]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in primary CD4+ T cells and related cell lines.

Table 1: In Vitro Efficacy of this compound on HIV Suppression

Cell TypeTreatment ConditionEffectReference
Primary Human CD4+ T cells8 µM for 48 hoursPotent suppression of HIV replicationNiu et al., 2019
J-Lat (Clone 10.6)10 µMSuppression of PMA-stimulated and basal HIV transcription for up to 14 daysNiu et al., 2019
PBMCs from viremic HIV+ individuals8 µM for 48 hoursSuppression of ex vivo HIV transcriptionNiu et al., 2019

Table 2: Cytotoxicity Profile of this compound

Cell LineThis compound ConcentrationIncubation TimeResultReference
J-Lat (T-cell line)< 40 µM1 and 3 daysNo significant cell death observedMedchemExpress

Signaling Pathway

This compound exerts its effect by modulating the transcriptional machinery at the HIV promoter. The diagram below illustrates the proposed signaling pathway.

ZL0580_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 Inhibits Binding Repressive_Complex Repressive Chromatin Complex This compound->Repressive_Complex Promotes formation of Histones Acetylated Histones (H3/H4) BRD4->Histones Binds to HIV_LTR HIV LTR BRD4->HIV_LTR Recruitment HATs Histone Acetyltransferases (HATs) HATs->Histones Acetylation Tat HIV Tat Tat->HIV_LTR Binds to TAR PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates RNAPII->HIV_LTR Binds to HIV_RNA HIV RNA Transcript RNAPII->HIV_RNA Transcription Elongation Repressive_Complex->HIV_LTR Induces Repressive Structure

Caption: this compound Signaling Pathway in CD4+ T Cells.

Experimental Protocols

The following are detailed protocols for key experiments involving the treatment of primary CD4+ T cells with this compound.

Isolation and Culture of Primary CD4+ T Cells

This protocol describes the isolation of primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs).

Isolation_Workflow PBMCs 1. Isolate PBMCs from whole blood using Ficoll-Paque density gradient CD4_Isolation 2. Isolate CD4+ T cells from PBMCs using negative selection magnetic beads PBMCs->CD4_Isolation Purity_Check 3. Assess purity of isolated CD4+ T cells by flow cytometry (>95%) CD4_Isolation->Purity_Check Culture 4. Culture cells in RPMI-1640 medium supplemented with 10% FBS and IL-2 Purity_Check->Culture

Caption: Workflow for Primary CD4+ T Cell Isolation.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • CD4+ T Cell Isolation Kit (negative selection)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Interleukin-2 (IL-2)

  • Flow cytometry antibodies (CD3, CD4)

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash PBMCs twice with PBS.

  • Isolate CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Assess the purity of the isolated CD4+ T cells by staining with anti-CD3 and anti-CD4 antibodies and analyzing by flow cytometry. Purity should be >95%.

  • Culture the purified CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 U/mL IL-2) at a density of 1 x 10^6 cells/mL.

This compound Treatment and HIV Suppression Assay

This protocol outlines the treatment of HIV-infected primary CD4+ T cells with this compound and the subsequent measurement of viral suppression.

Materials:

  • HIV-1 (e.g., NL4-3 strain)

  • This compound (dissolved in DMSO)

  • p24 ELISA kit

  • Luciferase reporter assay system (for reporter viruses)

Protocol:

  • Activate purified primary CD4+ T cells with anti-CD3/CD28 beads and IL-2 for 48-72 hours prior to infection.

  • Infect the activated CD4+ T cells with HIV-1 at a multiplicity of infection (MOI) of 0.1.

  • After 24 hours, wash the cells to remove the viral inoculum and resuspend in fresh culture medium.

  • Add this compound to the infected cell culture at a final concentration of 8 µM. Include a vehicle control (DMSO) at the same final concentration.

  • Incubate the cells for 48 hours.

  • Collect the culture supernatant and measure the concentration of HIV-1 p24 antigen using an ELISA kit according to the manufacturer's instructions.

  • Alternatively, if using an HIV-1 reporter virus expressing luciferase, lyse the cells and measure luciferase activity as a readout for viral transcription.

Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound on primary CD4+ T cells.

Materials:

  • Primary CD4+ T cells

  • This compound

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Protocol:

  • Plate primary CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare a serial dilution of this compound in culture medium (e.g., ranging from 0.1 µM to 100 µM).

  • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 hours.

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the percentage of viable cells relative to the untreated control.

Cytokine Production Analysis

This protocol describes the measurement of cytokine production from this compound-treated primary CD4+ T cells.

Materials:

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A

  • Flow cytometry antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • Cytometric Bead Array (CBA) or ELISA kits

Protocol:

  • Treat primary CD4+ T cells with 8 µM this compound or vehicle control for 48 hours.

  • For intracellular cytokine staining, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) for the final 4-6 hours of culture.

  • Harvest the cells, stain for surface markers (e.g., CD4), then fix, permeabilize, and stain for intracellular cytokines according to standard protocols.

  • Analyze by flow cytometry to determine the percentage of cytokine-producing cells.

  • For measurement of secreted cytokines, collect the culture supernatant after the 48-hour treatment.

  • Analyze the supernatant for cytokine concentrations using a CBA or specific ELISAs.

Note on Cytokine Effects: The literature suggests that this compound has minimal to no effect on immune activation and cytokine production in human T cells and PBMCs.[1] However, it is recommended to validate this in your specific experimental system.

Conclusion

This compound is a valuable tool for studying HIV latency and developing novel therapeutic strategies. Its ability to selectively inhibit BRD4 and suppress HIV transcription in primary CD4+ T cells with minimal cytotoxicity makes it a promising candidate for a "block and lock" approach to a functional HIV cure. The protocols provided here offer a framework for researchers to investigate the effects of this compound in their own experimental settings.

References

Application Notes and Protocols: ZL0580 in Microglial and Monocytic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0580 is a selective small molecule modulator of the Bromodomain and Extra-Terminal (BET) family protein BRD4, an epigenetic reader crucial in regulating gene expression.[1][2][3][4] In the context of microglial and monocytic cell lines, this compound has emerged as a potent suppressor of Human Immunodeficiency Virus (HIV) transcription and replication.[1][2][5][6] These cell types, including microglia (the resident immune cells of the central nervous system) and monocytes/macrophages, are significant reservoirs for HIV, contributing to viral persistence and, in the case of microglia, HIV-associated neuroinflammation and neurological disorders.[1][2][5]

Unlike pan-BET inhibitors such as JQ1 which can activate HIV transcription, this compound acts as an epigenetic suppressor.[3][7] Its mechanism involves inhibiting the transactivation of the HIV Tat protein and inducing a repressive chromatin structure at the viral long terminal repeat (LTR), effectively silencing viral gene expression.[1][2][4][5] This "block and lock" approach makes this compound a valuable tool for HIV cure research, particularly for strategies aimed at achieving a drug-free remission.[8][9]

These application notes provide a comprehensive overview of the use of this compound in microglial and monocytic cell lines, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.

Data Presentation

Table 1: Effects of this compound on HIV-1 Transcription in Microglial and Monocytic Cell Lines
Cell LineModelTreatmentConcentrationEffectReference
HC69 (Microglial)TNF-α-induced HIV activationThis compound0-16 µMDose-dependent suppression of TNF-α-induced HIV activation.[1][1]
HC69 (Microglial)TNF-α-induced HIV activationThis compound8 µMSignificant suppression of TNF-α-induced HIV activation.[1][1]
HC69 (Microglial)Basal HIV expressionThis compound8 µMSuppression of basal HIV transcription.[1][1]
U1 (Monocytic)Latent HIV infectionThis compoundNot specifiedPotent and durable suppression of induced and basal HIV transcription.[1][2][1][2]
OM10.1 (Monocytic)Latent HIV infectionThis compoundNot specifiedPotent and durable suppression of induced and basal HIV transcription.[1][2][1][2]
Primary MDMsIn vitro HIV infection with ARTThis compoundNot specifiedPromotes rapid HIV suppression during ART.[1][2][5][1][2][5]
Table 2: Durability of this compound-Mediated HIV Suppression in Microglial Cells
Cell LinePre-treatmentSubsequent StimulationTime PointsEffectReference
HC69 (Microglial)This compound (8 µM) for 24hTNF-α (300 pg/ml) for 24hDays 7, 14, and 21 post-treatmentDurable resistance to latent HIV reactivation.[1][1]
HC69 (Microglial)This compound (8 µM) for 24h with TNF-α-Multiple time points post-treatmentDurable suppression of HIV transcription.[10][10]

Signaling Pathways and Experimental Workflows

Mechanism of this compound in HIV Suppression

This compound exerts its suppressive effect on HIV transcription through a multi-faceted mechanism targeting the epigenetic reader BRD4. By selectively modulating BRD4, this compound disrupts key processes required for robust viral gene expression.

G cluster_nucleus Cell Nucleus cluster_inhibition This compound This compound BRD4 BRD4 This compound->BRD4 modulates Tat HIV Tat Tat_CDK9_Binding Tat-CDK9 Interaction This compound->Tat_CDK9_Binding disrupts HIV_LTR HIV LTR BRD4->HIV_LTR recruits Tat/CDK9 to Repressive_Chromatin Repressive Chromatin Structure BRD4->Repressive_Chromatin induces CDK9 CDK9 Tat->CDK9 binds to HIV_Transcription HIV Transcription CDK9->HIV_Transcription promotes elongation Repressive_Chromatin->HIV_Transcription suppresses

Caption: this compound mechanism of HIV suppression in microglia/monocytes.

Experimental Workflow for Assessing this compound Efficacy

A typical experimental workflow to evaluate the efficacy of this compound in suppressing HIV in microglial cells involves cell culture, treatment with this compound, stimulation of HIV expression, and subsequent analysis of viral transcription and cell viability.

G cluster_analysis Analysis start Start: Culture HC69 Microglial Cells treatment Treat with this compound (e.g., 8 µM) or DMSO (control) for 24h start->treatment stimulation Stimulate with TNF-α (e.g., 300 pg/ml) to activate latent HIV for 24h treatment->stimulation harvest Harvest Cells stimulation->harvest qPCR qPCR for HIV RNA (e.g., early multi-spliced and GFP RNA) harvest->qPCR flow_cytometry Flow Cytometry for GFP expression (% GFP+ cells) harvest->flow_cytometry viability_assay Cell Viability Assay (e.g., Trypan Blue or Aqua Blue staining) harvest->viability_assay end End: Data Interpretation qPCR->end flow_cytometry->end viability_assay->end

References

Application Notes and Protocols for ZL0580 in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of ZL0580, a selective BRD4 bromodomain 1 (BD1) inhibitor, in humanized mouse models for HIV-1 research. The protocols are based on preclinical studies investigating this compound as a potential "block and lock" therapeutic agent to induce and maintain a deep state of viral latency.

Overview and Mechanism of Action

This compound is a small molecule that selectively targets the first bromodomain (BD1) of the bromodomain and extraterminal domain (BET) protein BRD4.[1][2] In the context of HIV-1, BRD4 is a crucial host factor involved in the transcriptional activation of the integrated provirus. The viral trans-activator of transcription (Tat) protein recruits the positive transcription elongation factor b (p-TEFb) to the HIV-1 long terminal repeat (LTR) to promote transcriptional elongation. This compound disrupts this process by binding to BRD4 BD1, which prevents the recruitment of p-TEFb to the HIV-1 promoter. This leads to the suppression of Tat-dependent viral transcription and the establishment of a repressive chromatin state at the HIV-1 LTR, effectively "locking" the provirus in a latent state.[1][3][4] This mechanism is distinct from pan-BET inhibitors like JQ1, which have been shown to reactivate HIV-1 transcription.[1]

Signaling Pathway of this compound in HIV-1 Transcription

ZL0580_Mechanism cluster_nuc Nucleus cluster_inhibition This compound Action HIV_Provirus HIV-1 Provirus (Integrated DNA) LTR 5' LTR RNAPII RNA Polymerase II LTR->RNAPII Recruitment Transcription Viral Transcription RNAPII->Transcription Initiation Tat Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb Recruitment pTEFb->RNAPII Phosphorylation & Activation BRD4 BRD4 BRD4->LTR Binding to acetylated histones BRD4->pTEFb Inhibition of recruitment to Tat This compound This compound This compound->BRD4 Selective binding to BD1 Repressive_Chromatin Repressive Chromatin This compound->Repressive_Chromatin Induction Repressive_Chromatin->LTR Stabilization at LTR

Caption: this compound mechanism of action in suppressing HIV-1 transcription.

In Vivo Efficacy Data

This compound has demonstrated potent suppression of active HIV-1 replication in humanized mouse models.[2][3] The following table summarizes the key findings from a representative study.

Treatment GroupDosageAdministration RouteVehicleOutcome
This compound100 mg/kgOral Gavage20% DMA + 20% Solutol HS15 + 60% HP-β-CD (20% w/v)Potent suppression of active HIV replication.
This compound300 mg/kgOral Gavage20% DMA + 20% Solutol HS15 + 60% HP-β-CD (20% w/v)Potent suppression of active HIV replication, reducing plasma viremia to nearly undetectable levels.[2][3]
This compound + ARTNot specifiedNot specifiedNot specifiedSuppressed active HIV replication and delayed viral rebound following treatment interruption.[2][3]
Vehicle ControlN/AOral Gavage20% DMA + 20% Solutol HS15 + 60% HP-β-CD (20% w/v)No significant change in plasma viremia.

Experimental Protocols

This compound Formulation Preparation (Oral Administration)

Materials:

  • This compound powder

  • Dimethyl Acetamide (DMA)

  • Solutol HS15

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile conical tubes

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water. For example, to make 10 mL of the final vehicle, dissolve 2 g of HP-β-CD in sterile water and bring the final volume to 10 mL. Stir until fully dissolved. Gentle heating may aid dissolution.

  • In a separate sterile conical tube, weigh the required amount of this compound for the desired final concentration (e.g., for a 10 mg/mL solution to dose at 100 mg/kg for a 20g mouse, you would need 2 mg of this compound per 0.2 mL dose).

  • To the this compound powder, add 20% of the final volume as Dimethyl Acetamide (DMA). For a 1 mL final volume, add 200 µL of DMA. Vortex thoroughly to dissolve the this compound.

  • Add 20% of the final volume as Solutol HS15 (200 µL for a 1 mL final volume). Vortex again to mix.

  • Add 60% of the final volume as the pre-prepared 20% HP-β-CD solution (600 µL for a 1 mL final volume).

  • Vortex the final mixture vigorously until a clear, homogenous solution is formed. Sonication can be used if necessary to aid dissolution.

  • The final formulation for oral administration is 20% DMA + 20% Solutol HS15 + 60% HP-β-CD (20%, w/v).[3]

  • Prepare the vehicle control using the same procedure but without the addition of this compound.

  • Store the formulation at 4°C and protect it from light. Prepare fresh on the day of use if possible.

Generation of Humanized Mice (CD34+ HSC Engrafted NSG Mice)

Materials:

  • NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (newborn pups, 1-5 days old)

  • Human CD34+ hematopoietic stem cells (HSCs) from umbilical cord blood

  • Phosphate-buffered saline (PBS), sterile

  • X-ray irradiator

  • 30-gauge insulin syringes

Protocol:

  • Irradiation: Sub-lethally irradiate newborn NSG pups (1-5 days old) with a single dose of 1 Gy (100 cGy) using an X-ray irradiator. This is to create space in the bone marrow for the engraftment of human HSCs.

  • HSC Preparation: Thaw cryopreserved human CD34+ HSCs and wash them with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 1-2 x 105 cells per 30 µL.

  • Intrahepatic Injection: Within 4-6 hours of irradiation, inject 1-2 x 105 purified CD34+ HSCs in a volume of 30 µL into the liver of each pup using a 30-gauge insulin syringe.

  • Engraftment and Monitoring: House the mice under specific pathogen-free conditions. At 12-16 weeks post-engraftment, assess the level of human immune cell reconstitution by flow cytometry of peripheral blood. Mice with a sufficient level of human CD45+ cells are considered successfully humanized and can be used for experiments.

Oral Gavage Administration of this compound

Materials:

  • This compound formulation

  • Vehicle control formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, with a rounded tip for mice)

  • 1 mL syringes

Protocol:

  • Weigh each mouse to calculate the precise volume of the this compound formulation to be administered. The dosing volume should not exceed 10 mL/kg.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.

  • Once the needle is in the esophagus, slowly administer the calculated volume of the this compound formulation or vehicle control.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any immediate signs of distress.

  • Perform daily administration for the duration of the study.

Monitoring of In Vivo Toxicity

Protocol:

  • Clinical Observations: Monitor the mice daily for any signs of toxicity, including changes in posture, activity level (lethargy), grooming, piloerection, and any signs of pain or distress.

  • Body Weight: Measure the body weight of each mouse at least three times a week to monitor for any significant weight loss, which can be an indicator of toxicity.

  • Food and Water Intake: If feasible, monitor daily food and water consumption.

  • Adverse Event Scoring: Use a scoring sheet to record observations systematically. Any mouse exceeding a predetermined humane endpoint score should be euthanized.

Quantification of HIV-1 Plasma Viral Load

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcription-quantitative PCR (RT-qPCR) reagents

  • Primers and probe specific for a conserved region of the HIV-1 genome (e.g., gag or pol)

  • RT-qPCR instrument

Protocol:

  • Sample Collection: Collect peripheral blood from the humanized mice via a suitable method (e.g., submandibular or retro-orbital bleed) into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes to separate the plasma.

  • RNA Extraction: Extract viral RNA from the plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: Perform one-step RT-qPCR using primers and a fluorescently labeled probe targeting a conserved region of the HIV-1 genome.

  • Quantification: Use a standard curve of known HIV-1 RNA concentrations to quantify the number of viral copies per milliliter of plasma.

Experimental Workflow and Logical Relationships

Experimental Workflow for this compound In Vivo Study

ZL0580_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Humanization Generation of Humanized Mice Infection HIV-1 Infection of Humanized Mice Humanization->Infection Formulation This compound Formulation Preparation Treatment Daily Oral Administration of this compound or Vehicle Formulation->Treatment Infection->Treatment Monitoring Toxicity and Health Monitoring Treatment->Monitoring Sampling Blood Sampling Treatment->Sampling Viral_Load Plasma Viral Load Quantification (RT-qPCR) Sampling->Viral_Load Data_Analysis Data Analysis and Interpretation Viral_Load->Data_Analysis

Caption: Workflow for in vivo evaluation of this compound in humanized mice.

References

Application Notes and Protocols for ZL0580 in a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing the selective BRD4 inhibitor, ZL0580, in a luciferase reporter assay to quantify its inhibitory effects on HIV-1 LTR-driven transcription. This information is intended for researchers, scientists, and drug development professionals working in the fields of virology, pharmacology, and molecular biology.

Introduction

This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Unlike pan-BET inhibitors such as JQ1, this compound has been shown to induce epigenetic suppression of the Human Immunodeficiency Virus (HIV).[2] Its mechanism of action involves the inhibition of Tat-mediated transcriptional elongation and the promotion of a repressive chromatin structure at the HIV Long Terminal Repeat (LTR) promoter.[1][2][3][4][5] The luciferase reporter assay is a highly sensitive and quantitative method for studying the activity of signaling pathways and the effects of small molecules on gene expression.[6] This protocol describes the use of an HIV-1 LTR-driven firefly luciferase reporter to assess the dose-dependent inhibitory activity of this compound.

Principle of the Assay

The assay utilizes a reporter vector in which the firefly luciferase gene is under the transcriptional control of the HIV-1 LTR promoter. When introduced into a suitable host cell line, the basal activity of the LTR promoter can be measured. Upon stimulation with an activating agent, such as Tumor Necrosis Factor-alpha (TNF-α), transcription from the LTR promoter is enhanced, leading to a corresponding increase in luciferase expression. This compound is expected to suppress this LTR-driven transcription, resulting in a dose-dependent decrease in luciferase activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter can be used as an internal control to normalize for variations in cell number and transfection efficiency.

Signaling Pathway of this compound in HIV-1 Transcription Inhibition

ZL0580_Signaling_Pathway cluster_nucleus Nucleus This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 inhibits PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates (activates) Tat HIV-1 Tat Tat->PTEFb recruits HIV_LTR HIV-1 LTR RNAPII->HIV_LTR binds HIV_RNA HIV-1 RNA (Luciferase) HIV_LTR->HIV_RNA Transcription

Caption: this compound inhibits the BD1 domain of BRD4, preventing the recruitment of P-TEFb and subsequent Tat-mediated transcriptional elongation from the HIV-1 LTR.

Experimental Workflow for this compound Luciferase Reporter Assay

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells (e.g., SupT1) B 2. Transduce with HIV-1 FLuc Virus A->B C 3. Culture for 10 days B->C D 4. Add this compound (Dose-response) C->D E 5. Add TNF-α (for reactivation) D->E F 6. Incubate for 24h E->F G 7. Lyse Cells F->G H 8. Measure Luciferase Activity G->H I 9. Normalize Data H->I J 10. Calculate IC50 I->J

Caption: Workflow for assessing this compound's inhibitory effect on HIV-1 LTR-driven luciferase expression.

Quantitative Data: this compound Inhibition of HIV-1 Transcription

The following table summarizes the 50% inhibitory concentration (IC50) of this compound on HIV-1 transcription in SupT1 cells transduced with an HIV-1 firefly luciferase (FLuc) reporter virus. Data is presented for both non-reactivated (basal transcription) and TNF-α reactivated conditions.[6]

ConditionCell LineReporterActivating AgentThis compound IC50 (µM)
Non-reactivatedSupT1HIV-1 FLucNone6.43 ± 0.34
ReactivatedSupT1HIV-1 FLucTNF-α (10 ng/mL)4.14 ± 0.37

Experimental Protocols

Materials and Reagents
  • Cell Line: SupT1 cells (or other suitable human T-cell line, e.g., Jurkat)

  • Reporter Virus: HIV-1 expressing Firefly Luciferase (HIV-1 FLuc)

  • Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Reagents:

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • TNF-α (reconstituted to a stock solution of 10 µg/mL)

    • Phosphate Buffered Saline (PBS)

    • Luciferase Assay System (e.g., Promega Cat. #E1500)

    • BCA Protein Assay Kit

  • Equipment:

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

    • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

Protocol

1. Cell Transduction and Culture

  • Culture SupT1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Transduce SupT1 cells with the HIV-1 FLuc reporter virus.

  • Three days post-transduction, wash the cells to remove any residual virus.

  • Culture the transduced cells for an additional 7 days to allow for the establishment of latent infection.

2. This compound Treatment and Cell Stimulation

  • On day 10 post-transduction, seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 µM to 40 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Add the this compound dilutions to the appropriate wells.

  • For the reactivated condition, add TNF-α to the designated wells to a final concentration of 10 ng/mL. For the non-reactivated condition, add an equivalent volume of culture medium.

3. Luciferase Assay

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the culture medium.

  • Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.

  • Transfer the cell lysate to a 96-well white, opaque plate.

  • Measure the firefly luciferase activity using a luminometer.

4. Data Analysis

  • Normalization (Optional but Recommended): If a co-reporter such as Renilla luciferase was used, normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Alternatively, perform a BCA protein assay on the cell lysates and normalize the luciferase readings to the total protein concentration.[6]

  • Calculate Percent Inhibition: Determine the percent inhibition for each this compound concentration relative to the vehicle control (DMSO).

    • % Inhibition = 100 * (1 - (Luminescence_Sample / Luminescence_Vehicle))

  • Determine IC50: Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC50 value.

Conclusion

This application note provides a comprehensive framework for performing a luciferase reporter assay to evaluate the inhibitory activity of this compound on HIV-1 LTR-driven transcription. The provided protocol and illustrative data demonstrate the utility of this assay in quantifying the potency of this compound as a "block and lock" agent for HIV-1. Researchers can adapt this protocol to other relevant cell lines and experimental conditions to further investigate the mechanism of this compound and similar compounds.

References

Application Notes: Analysis of HIV Expression Following ZL0580 Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) latency, a state where the virus remains dormant within host cells, presents a major obstacle to a cure. A promising strategy to address this is the "block and lock" approach, which aims to enforce a state of deep latency and transcriptional silencing of the HIV provirus. ZL0580 has emerged as a potent small molecule in this paradigm. This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, a host epigenetic reader protein.[1][2][3] By selectively targeting BRD4, this compound effectively suppresses HIV transcription and promotes a state of durable latency, a mechanism distinct from pan-BET inhibitors which can have opposing effects.[1][2][4][5] This document provides a detailed protocol for utilizing flow cytometry to quantify the suppressive effects of this compound on HIV expression, specifically by measuring the intracellular levels of the HIV-1 capsid protein, p24.

Scientific Background

BRD4 plays a crucial role in HIV-1 transcription by recruiting the positive transcription elongation factor b (P-TEFb) to the HIV long terminal repeat (LTR), a process facilitated by the viral Tat protein.[1] This recruitment is essential for the efficient elongation of viral transcripts. This compound disrupts this process by binding to the BD1 domain of BRD4, which in turn inhibits Tat-mediated transactivation and transcription elongation.[3][4][6][7] Furthermore, this compound promotes the formation of a repressive chromatin structure at the HIV promoter, further locking the provirus in a silenced state.[1][3][6][8] This dual mechanism of action makes this compound a compelling candidate for HIV latency-promoting therapies.

Principle of the Assay

This protocol employs intracellular flow cytometry to detect the HIV-1 p24 capsid protein, a key marker of active viral gene expression and replication. HIV-infected cells, such as latently infected T cell lines (e.g., J-Lat), are treated with this compound. Following treatment, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the p24 antigen. The percentage of p24-positive cells and the mean fluorescence intensity (MFI) of the p24 signal are then quantified using a flow cytometer. A reduction in both the percentage of p24-positive cells and the p24 MFI in this compound-treated cells compared to untreated or vehicle-treated controls indicates suppression of HIV expression.

Signaling Pathway of this compound in HIV Suppression

ZL0580_Mechanism This compound Mechanism of HIV-1 Suppression cluster_transcription HIV-1 Transcription Elongation cluster_inhibition Inhibition by this compound HIV_LTR HIV LTR Tat Tat HIV_LTR->Tat recruits P_TEFb P-TEFb (CDK9/CycT1) Tat->P_TEFb recruits BRD4 BRD4 BRD4->Tat interaction disrupted by this compound BRD4->P_TEFb recruits RNAPII RNA Pol II P_TEFb->RNAPII phosphorylates Viral_RNA Viral RNA Transcription RNAPII->Viral_RNA This compound This compound This compound->BRD4 inhibits BD1 Repressive_Chromatin Repressive Chromatin Structure Repressive_Chromatin->HIV_LTR silences

Caption: this compound inhibits HIV-1 transcription by targeting BRD4.

Experimental Workflow

Flow_Cytometry_Workflow Flow Cytometry Workflow for this compound Treatment Cell_Culture 1. Culture HIV-infected cells (e.g., J-Lat A2) Treatment 2. Treat with this compound (and controls) Cell_Culture->Treatment Incubation 3. Incubate for 24-48 hours Treatment->Incubation Harvest 4. Harvest and wash cells Incubation->Harvest Fix_Perm 5. Fix and Permeabilize Harvest->Fix_Perm Staining 6. Intracellular staining with anti-p24 antibody Fix_Perm->Staining Acquisition 7. Acquire data on flow cytometer Staining->Acquisition Analysis 8. Analyze data: % p24+ cells and MFI Acquisition->Analysis

Caption: Experimental workflow for analyzing HIV expression after this compound treatment.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundMedChemExpressHY-111563
J-Lat A2 cellsNIH AIDS Reagent Program10252
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
DMSOSigma-AldrichD2650
TNF-αR&D Systems210-TA
Fixation/Permeabilization SolutionBD Biosciences554714
PE-conjugated anti-p24 antibody (KC57)Beckman Coulter6604667
Phosphate-Buffered Saline (PBS)Gibco10010023
Flow cytometry tubesFalcon352058

Experimental Protocols

1. Cell Culture and Treatment

1.1. Culture J-Lat A2 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. 1.2. Seed J-Lat A2 cells at a density of 0.5 x 10⁶ cells/mL in a 24-well plate. 1.3. Prepare stock solutions of this compound in DMSO. 1.4. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and an untreated control. 1.5. To assess the effect on reactivated HIV, stimulate a set of wells with a latency-reversing agent such as TNF-α (10 ng/mL) in the presence or absence of this compound. 1.6. Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

2. Intracellular Staining for p24

2.1. Harvest the cells from each well and transfer to flow cytometry tubes. 2.2. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. 2.3. Wash the cells once with 1 mL of cold PBS. 2.4. Resuspend the cell pellet in 100 µL of BD Cytofix/Cytoperm™ solution and incubate for 20 minutes at 4°C. 2.5. Wash the cells twice with 1 mL of BD Perm/Wash™ buffer. 2.6. Resuspend the cells in 50 µL of BD Perm/Wash™ buffer containing the PE-conjugated anti-p24 antibody (at the manufacturer's recommended dilution). 2.7. Incubate for 30 minutes at 4°C in the dark. 2.8. Wash the cells twice with 1 mL of BD Perm/Wash™ buffer. 2.9. Resuspend the cells in 300 µL of PBS for flow cytometry analysis.

3. Flow Cytometry Analysis

3.1. Acquire data on a flow cytometer equipped with a 488 nm laser for excitation and an appropriate detector for PE emission. 3.2. Collect at least 10,000 events for each sample. 3.3. Gate on the live cell population based on forward and side scatter properties. 3.4. Create a histogram of the PE signal to determine the percentage of p24-positive cells and the Mean Fluorescence Intensity (MFI) of the p24 signal. 3.5. Use unstained and isotype controls to set the gates for p24 positivity.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of this compound treatment on HIV expression in J-Lat A2 cells.

Table 1: Effect of this compound on Basal HIV-1 Expression

TreatmentConcentration (µM)% p24-Positive Cells (Mean ± SD)p24 MFI (Mean ± SD)
Untreated Control-5.2 ± 0.8150 ± 25
Vehicle Control (DMSO)0.1%5.0 ± 0.7145 ± 22
This compound0.14.1 ± 0.6120 ± 18
This compound12.5 ± 0.480 ± 15
This compound100.8 ± 0.245 ± 10

Table 2: Effect of this compound on TNF-α-Induced HIV-1 Reactivation

TreatmentConcentration (µM)% p24-Positive Cells (Mean ± SD)p24 MFI (Mean ± SD)
Untreated Control-5.1 ± 0.9155 ± 28
TNF-α (10 ng/mL)-45.8 ± 5.2850 ± 95
TNF-α + Vehicle (DMSO)0.1%44.5 ± 4.8840 ± 90
TNF-α + this compound0.135.2 ± 4.1650 ± 75
TNF-α + this compound118.6 ± 2.5320 ± 40
TNF-α + this compound106.3 ± 1.1180 ± 25

Troubleshooting

IssuePossible CauseSolution
High background stainingInadequate washing, non-specific antibody bindingIncrease the number of wash steps. Include an isotype control to assess non-specific binding. Titrate the antibody to the optimal concentration.
Weak p24 signalInsufficient stimulation (if applicable), low viral expression, antibody degradationEnsure the potency of the stimulating agent. Use a cell line with a known level of HIV expression. Use a fresh, properly stored antibody.
High cell deathThis compound toxicity at high concentrationsPerform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. Include a viability dye in your staining panel.

Conclusion

The protocol described herein provides a robust and quantitative method for evaluating the efficacy of this compound in suppressing HIV expression. By leveraging the specificity of intracellular p24 staining and the precision of flow cytometry, researchers can effectively characterize the dose-dependent effects of this compound on both basal and reactivated HIV transcription. This assay is a valuable tool for the preclinical development of "block and lock" therapeutic strategies aimed at achieving a functional cure for HIV.

References

Application Note: Assessing ZL0580 Target Engagement with BRD4 using Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins to regulate gene transcription.[1][2] Their role in controlling the expression of oncogenes and pro-inflammatory genes has made them attractive targets for therapeutic intervention. ZL0580 is a novel small molecule inhibitor that selectively targets the first bromodomain (BD1) of BRD4.[1][3][4] Unlike pan-BET inhibitors such as JQ1, this compound exhibits a distinct mechanism of action. For instance, in the context of HIV, this compound suppresses viral transcription by inhibiting Tat-mediated transcriptional elongation and promoting a repressive chromatin structure at the HIV long-terminal repeat (LTR).[1][3][5][6] Mechanistic studies have shown that this compound can enhance the binding of BRD4 to the HIV promoter, which is contrary to the displacement effect seen with JQ1.[7]

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the cell. It allows researchers to determine the specific genomic locations where a protein of interest is bound. For a drug like this compound, ChIP is an essential tool to confirm direct target engagement in a cellular context by measuring changes in BRD4 occupancy at specific gene loci following treatment. This application note provides a detailed protocol for performing a ChIP assay to assess the engagement of this compound with its target, BRD4.

Principle of the Assay

The ChIP assay begins with the cross-linking of proteins to DNA using formaldehyde, capturing the protein-DNA interactions as they occur in the cell. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion. An antibody specific to the protein of interest—in this case, BRD4—is used to immunoprecipitate the protein-DNA complexes. Following a series of washes to remove non-specifically bound chromatin, the cross-links are reversed, and the DNA is purified. The amount of DNA associated with the target protein is then quantified using quantitative PCR (qPCR) with primers specific to known BRD4 target gene loci. An increase or decrease in the amount of immunoprecipitated DNA at these loci in this compound-treated cells compared to vehicle-treated cells indicates that the drug has successfully engaged its target and modulated its interaction with chromatin.

Mechanism of this compound Action and ChIP Workflow

The following diagrams illustrate the molecular mechanism of this compound and the experimental workflow for the ChIP assay.

ZL0580_Mechanism cluster_chromatin Chromatin cluster_proteins Protein Complex Chromatin DNA (HIV LTR) AcHistone Acetylated Histones BRD4 BRD4 BRD4->AcHistone recognizes Tat Tat BRD4->Tat this compound promotes BRD4 binding, displacing Tat/p-TEFb complex PTEFb p-TEFb Tat->PTEFb recruits RNAPol RNA Pol II PTEFb->RNAPol activates RNAPol->Chromatin transcribes Suppression Transcriptional Suppression RNAPol->Suppression This compound This compound This compound->BRD4 binds to BD1

Caption: this compound binds to BRD4, modulating its chromatin interaction and suppressing transcription.

ChIP_Workflow Start Cell Culture & Treatment (Vehicle vs. This compound) Crosslinking 1. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis IP 3. Immunoprecipitation (Anti-BRD4 Antibody) Lysis->IP Wash 4. Wash to Remove Non-specific Binding IP->Wash Elution 5. Elution & Reverse Cross-links Wash->Elution Purification 6. DNA Purification Elution->Purification Analysis 7. Downstream Analysis (qPCR or ChIP-seq) Purification->Analysis End Data Interpretation: Compare BRD4 occupancy Analysis->End

Caption: Overview of the Chromatin Immunoprecipitation (ChIP) experimental workflow.

Detailed Experimental Protocol

This protocol is optimized for cultured cells (approximately 1-2 x 107 cells per immunoprecipitation).

Materials and Reagents
  • Cell Culture: Appropriate cell line and culture reagents.

  • Treatment: this compound (dissolved in DMSO), Vehicle control (DMSO).

  • Cross-linking: 37% Formaldehyde, 1.25 M Glycine.

  • Buffers:

    • Ice-cold PBS with Protease Inhibitors (e.g., PMSF, aprotinin, leupeptin).

    • ChIP Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.0) with Protease Inhibitors.

    • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl).

    • Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl).[8]

    • High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl).[8]

    • LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0).[8]

    • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

    • Elution Buffer (1% SDS, 0.1 M NaHCO3).[8]

  • Immunoprecipitation:

    • ChIP-grade anti-BRD4 antibody.

    • Normal Rabbit or Mouse IgG (Isotype control).

    • Protein A/G magnetic beads or agarose slurry.

  • Analysis:

    • 5 M NaCl, 0.5 M EDTA, 1 M Tris-HCl pH 6.5.

    • RNase A, Proteinase K.

    • DNA purification kit (e.g., Qiagen PCR Purification Kit).

    • qPCR primers for target and control gene loci.

    • qPCR master mix.

Step 1: Cell Culture and Treatment
  • Culture cells to approximately 80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the appropriate duration (e.g., 2-24 hours).

Step 2: Protein-DNA Cross-linking
  • Add formaldehyde directly to the culture medium to a final concentration of 1%.[8][9]

  • Incubate at room temperature for 10 minutes with gentle shaking.[8][9]

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[9]

  • Scrape the cells and wash them twice with ice-cold PBS containing protease inhibitors.[8] Pellet cells by centrifugation (e.g., 2000 rpm for 5 minutes at 4°C).

Step 3: Cell Lysis and Chromatin Shearing
  • Resuspend the cell pellet in ChIP Lysis Buffer with protease inhibitors.[8]

  • Incubate on ice for 10-15 minutes.

  • Shear the chromatin by sonication to an average size of 200-1000 bp. Optimization is critical; sonication conditions (power, duration, cycles) will vary by cell type and equipment.

  • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet cell debris.[8] The supernatant contains the soluble chromatin.

Step 4: Immunoprecipitation (IP)
  • Quantify the chromatin concentration (e.g., by measuring A260).

  • Dilute a portion of the chromatin lysate (e.g., 50-100 µg) with ChIP Dilution Buffer.

  • Save a small aliquot (e.g., 2%) of the diluted chromatin as "Input" control. Store at -20°C.

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C with rotation.

  • Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.

  • Add the anti-BRD4 antibody (or IgG control) to the pre-cleared chromatin. Incubate overnight at 4°C with rotation.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.

Step 5: Washing
  • Pellet the beads by centrifugation and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound proteins and DNA. Wash the beads sequentially with:

    • Low Salt Wash Buffer (1x)

    • High Salt Wash Buffer (1x)

    • LiCl Wash Buffer (1x)

    • TE Buffer (2x) For each wash, add 1 mL of buffer, rotate for 5 minutes at 4°C, pellet the beads, and discard the supernatant.[8]

Step 6: Elution and Reverse Cross-linking
  • Elute the chromatin from the beads by adding Elution Buffer and incubating at room temperature for 15 minutes with rotation.[8]

  • Pellet the beads and transfer the supernatant to a new tube. Repeat the elution and combine the supernatants.

  • Reverse the cross-links by adding 5 M NaCl to a final concentration of 200 mM to the eluted samples and the Input control. Incubate at 65°C for at least 4 hours or overnight.[8]

Step 7: DNA Purification
  • Add EDTA, Tris-HCl, and RNase A to the samples and incubate for 30 minutes at 37°C.

  • Add Proteinase K and incubate for 1-2 hours at 45°C.

  • Purify the DNA using a commercial PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

  • Elute the final DNA in a small volume (e.g., 30-50 µL) of TE buffer or water.

Step 8: Analysis by qPCR
  • Perform qPCR using the purified DNA from the IP samples (BRD4 and IgG) and the Input control. Use primers designed for known BRD4 target gene promoters/enhancers and a negative control region (a gene desert or a non-target gene).

  • Calculate the amount of DNA in each sample using the percent input method:

    • % Input = 100 * 2(Ct[Input] - log2(dilution_factor) - Ct[IP])

    • The dilution factor accounts for the initial 2% input aliquot.

  • Compare the % Input values between this compound-treated and vehicle-treated samples to determine the effect of the drug on BRD4 occupancy.

Data Presentation and Interpretation

Quantitative results from the ChIP-qPCR should be summarized in a table for clear comparison. The "Fold Enrichment" relative to the vehicle control is the key metric for assessing target engagement.

Table 1: Representative ChIP-qPCR Data for BRD4 Occupancy

Gene LocusTreatmentMean % Input ± SDFold Enrichment (vs. Vehicle)
HIV LTR Vehicle (DMSO)0.85 ± 0.121.0
This compound (10 µM) 2.55 ± 0.21 3.0
MYC Enhancer Vehicle (DMSO)1.20 ± 0.151.0
This compound (10 µM) 0.40 ± 0.080.33
Neg. Control Region Vehicle (DMSO)0.05 ± 0.011.0
This compound (10 µM) 0.06 ± 0.021.2

This table contains simulated data for illustrative purposes.

Interpretation of Results:

  • Increased Occupancy: In the example above, this compound treatment leads to a 3-fold increase in BRD4 occupancy at the HIV LTR. This result would confirm that this compound engages BRD4 and enhances its binding at this specific locus, consistent with published findings.[7]

  • Decreased Occupancy: At the MYC enhancer, a known target of pan-BET inhibitors, this compound treatment shows a decrease in BRD4 binding. This highlights the context-dependent and selective nature of this compound compared to other inhibitors.

  • No Change: At the negative control region, there is no significant change in BRD4 binding, confirming the specificity of the immunoprecipitation.

  • IgG Control: The % input for the IgG control should be consistently low across all conditions, indicating minimal non-specific binding.

References

Application Note: Unveiling Transcriptomic Landscapes with ZL0580 using RNA-seq Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZL0580 is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein, an epigenetic reader crucial for gene expression regulation.[1][2][3] Unlike pan-BET inhibitors such as JQ1, which bind non-selectively to both bromodomains (BD1 and BD2) of all BET proteins, this compound's selectivity offers a more targeted approach to modulating gene expression.[1][4] Its primary mechanism involves inducing epigenetic suppression of HIV by inhibiting Tat-mediated transactivation and transcriptional elongation, and by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR).[1][2][3][4][5] This "block and lock" strategy aims to achieve a functional cure for HIV by durably silencing the provirus.[6][7] RNA-sequencing (RNA-seq) is a powerful tool to elucidate the global transcriptomic changes induced by this compound, assess its target specificity, and understand its broader impact on cellular pathways.

Application: Characterizing this compound's Selective Transcriptional Impact

RNA-seq analysis is critical for evaluating the genome-wide effects of epigenetic modulators. For this compound, it serves to:

  • Define Specificity: Quantify the transcriptomic changes induced by this compound and compare them to broader-acting inhibitors like JQ1.

  • Mechanism of Action: Identify differentially expressed genes and pathways to gain deeper insights into this compound's biological functions beyond HIV suppression.

  • Safety and Off-Target Effects: Assess the impact on essential cellular pathways, such as immune regulation, where this compound has been shown to have minimal effects compared to JQ1.[1]

  • Biomarker Discovery: Identify potential biomarkers that correlate with this compound activity for use in preclinical and clinical development.

Transcriptomic profiling has revealed that this compound and the pan-BET inhibitor JQ1 trigger largely opposing gene expression programs, consistent with their distinct effects on HIV latency.[1][6][8][9]

Quantitative Data Summary

RNA-seq experiments comparing this compound with JQ1 in J-Lat cells (a model for HIV latency) highlight the selective nature of this compound. The data demonstrates that this compound induces a much more focused and less extensive set of transcriptomic alterations.

Table 1: Differential Gene Expression in J-Lat Cells Treated with this compound vs. JQ1

Compound Total Genes Regulated Genes Upregulated Genes Downregulated
This compound 767 405 362
JQ1 4,378 1,713 2,665

Data derived from RNA-seq analysis with a significance threshold of p < 0.001 and log2 fold change > 0.5.[1]

Visualized Mechanisms and Workflows

G

G start Start: Cell Culture (e.g., J-Lat, Microglia) treatment Treatment with this compound and Controls (e.g., DMSO, JQ1) start->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc1 lib_prep RNA-seq Library Preparation (rRNA depletion, cDNA synthesis) qc1->lib_prep High Quality sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) lib_prep->sequencing data_analysis Bioinformatic Data Analysis sequencing->data_analysis validation Biological Validation (qRT-PCR, Western Blot) data_analysis->validation end End: Interpretation of Results validation->end

G cluster_input Input Data cluster_processing Processing & Analysis Pipeline cluster_output Output raw_reads Raw Sequencing Reads (FASTQ files) qc Quality Control (FastQC) raw_reads->qc trim Adapter Trimming (Trimmomatic) qc->trim align Alignment to Genome (STAR) trim->align quant Read Quantification (featureCounts) align->quant dge Differential Gene Expression (DESeq2) quant->dge pathway Pathway & GO Analysis (GSEA) dge->pathway dge_list Differentially Expressed Gene Lists dge->dge_list pathway_results Enriched Pathways pathway->pathway_results

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell line used.

  • Cell Seeding: Seed cells (e.g., J-Lat 10.6 or HC69 microglial cells) in appropriate culture vessels and media. Grow to ~70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in culture media to the desired final concentrations (e.g., 1-10 µM).

  • Treatment: Remove the existing media from the cells and replace it with media containing this compound, a vehicle control (e.g., 0.1% DMSO), and any other controls (e.g., JQ1).

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction using a method of choice (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

Protocol 2: Total RNA Extraction

High-quality RNA is essential for successful RNA-seq.

  • Cell Lysis: Lyse the harvested cell pellet (~1-5 million cells) using a lysis buffer containing a denaturing agent (e.g., Buffer RLT from Qiagen RNeasy Kit with β-mercaptoethanol). Homogenize the lysate by passing it through a blunt 20-gauge needle.

  • Phase Separation: Add chloroform or a similar reagent, mix vigorously, and centrifuge to separate the lysate into aqueous and organic phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Add isopropanol to precipitate the RNA.

  • Washing: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol to remove residual salts.

  • Resuspension: Air-dry the pellet briefly and resuspend it in RNase-free water.

  • Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity (RIN value) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for library preparation.

Protocol 3: RNA-seq Library Preparation and Sequencing

This is a generalized workflow; specific kits and protocols will vary.

  • rRNA Depletion: Deplete ribosomal RNA from 1 µg of total RNA using a commercial kit (e.g., Ribo-Zero).

  • Fragmentation: Fragment the rRNA-depleted RNA into smaller pieces using enzymatic or chemical methods.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to ensure strand specificity.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

  • Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform, such as an Illumina NovaSeq, aiming for a depth of at least 20-30 million reads per sample.

Protocol 4: Validation of Differentially Expressed Genes by qRT-PCR
  • cDNA Synthesis: Reverse transcribe 1 µg of the same total RNA used for RNA-seq into cDNA using a high-capacity cDNA synthesis kit.

  • Primer Design: Design and validate primers for a selection of differentially expressed genes identified from the RNA-seq data and for at least one stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and the designed primers. Include a no-template control for each primer set.

  • Data Analysis: Run the qPCR on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the fold changes observed by qRT-PCR with the results from the RNA-seq analysis to validate the findings.

References

Application Notes and Protocols for Assessing ZL0580 Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0580 is a novel small molecule inhibitor that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein BRD4, an epigenetic reader crucial for regulating gene expression.[1] Unlike pan-BET inhibitors, this compound's selective action offers a more targeted approach to modulating gene transcription.[2] Its primary mechanism involves the suppression of HIV transcription by inhibiting Tat-mediated transactivation and promoting a repressive chromatin structure at the HIV promoter.[1][3] Given its therapeutic potential, a thorough assessment of its cytotoxic profile is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for evaluating cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.[4]

These application notes provide a comprehensive protocol for utilizing the MTT assay to determine the cytotoxicity of this compound in various cell lines.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in several cell lines. The data indicates that this compound exhibits a generally favorable safety profile with low cytotoxicity at concentrations effective for its biological activity. A summary of the available quantitative data is presented below.

Cell LineAssay TypeCytotoxicity MetricResultReference
J-Lat CellsNot specifiedNo significant cell death< 40 µM[3]
HeLa-TZMbl CellsMTT AssayClear toxicity observedat 15 µM[5]
SupT1 Cells (non-reactivated)MTT AssaySelectivity Index (SI)1.10
SupT1 Cells (reactivated)MTT AssaySelectivity Index (SI)2.06
Human PBMCsAqua blue stainingCell ViabilityNo significant toxicity at 0-8 µM[6]

Experimental Protocols

Materials and Reagents
  • This compound (stock solution prepared in DMSO)

  • Target cell lines (e.g., J-Lat, HeLa-TZMbl, PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture target cells to optimal confluency cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into a 96-well plate cell_harvest->cell_seeding compound_prep 4. Prepare serial dilutions of this compound cell_treatment 5. Treat cells with this compound and incubate (24-72h) cell_seeding->cell_treatment compound_prep->cell_treatment add_mtt 6. Add MTT solution to each well cell_treatment->add_mtt incubate_mtt 7. Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize 8. Add solubilization solution incubate_mtt->solubilize read_absorbance 9. Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability 10. Calculate % cell viability and CC50 read_absorbance->calculate_viability

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Detailed Protocol

  • Cell Seeding:

    • Culture the desired cell line in a T-75 flask until it reaches approximately 80% confluency.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, directly collect the cell suspension.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the compound dilutions directly to the wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator, allowing the MTT to be metabolized into formazan crystals.

    • After the incubation, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength between 630 and 690 nm to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • From the dose-response curve, determine the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by selectively inhibiting the BD1 domain of BRD4. This prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) to the HIV promoter, a critical step for Tat-mediated transcriptional elongation. By disrupting this interaction, this compound effectively suppresses HIV gene expression.

Caption: this compound selectively inhibits the BD1 domain of BRD4, disrupting HIV transcription.

References

Application Notes and Protocols for the Co-Treatment of ZL0580 with LEDGINs for Synergistic HIV Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The eradication of HIV-1 is hindered by the persistence of a latent viral reservoir that is unaffected by current antiretroviral therapy (ART). A promising strategy to address this challenge is the "block-and-lock" approach, which aims to induce a deep and durable state of latency, rendering the provirus transcriptionally silent. This document outlines the application and protocols for the co-treatment of ZL0580, a selective bromodomain-containing protein 4 (BRD4) modulator, and LEDGINs, allosteric inhibitors of HIV integrase, to achieve synergistic suppression of HIV-1.

This compound acts as an epigenetic suppressor of HIV by selectively binding to the first bromodomain (BD1) of BRD4.[1][2][3] This interaction leads to the inhibition of Tat-mediated transcription and the promotion of a repressive chromatin structure at the HIV promoter.[1][3][4][5] LEDGINs, on the other hand, inhibit the interaction between HIV integrase and the cellular cofactor LEDGF/p75, which is crucial for the integration of the provirus into transcriptionally active regions of the host genome.[6][7][8] By blocking this interaction, LEDGINs retarget viral integration to less active chromatin regions and also exhibit a late-stage effect by impairing virion maturation.[9][10][11]

The combination of this compound and LEDGINs has been shown to have an additive to synergistic effect in blocking HIV-1 transcription and reactivation in both cell lines and primary cells, making this a compelling combination for a "block-and-lock" functional cure strategy.[1][12][13][14][15][16]

Data Presentation

The following tables summarize the quantitative data from studies evaluating the individual and combined effects of this compound and a representative LEDGIN (CX014442) on HIV-1 transcription and cell viability.

Table 1: Inhibition of HIV-1 Transcription by this compound and LEDGIN (CX014442)

CompoundCell LineAssayIC50 (µM)Notes
This compoundSupT1Luciferase Assay~5Effective suppression at non-toxic concentrations.[12]
This compoundMicroglial Cells (HC69)p24 ELISA~2Potent suppression of basal HIV transcription.[4]
LEDGIN (CX014442)SupT1Luciferase Assay~1Potent inhibition of HIV-1 transcription.
This compound + CX014442SupT1Luciferase AssayAdditive EffectCombination shows enhanced suppression of HIV transcription and reactivation.[12][14][15][16]

Table 2: Cytotoxicity of this compound and LEDGIN (CX014442)

CompoundCell LineAssayCC50 (µM)Notes
This compoundSupT1MTT Assay>10Low cytotoxicity at effective concentrations.[12]
This compoundPBMCsNot specified>8Low toxicity in primary cells from HIV-infected individuals.[3]
LEDGIN (CX014442)Not specifiedNot specifiedNot specifiedGenerally well-tolerated in cell culture.

Experimental Protocols

Protocol for In Vitro Antiviral Activity Assay

This protocol is designed to assess the antiviral efficacy of this compound and LEDGINs, both individually and in combination, against HIV-1 in a T-cell line model.

Materials:

  • SupT1 cells (or other suitable T-cell line)

  • HIV-1 infectious molecular clone (e.g., carrying a luciferase reporter gene)

  • This compound (stock solution in DMSO)

  • LEDGIN (e.g., CX014442; stock solution in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Tumor Necrosis Factor-alpha (TNF-α) for reactivation studies

Procedure:

  • Cell Seeding: Seed SupT1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Transduction: Transduce the cells with an HIV-1 luciferase reporter virus.

  • Compound Addition: After 3 days, wash away the residual virus. At day 10 post-transduction, add serial dilutions of this compound, LEDGIN, or the combination to the wells.[12] For combination studies, a fixed-ratio or checkerboard dilution series can be used. Include a vehicle control (DMSO).

  • Reactivation (Optional): To assess the effect on latent provirus, add a reactivating agent such as TNF-α (e.g., 10 ng/mL) to a subset of the wells.[12]

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase counts to a measure of cell viability (e.g., total protein concentration determined by BCA assay) to account for any cytotoxic effects.[12] Calculate the IC50 values for each compound and the combination.

Protocol for Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxicity of this compound and LEDGINs.

Materials:

  • SupT1 cells (or other relevant cell line)

  • This compound and LEDGIN stock solutions

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.

  • Compound Addition: Add serial dilutions of this compound, LEDGIN, or the combination to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol for Synergy Analysis

The synergistic, additive, or antagonistic effects of the drug combination can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.

Procedure:

  • Data Collection: Obtain dose-response curves for this compound and LEDGIN individually and in combination (at a constant ratio) from the antiviral activity assay.

  • CI Calculation: Use software like CompuSyn or a synergy calculator to determine the CI values.[17][18][19][20] The general equation for the CI is: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone required to achieve x% inhibition, and (D)1 and (D)2 are the doses of the drugs in combination that also produce x% inhibition.

  • Interpretation of CI Values:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

Synergistic_HIV_Suppression Integration Proviral Integration Suppression Synergistic HIV Suppression Integration->Suppression Transcription Proviral Transcription Transcription->Suppression This compound This compound This compound->Transcription Suppresses BRD4 BRD4 This compound->BRD4 Inhibits BD1 domain LEDGINs LEDGINs LEDGINs->Integration Blocks & Retargets LEDGF_p75 LEDGF/p75 LEDGINs->LEDGF_p75 Blocks Interaction HIV_Integrase HIV Integrase LEDGINs->HIV_Integrase Allosteric Inhibition BRD4->Transcription Promotes LEDGF_p75->HIV_Integrase HIV_Integrase->Integration Mediates

Caption: Mechanism of synergistic HIV suppression by this compound and LEDGINs.

Experimental_Workflow cluster_assays Assays start Start cell_culture 1. Cell Culture (e.g., SupT1 T-cells) start->cell_culture transduction 2. HIV-1 Reporter Virus Transduction cell_culture->transduction drug_treatment 3. Drug Treatment (this compound, LEDGINs, Combo) transduction->drug_treatment incubation 4. Incubation (24-48 hours) drug_treatment->incubation antiviral_assay 5a. Antiviral Activity (Luciferase Assay) incubation->antiviral_assay viability_assay 5b. Cell Viability (MTT Assay) incubation->viability_assay data_analysis 6. Data Analysis (IC50, CC50) antiviral_assay->data_analysis viability_assay->data_analysis synergy_analysis 7. Synergy Calculation (Combination Index) data_analysis->synergy_analysis end End synergy_analysis->end

Caption: Workflow for evaluating the synergy of this compound and LEDGINs.

Logical_Relationship This compound This compound (Epigenetic Silencing) Combined_Effect Additive/Synergistic Effect This compound->Combined_Effect LEDGINs LEDGINs (Integration Inhibition & Retargeting) LEDGINs->Combined_Effect Block_Transcription Block HIV Transcription Combined_Effect->Block_Transcription Lock_Latency Lock in Deep Latency Combined_Effect->Lock_Latency Functional_Cure Potential for Functional HIV Cure Block_Transcription->Functional_Cure Lock_Latency->Functional_Cure

Caption: Logical relationship of the "block-and-lock" strategy.

References

ZL0580: Synthesis and Purification Protocols for a Selective BRD4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

ZL0580 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] Unlike pan-BET inhibitors such as JQ1, which bind to both BD1 and BD2 domains of all BET proteins, this compound's selectivity for BRD4 BD1 leads to a distinct biological activity.[2][3] This selectivity is achieved through interaction with a key glutamic acid residue (E151) in a novel binding site.[4] Notably, this compound has been identified as a suppressor of HIV transcription, acting through an epigenetic mechanism.[2][3][5] It inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb), thereby preventing transcriptional elongation from the HIV long terminal repeat (LTR).[4] This leads to the stabilization of a repressive chromatin structure at the proviral promoter.[4][6] These characteristics make this compound a valuable tool for research in HIV latency, epigenetics, and cancer biology.

This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound for research applications.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₅H₂₃F₃N₄O₄S[7]
Molecular Weight532.53 g/mol [7]
Purity (HPLC)99.8%[1]
AppearanceWhite solid[1]
SolubilitySoluble in DMSO[7]
StorageStore at -20°C for long-term[7]
Table 2: In Vitro Binding Affinity of this compound
TargetIC₅₀ (nM)Reference
BRD4 BD1163[1]
BRD4 BD2>1000[1]
BRD2~900-1900[1]
BRD3~900-1900[1]
BRDT~900-1900[1]
CBP>10000[1]

Experimental Protocols

Synthesis of this compound

The following protocol describes a multi-step synthesis of this compound, adapted from the supplementary methods of Niu et al. (2019).[1]

Step 1: Synthesis of (4-Nitrophenyl) sulfonyl)-L-proline (2)

  • To a solution of methyl ((4-nitrophenyl) sulfonyl)-L-prolinate (1) (500 mg, 1.6 mmol) in 16 mL of methanol, add a solution of LiOH·H₂O (334 mg, 8.0 mmol) in 8 mL of water.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Acidify the resulting solution to pH 3 using 10% HCl.

  • Extract the aqueous solution with dichloromethane (DCM).

  • The crude product (2) is obtained as a white solid (540 mg, quantitative yield) and can be used in the next step without further purification.[1]

Step 2: Synthesis of Intermediate 4

  • Follow the subsequent synthetic steps as outlined in the source literature to obtain intermediate 4. The specific details for the synthesis of intermediate 3 and its conversion to intermediate 4 are not fully detailed in the provided snippets but involve standard organic chemistry transformations.[1] The organic layer from the workup is dried and concentrated to yield intermediate 4 as a white foam, which is used directly in the final step.[1]

Step 3: Synthesis of (R)-N-Phenyl-1-((4-(3-(4-(trifluoromethyl) phenyl) ureido)phenyl)sulfonyl)pyrrolidine-2- carboxamide (this compound)

  • To a solution of intermediate 4 (0.187 mmol) in 5 mL of DCM, add 1-isocyanato-4-(trifluoromethyl) benzene (37 mg, 0.2 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (PTLC) using a mobile phase of DCM/Methanol (50:1).

  • The final product, this compound, is obtained as a white solid (65 mg, 66% yield for the last two steps).[1]

Purification and Quality Control

Purification:

  • The final purification of this compound is achieved through Preparative Thin-Layer Chromatography (PTLC) with a solvent system of Dichloromethane:Methanol (50:1).[1]

Quality Control:

  • The purity of the synthesized this compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of ≥99% is recommended for research use. The reported retention time is 19.7 minutes under the conditions specified in the reference.[1]

  • The chemical structure and identity of this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualization

G cluster_synthesis This compound Synthesis Workflow cluster_purification Purification A Methyl ((4-nitrophenyl) sulfonyl)-L-prolinate (1) B (4-Nitrophenyl) sulfonyl)-L-proline (2) A->B LiOH·H₂O, MeOH/H₂O rt, 4h C Intermediate 3 B->C Synthetic Steps D Intermediate 4 C->D Synthetic Steps F This compound D->F DCM, rt, overnight E 1-isocyanato-4- (trifluoromethyl)benzene E->F G Crude this compound F->G Concentration H Purified this compound G->H PTLC (DCM:MeOH = 50:1) I QC (HPLC, NMR, HRMS) H->I

Caption: Synthesis and purification workflow for this compound.

G cluster_pathway This compound Signaling Pathway in HIV Suppression This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 selectively binds & inhibits Repressive_Chromatin Repressive Chromatin Structure This compound->Repressive_Chromatin promotes Tat HIV Tat BRD4_BD1->Tat inhibits Tat-pTEFb interaction pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits RNAPII RNA Polymerase II pTEFb->RNAPII phosphorylates HIV_LTR HIV LTR RNAPII->HIV_LTR binds to Transcription_Elongation Transcriptional Elongation HIV_LTR->Transcription_Elongation initiates HIV_Transcription HIV Transcription Transcription_Elongation->HIV_Transcription leads to Repressive_Chromatin->HIV_Transcription suppresses

Caption: this compound's mechanism of HIV transcription suppression.

References

Application Notes and Protocols for ZL0580 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0580 is a selective small molecule modulator of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein centrally involved in the regulation of gene transcription.[1][2][3] this compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the epigenetic suppression of HIV transcription.[1][2][4][5] This compound has been shown to inhibit Tat-mediated transactivation and promote a repressive chromatin state at the HIV long terminal repeat (LTR), making it a molecule of significant interest in "block and lock" HIV cure strategies.[1][6][7][8] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro experiments.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

ParameterValueSource
Molecular Formula C₂₅H₂₃F₃N₄O₄S[9]
Molecular Weight 532.53 g/mol [9]
Solubility in DMSO 250 mg/mL (469.46 mM)[9][10]
Recommended in vitro Concentration 8 µM - 10 µM[9][11]
Toxicity Concentration (in vitro) No significant cell death observed below 40 µM in J-Lat cells and PBMCs.[1]
Storage of Powder -20°C for 3 years; 4°C for 2 years[10]
Storage of Stock Solution in DMSO -80°C for 2 years; -20°C for 1 year[11]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials:

  • This compound powder (Cat. No.: HY-126428 or equivalent)[9]

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL, sterile, nuclease-free)

  • Pipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation: Before starting, ensure a sterile working environment (e.g., a laminar flow hood) to prevent contamination of the stock solution. Allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Calculation of DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 532.53 g/mol ), the required volume of DMSO is calculated as follows:

    • Moles of this compound = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 532.53 g/mol ≈ 1.8778 x 10⁻⁶ mol

    • Volume (L) = Moles (mol) / Concentration (mol/L) = 1.8778 x 10⁻⁶ mol / 0.010 mol/L = 1.8778 x 10⁻⁴ L

    • Volume (µL) = 1.8778 x 10⁻⁴ L * 1,000,000 µL/L ≈ 187.8 µL

    Therefore, approximately 187.8 µL of DMSO is needed. A product data sheet suggests using 0.1878 mL for a 10 mM solution from 1 mg of this compound.[9]

  • Dissolution: Carefully add 187.8 µL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[11]

Preparation of Working Solutions:

For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the final desired concentration (e.g., 10 µM). It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing the stock solution.

ZL0580_Mechanism_of_Action This compound Mechanism of Action in HIV Suppression cluster_transcription HIV Transcription Elongation cluster_inhibition This compound Action Tat HIV Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits Elongation Transcriptional Elongation RNAPII RNA Polymerase II pTEFb->RNAPII phosphorylates RNAPII->Elongation This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 selectively binds to BRD4->Tat inhibits recruitment of p-TEFb by Tat BRD4->Elongation Repressive_Chromatin Repressive Chromatin Structure at LTR BRD4->Repressive_Chromatin promotes Transcription_Suppression HIV Transcription Suppression Repressive_Chromatin->Transcription_Suppression

Caption: this compound selectively binds to BRD4, inhibiting Tat-mediated transcriptional elongation and promoting a repressive chromatin state at the HIV LTR, leading to the suppression of HIV transcription.

ZL0580_Stock_Solution_Workflow This compound Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ZL0580 Concentration for HIV Suppression Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZL0580, a selective BRD4 inhibitor for epigenetic suppression of HIV. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing this compound concentration for HIV suppression assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in HIV suppression?

A1: this compound is a small molecule that selectively binds to the first bromodomain (BD1) of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3] This selective binding is distinct from pan-BET inhibitors like JQ1.[2][4] The primary mechanism of HIV suppression by this compound involves the inhibition of Tat-mediated transactivation and transcription elongation.[2][5][6] It achieves this by disrupting the interaction between the HIV Tat protein and the positive transcription elongation factor b (p-TEFb), a key cellular cofactor for HIV transcription.[1][7] Furthermore, this compound promotes a repressive chromatin structure at the HIV long terminal repeat (LTR), the promoter region of the integrated provirus, leading to durable transcriptional silencing.[1][2][5][7] This "block and lock" approach aims to achieve a functional cure for HIV by keeping the virus in a latent state.[1][3]

Q2: What is a good starting concentration range for this compound in my experiments?

A2: Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for most in vitro HIV suppression assays.[5][8] For initial screening, a single dose of 8 µM has been shown to be effective in suppressing HIV transcription in various cell types, including peripheral blood mononuclear cells (PBMCs) and microglial cells.[5][9] A dose-response experiment is crucial to determine the optimal concentration for your specific cell model and experimental conditions.

Q3: How should I assess the cytotoxicity of this compound in my cell line?

A3: It is essential to evaluate the cytotoxicity of this compound to ensure that the observed HIV suppression is not due to cell death. A standard cytotoxicity assay, such as an MTT, XTT, or a trypan blue exclusion assay, should be performed in parallel with your suppression assay.[9][10] You should treat your cells with a range of this compound concentrations (e.g., 0 to 128 µM) and measure cell viability at time points relevant to your experiment (e.g., 24, 48, and 72 hours).[8] this compound has been reported to have low toxicity at concentrations effective for HIV suppression, with significant cell death generally observed only at concentrations above 40 µM in J-Lat cells.[5]

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in a variety of HIV-infected cell models, including:

  • T-cell lines: J-Lat cells[1][5]

  • Primary cells: Primary CD4+ T cells and PBMCs from HIV-infected individuals[1][2][5]

  • Myeloid cell lines: Microglial cells (HC69), U1, and OM10.1 cells[7][9][11]

  • Primary myeloid cells: Monocyte-derived macrophages (MDMs)[7][11]

Q5: How does this compound differ from other BET inhibitors like JQ1?

A5: this compound and JQ1 both target BET proteins, but they have distinct mechanisms and effects on HIV. This compound selectively binds to the BD1 domain of BRD4, whereas JQ1 is a pan-BET inhibitor that binds to both BD1 and BD2 domains of all BET family proteins.[2] This difference in binding leads to opposing effects on HIV transcription; this compound suppresses HIV transcription and promotes latency, while JQ1 can activate latent HIV.[1][2][10] Transcriptomic analyses have shown that this compound and JQ1 induce largely opposing gene expression programs.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Toxicity This compound concentration is too high.Perform a dose-response cytotoxicity assay (e.g., MTT or trypan blue) to determine the CC50 (50% cytotoxic concentration). Use concentrations well below the CC50 for your suppression assays. This compound generally shows low toxicity below 40 µM.[5]
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
No or Low HIV Suppression This compound concentration is too low.Perform a dose-response experiment to determine the EC50 (50% effective concentration). A typical starting range is 1-10 µM.[5][8]
Insufficient incubation time.Optimize the incubation time with this compound. Suppression effects can be observed as early as 24 hours, but longer incubation times (e.g., 48-72 hours) may be necessary for durable silencing.[5][9]
Cell line is resistant or less sensitive.Confirm the efficacy of this compound in a well-characterized sensitive cell line (e.g., J-Lat A1).
Inaccurate viral load measurement.Ensure proper sample collection, processing, and storage to avoid falsely elevated viral load results.[12] Use appropriate controls and standards in your viral quantification assay (e.g., p24 ELISA or RT-qPCR).
Inconsistent Results Variability in cell health and density.Maintain consistent cell culture conditions, including cell passage number, seeding density, and growth phase.
Inaccurate pipetting.Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate compound dilution and addition.
Issues with viral stock.Titer your viral stock before each experiment to ensure a consistent multiplicity of infection (MOI).

Data Presentation

Table 1: Recommended this compound Concentration Ranges and Reported Cytotoxicity

Cell TypeEffective Concentration RangeReported CC50Reference
J-Lat Cells1 - 10 µM> 40 µM[5]
Primary CD4+ T Cells~8 µMNot specified, low toxicity observed[5]
PBMCs~8 µMNot specified, low toxicity observed[5]
Microglial Cells (HC69)1 - 16 µM> 128 µM[8]

Table 2: Key Experimental Parameters for HIV Suppression Assays

ParameterRecommended Value/RangeNotes
Cell Seeding Density Varies by cell type and plate format (e.g., 10,000 cells/well for TZM-bl in 96-well plates)Optimize for linear assay response.[13]
Multiplicity of Infection (MOI) Varies by virus stock and cell type (e.g., 0.01 to 0.4)Titer virus stock and optimize MOI for robust signal.[14][15]
Incubation Time 24 - 72 hoursOptimize for maximal suppression without significant cytotoxicity.
Readout p24 ELISA, RT-qPCR for viral RNA, Luciferase/GFP reporter assayChoose a readout appropriate for your experimental system.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Add the this compound dilutions to the cells and incubate for a period that matches your planned suppression assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: HIV-1 Suppression Assay in a Reporter Cell Line (e.g., TZM-bl)
  • Cell Seeding: Seed TZM-bl cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Virus Infection: Add a predetermined amount of HIV-1 to the wells. Include control wells with cells and virus but no compound (positive control for infection) and wells with cells only (negative control).

  • Incubation: Incubate the plate for 48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of HIV-1 inhibition relative to the positive infection control and determine the EC50 value.

Visualizations

G This compound Mechanism of Action in HIV Suppression This compound This compound BRD4 BRD4 (BD1 Domain) This compound->BRD4 Binds to Chromatin Repressive Chromatin Structure This compound->Chromatin Promotes pTEFb p-TEFb (CDK9/CycT1) BRD4->pTEFb Inhibits Tat recruitment of Suppression Transcriptional Suppression BRD4->Suppression RNAPII RNA Polymerase II pTEFb->RNAPII Phosphorylates Tat HIV Tat Tat->pTEFb Recruits HIV_LTR HIV LTR (Proviral DNA) RNAPII->HIV_LTR Binds to Transcription HIV Transcription Elongation HIV_LTR->Transcription Initiates Chromatin->HIV_LTR Silences Chromatin->Suppression

Caption: this compound's mechanism for HIV suppression.

G Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Therapeutic Index Calculation A Select Cell Line B Dose-Response Cytotoxicity Assay (e.g., MTT) A->B C Determine CC50 B->C G Calculate Therapeutic Index (TI = CC50 / EC50) C->G D Select HIV Strain & Titer E Dose-Response Suppression Assay (e.g., p24 ELISA, Luciferase) D->E F Determine EC50 E->F F->G H Select Optimal Concentration (High TI, Max Suppression, Min Toxicity) G->H

Caption: Workflow for optimizing this compound concentration.

G Troubleshooting Decision Tree Start Assay Start Check_Suppression Is HIV Suppression Observed? Start->Check_Suppression Check_Toxicity Is Cell Toxicity High? Check_Suppression->Check_Toxicity Yes Increase_Conc Increase this compound Concentration or Incubation Time Check_Suppression->Increase_Conc No Decrease_Conc Decrease this compound Concentration Check_Toxicity->Decrease_Conc Yes Success Assay Successful Check_Toxicity->Success No Check_Controls Review Controls (Virus, Cells, Solvent) Increase_Conc->Check_Controls Decrease_Conc->Check_Controls Optimize_Assay Re-optimize Assay Parameters (Cell Density, MOI) Check_Controls->Optimize_Assay Failure Consult Further Troubleshooting Optimize_Assay->Failure

Caption: Troubleshooting decision tree for this compound assays.

References

ZL0580 Technical Support Center: Troubleshooting Insolubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter solubility issues with ZL0580 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure successful experimental outcomes.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Issue: A precipitate is observed after adding the this compound stock solution to the cell culture medium.

This is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration organic solvent stock to an aqueous cell culture medium. The troubleshooting workflow below outlines a systematic approach to resolving this problem.

G cluster_0 Troubleshooting Workflow A Precipitation Observed in Media B Review Stock Solution Preparation A->B START C Optimize Dilution Method B->C If stock is correct D Adjust Final Concentration C->D If precipitation persists E Modify Cell Culture Medium D->E If still insoluble F Solubility Confirmed E->F SUCCESS

Caption: A stepwise workflow for troubleshooting this compound precipitation in cell culture media.

Step 1: Review Stock Solution Preparation

Ensure your this compound stock solution is prepared correctly.

  • Solvent: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] Hygroscopic DMSO can negatively impact solubility.[1]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM to 250 mg/mL in DMSO).[1][2][3][4][5]

  • Dissolution: To aid dissolution, use ultrasonication.[1][4] Gentle warming to 37°C and vortexing can also be beneficial.[2]

Step 2: Optimize the Dilution Method

The way you introduce the this compound stock into your media is critical.

  • Slow Addition: Add the DMSO stock solution to the cell culture medium drop-wise while gently vortexing or swirling the medium.[6] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Pre-warming: Pre-warm the cell culture medium to 37°C before adding the this compound stock.

Step 3: Adjust the Final Concentration

The final concentration of this compound in your experiment may exceed its solubility limit in the aqueous environment of the cell culture medium.

  • Lower the Concentration: If precipitation is observed, try reducing the final working concentration of this compound.

  • Serial Dilutions: Perform serial dilutions in the cell culture medium to reach the desired final concentration.

Step 4: Modify the Cell Culture Medium

Certain components in the cell culture medium can influence the solubility of hydrophobic compounds.

  • Serum Content: If your experimental design allows, increasing the percentage of serum (e.g., Fetal Bovine Serum - FBS) in the medium can help to keep hydrophobic compounds in solution.[6] Serum proteins can act as carriers and prevent aggregation.

  • Avoid Direct Mixing with Supplements: Do not add the this compound stock solution directly to concentrated media supplements. Add it to the complete, pre-warmed medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is high-purity, anhydrous DMSO.[1][2] It is highly soluble in DMSO at concentrations up to 250 mg/mL.[1][2][3][4]

Q2: My this compound precipitated out of solution after I added it to my cell culture media. What should I do?

A2: First, review the troubleshooting workflow above. Key steps to take include ensuring your DMSO stock was prepared correctly with the aid of ultrasonication, adding the stock to pre-warmed media slowly while vortexing, and considering a reduction in the final working concentration.[2][6]

Q3: Can I dissolve this compound directly in PBS or cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture media due to its hydrophobic nature.[6] A concentrated stock solution in DMSO should be prepared first.

Q4: What is the maximum recommended final DMSO concentration in my cell culture?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always perform a vehicle control experiment to assess the effect of DMSO on your cells.

Q5: How should I store my this compound stock solution?

A5: Store the this compound powder at -20°C for up to 3 years.[3] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

This compound Solubility Data

SolventConcentrationMethodReference
DMSO250 mg/mL (469.46 mM)Requires ultrasonication[1][2][3][4]
In Vivo Formulation≥ 2.08 mg/mL (3.91 mM)10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 532.53 g/mol )

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Ultrasonic water bath

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 5.33 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the tube briefly to mix.

    • Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved. This may take several minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in single-use aliquots at -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of this compound stock solution required. Ensure the final DMSO concentration remains non-toxic to your cells (e.g., <0.5%).

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Use the freshly prepared this compound-containing medium for your experiment immediately.

This compound Signaling Pathway

This compound is known to be an inhibitor of the BRD4 protein, specifically binding to its first bromodomain (BD1). This interaction leads to the epigenetic suppression of HIV transcription.

G cluster_0 This compound Mechanism of Action This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 inhibits Tat HIV Tat BRD4_BD1->Tat recruits Elongation Transcriptional Elongation Tat->Elongation enhances HIV_Transcription HIV Transcription Elongation->HIV_Transcription leads to

Caption: The inhibitory effect of this compound on the BRD4-mediated HIV transcription pathway.

References

Technical Support Center: Addressing the Limited Persistence of ZL0580's Inhibitory Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZL0580. The focus is to address the observed limited persistence of its inhibitory effect in experimental settings.

Troubleshooting Guides

This section offers guidance on potential experimental issues and strategies to enhance the durability of this compound's effects.

Issue 1: Rapid Rebound of HIV-1 Transcription After this compound Removal

Question: We observe a potent suppression of HIV-1 transcription in our cell culture model immediately following this compound treatment, but the effect diminishes quickly after the compound is washed out. How can we prolong the inhibitory effect?

Answer: The limited persistence of this compound's effect is a known characteristic that may be attributed to its pharmacokinetic properties and binding kinetics. Here are several strategies to investigate and potentially extend the duration of HIV-1 suppression:

  • Optimize Dosing Strategy:

    • Pulsed Dosing: Instead of a single dose, consider a pulsed-dosing regimen where this compound is added and removed at specific intervals. This may help to maintain a sufficient intracellular concentration to sustain the epigenetic modifications responsible for transcriptional repression.

    • Continuous Low-Dose Exposure: In some models, continuous exposure to a low, non-toxic concentration of this compound may be more effective at maintaining a repressive state than a single high-dose treatment.

  • Combination Therapy:

    • Synergistic "Block and Lock" Approach: The "block and lock" strategy aims to achieve a durable state of HIV latency.[1][2] Combining this compound with other latency-promoting agents (LPAs) that have different mechanisms of action can lead to a more stable transcriptional block.

      • LEDGINs: These inhibitors of the HIV integrase-LEDGF/p75 interaction have shown additive effects with this compound in blocking HIV-1 transcription and reactivation.[3] LEDGINs retarget viral integration to transcriptionally silent regions of the genome, complementing this compound's mechanism of action.

      • Tat Inhibitors: Since this compound inhibits Tat-mediated transcriptional elongation, combining it with a direct Tat inhibitor could create a more robust blockade of this critical viral transactivator.

  • Formulation Strategies:

    • In Vivo Studies: For animal studies, consider formulating this compound in a slow-release vehicle to prolong its systemic exposure.[4][5] Options include oil-based formulations for subcutaneous injection or encapsulation in nanoparticles.[1][4]

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Evaluation A Rapid viral rebound after this compound washout B Optimize Dosing Regimen (Pulsed or Continuous Low-Dose) A->B C Implement Combination Therapy (e.g., with LEDGINs) A->C D Improve In Vivo Persistence (Formulation Strategies) A->D E Assess duration of HIV suppression (e.g., Viral Outgrowth Assay) B->E C->E D->E

Caption: this compound's mechanism of action in suppressing HIV-1 transcription.

Q2: What is the known pharmacokinetic profile of this compound?

A2: Pharmacokinetic studies in ICR mice have shown that this compound has a favorable profile with good bioavailability. [6][7]

Parameter Intravenous (10 mg/kg) Oral (20 mg/kg)
Cmax (ng/mL) 19259.0 ± 2792.5 4553.3 ± 1928.6
AUC0-last (ng·h/mL) 14428.9 ± 3469.2 10834.4 ± 4403.6
AUC0-∞ (ng·h/mL) 14442.6 ± 3472.3 10860.0 ± 4401.3
Bioavailability (F) - 38.71 ± 13.03%

Data from Niu et al. (2025) [6][7] Q3: How can we measure the binding of this compound to BRD4 in our lab?

A3: A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a straightforward method to confirm the binding of this compound to BRD4. [8][9][10][11][12]This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, confirming interaction.

Q4: What strategies can be employed at the medicinal chemistry level to improve the persistence of this compound?

A4: To improve the drug-target residence time and pharmacokinetic half-life of this compound, several medicinal chemistry strategies can be explored:

  • Increase Drug-Target Residence Time:

    • Conformational Adaptation: Modify the this compound scaffold to induce a slower conformational change in BRD4 upon binding, which can slow the dissociation rate (k_off). [2][13][14] * Enhance Non-covalent Interactions: Introduce moieties that form additional hydrogen bonds, salt bridges, or hydrophobic interactions with residues in the non-canonical binding pocket of BRD4 BD1. [2][13][14] * Disrupt Water Networks: Design analogs that displace key water molecules in the binding pocket, which can lead to a more favorable entropic contribution to binding and a longer residence time. [2][13][14]

  • Extend Pharmacokinetic Half-Life:

    • Block Metabolic Hotspots: Identify and modify sites on the this compound molecule that are susceptible to metabolic degradation. [15] * Increase Plasma Protein Binding: Introduce chemical features that promote non-specific binding to plasma proteins like albumin, which can reduce clearance. [15] * PEGylation: Covalently attach polyethylene glycol (PEG) chains to increase the hydrodynamic radius and reduce renal clearance. [16] * Lipidation: Conjugate fatty acid chains to enhance binding to albumin. [1]

Experimental Protocols

1. Thermal Shift Assay (TSA) for this compound and BRD4 Binding

This protocol provides a method to assess the direct binding of this compound to the BRD4 BD1 domain by measuring changes in protein thermal stability.

Materials:

  • Purified recombinant human BRD4 BD1 protein

  • This compound

  • SYPRO Orange dye (5000x stock)

  • Real-time PCR instrument with melt curve capability

  • 96-well PCR plates

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare Reagents:

    • Dilute BRD4 BD1 to a working concentration of 2 µM in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer (e.g., from 100 µM to 0.1 µM).

    • Dilute SYPRO Orange dye to 20x in the assay buffer.

  • Set up the Assay Plate:

    • In each well of a 96-well PCR plate, add 10 µL of 2 µM BRD4 BD1.

    • Add 2 µL of the this compound serial dilutions to the respective wells. For the no-ligand control, add 2 µL of assay buffer with the same concentration of DMSO as the compound wells.

    • Add 8 µL of the 20x SYPRO Orange dye solution to each well.

    • The final volume in each well should be 20 µL.

  • Run the Thermal Melt:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial hold at 25°C for 2 minutes.

      • Ramp up the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the transition in the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of each this compound-treated sample. A positive ΔTm indicates stabilization and binding.

Experimental Workflow for Thermal Shift Assay

G A Prepare Reagents: - Purified BRD4 BD1 - this compound serial dilution - SYPRO Orange dye B Set up 96-well plate: - Add BRD4 BD1 - Add this compound/control - Add SYPRO Orange A->B C Run Real-Time PCR: - Set up melt curve protocol (25°C to 95°C) B->C D Data Analysis: - Plot fluorescence vs. temperature - Determine Tm - Calculate ΔTm C->D E Conclusion: Positive ΔTm indicates binding D->E

Caption: Workflow for conducting a thermal shift assay with this compound and BRD4.

2. Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) for HIV LTR Occupancy

This protocol outlines the steps to investigate the effect of this compound on the association of BRD4 and histone modifications at the HIV-1 LTR. [17][18][19] Materials:

  • Latently HIV-1 infected cells (e.g., J-Lat cells)

  • This compound

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Sonication buffer

  • ChIP-grade antibodies (anti-BRD4, anti-acetyl-histone H3, IgG control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat latently infected cells with this compound or a vehicle control for the desired time.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Sonication:

    • Harvest and lyse the cells to release the nuclei.

    • Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (anti-BRD4 or anti-acetyl-histone H3) or an IgG control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and input control DNA.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the human and HIV-1 genomes.

    • Perform peak calling to identify regions of enrichment.

    • Analyze the enrichment of BRD4 and histone marks at the HIV-1 LTR in this compound-treated versus control cells.

3. Ex Vivo Quantitative Viral Outgrowth Assay (QVOA)

This assay measures the frequency of latently infected cells capable of producing replication-competent virus upon stimulation and can be used to assess the long-term suppressive effect of this compound. [20][21][22][23][24] Materials:

  • Peripheral blood mononuclear cells (PBMCs) from ART-suppressed HIV-1 infected individuals

  • This compound

  • CD4+ T cell isolation kit

  • PHA (phytohemagglutinin)

  • IL-2

  • Irradiated feeder PBMCs from a healthy donor

  • CD8-depleted lymphoblasts or a susceptible cell line (e.g., MOLT-4/CCR5)

  • p24 ELISA kit or RT-qPCR for viral RNA quantification

Procedure:

  • Isolation of Resting CD4+ T cells:

    • Isolate PBMCs from the blood of ART-suppressed individuals.

    • Purify resting CD4+ T cells using negative selection.

  • Pre-treatment with this compound (Optional):

    • Culture the resting CD4+ T cells in the presence of this compound for a defined period (e.g., 24-72 hours) to establish a repressive state.

    • Wash the cells thoroughly to remove the compound.

  • Viral Outgrowth Culture:

    • Plate the pre-treated or untreated resting CD4+ T cells in a limiting dilution series.

    • Stimulate the cells with PHA and IL-2 in the presence of irradiated feeder PBMCs.

    • After 24 hours, wash the cells and co-culture them with CD8-depleted lymphoblasts or a susceptible cell line to amplify any released virus.

  • Monitoring Viral Outgrowth:

    • Culture the cells for 14-21 days, periodically collecting supernatant.

    • Measure the amount of virus in the supernatant using a p24 ELISA or by quantifying viral RNA with RT-qPCR.

  • Data Analysis:

    • Determine the number of positive wells at each cell dilution.

    • Use maximum likelihood statistics to calculate the frequency of latently infected cells, expressed as infectious units per million (IUPM) resting CD4+ T cells.

    • Compare the IUPM between this compound-treated and untreated cells to assess the durability of the suppressive effect.

References

ZL0580 Technical Support Center: Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ZL0580 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on identifying and mitigating potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3] Unlike pan-BET inhibitors such as JQ1, which bind to both bromodomains (BD1 and BD2) of all BET family proteins (BRD2, BRD3, BRD4, and BRDT), this compound exhibits selectivity for BRD4 BD1.[1][2] This selectivity is mediated by a key interaction with the glutamic acid residue at position 151 (E151) of BRD4 BD1.[1] In the context of HIV-1, this compound suppresses viral transcription by inhibiting Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and promoting a repressive chromatin state at the HIV long terminal repeat (LTR).[1][4]

Q2: How does this compound differ from JQ1 in terms of its biological effects?

A2: While both this compound and JQ1 target BRD4, their effects, particularly on HIV transcription, are opposing. This compound acts as a suppressor of HIV transcription, leading to a "block and lock" effect on the provirus.[1][5] In contrast, JQ1, a pan-BET inhibitor, promotes the reactivation of latent HIV.[5] Transcriptomic analysis has shown that this compound induces a more selective and less extensive change in global gene expression compared to JQ1. This compound significantly regulated 767 genes, whereas JQ1 affected 4,378 genes in J-Lat cells.[1] This suggests that this compound has a more targeted effect with potentially fewer off-target transcriptional effects.

Q3: What are the known off-target interactions of this compound?

A3: this compound has been shown to be highly selective for BRD4 BD1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays have demonstrated its selectivity over other BET proteins and the non-BET bromodomain protein CBP.[6] While comprehensive proteomics-based off-target screens are not widely published, existing data suggests minimal engagement with other cellular targets.[6] The primary "off-target" considerations are therefore the unintended consequences of BRD4 BD1 inhibition in non-target cell types or biological pathways beyond HIV regulation.

Q4: At what concentrations is this compound typically used in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. In various studies, concentrations ranging from 2 µM to 10 µM have been used to achieve HIV suppression in cell lines like J-Lat and in primary human PBMCs.[6][7] It is important to note that cellular toxicity has been observed at higher concentrations, with a CC50 (50% cytotoxic concentration) reported to be around 11 µM in some cell lines.[8] Therefore, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, it is advisable to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced artifacts, typically keeping it below 0.1%.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High Cell Toxicity or Death 1. Concentration of this compound is too high. 2. High sensitivity of the cell line to BRD4 BD1 inhibition. 3. Solvent (DMSO) toxicity.1. Perform a dose-response experiment to determine the CC50 in your specific cell line and use a concentration well below this value.[8] 2. Reduce the treatment duration. 3. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.1%).
Inconsistent or No On-Target Effect (e.g., No HIV Suppression) 1. Suboptimal concentration of this compound. 2. Degradation of the this compound compound. 3. Cell line-specific differences in BRD4 expression or function. 4. Incorrect experimental setup.1. Titrate this compound across a range of concentrations to find the optimal effective dose. 2. Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. 3. Verify BRD4 expression in your cell line. 4. Review and optimize your experimental protocol, including treatment duration and readout method.
Unexpected Phenotypic Changes Unrelated to the Target Pathway 1. Potential off-target effects of this compound on other cellular pathways. 2. Downstream consequences of BRD4 BD1 inhibition on global gene expression.1. Review the transcriptomic data for this compound to see if genes related to the observed phenotype are affected.[1] 2. Use a lower, effective concentration of this compound to minimize potential off-target effects. 3. As a control, compare the effects of this compound with the pan-BET inhibitor JQ1 to distinguish BRD4 BD1-specific effects from general BET inhibition effects.[1] 4. Consider using a rescue experiment by overexpressing BRD4 to confirm the phenotype is on-target.[6]
Variability Between Experiments 1. Inconsistent cell passage number or health. 2. Inconsistent preparation of this compound working solutions. 3. Variations in treatment duration or cell density.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Prepare fresh this compound dilutions from a validated stock solution for each experiment. 3. Standardize cell seeding density and treatment times across all experiments.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of this compound and JQ1 to BET and non-BET Bromodomains

CompoundTarget BromodomainIC50 (nM)
This compound BRD4 BD1163[6]
BRD4 BD2>10,000[6]
BRD2 BD1/2~1,900[6]
BRD3 BD1/2~900[6]
BRDT BD1/2~1,000[6]
CBP>10,000[6]
JQ1 BRD4 BD150[6]
BRD4 BD290[6]

Table 2: Cellular Toxicity of this compound

Cell LineAssayCC50 (µM)Reference
SupT1 (non-reactivated)Propidium Iodide11.36 ± 0.55[8]
SupT1 (reactivated)Propidium Iodide10.89 ± 0.42[8]
SupT1 (non-infected)MTT Assay9.65 ± 1.02[8]

Key Experimental Protocols

1. Thermal Shift Assay (TSA) for Target Engagement

This protocol is used to confirm the binding of this compound to its target protein, BRD4 BD1, by measuring the change in the protein's melting temperature (Tm).[1]

  • Materials:

    • Purified recombinant BRD4 BD1 protein

    • This compound and JQ1 (as a control) dissolved in DMSO

    • SYPRO Orange dye (25x stock)

    • Assay buffer (e.g., 20 mM HEPES pH 6.5, 100 mM NaCl, 2.5% glycerol)

    • Real-time thermal cycler (e.g., Bio-Rad CFX384)

    • 384-well PCR plates

  • Procedure:

    • Prepare a reaction mixture containing 5 µM of BRD4 BD1 protein and SYPRO Orange dye in the assay buffer.

    • Add this compound or JQ1 to the reaction mixture at various final concentrations. Include a DMSO-only control.

    • Incubate the plate at room temperature for a short period.

    • Place the plate in the real-time thermal cycler.

    • Run a melt curve protocol, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C per 30 seconds, acquiring fluorescence data at each 1°C increment.

    • Analyze the data to determine the Tm for each condition. The change in melting temperature (ΔTm) is the difference between the Tm of the this compound-treated sample and the DMSO control.

2. RNA-Sequencing (RNA-Seq) for Global Transcriptomic Analysis

This protocol allows for the assessment of the global impact of this compound on gene expression.[1]

  • Materials:

    • J-Lat cells (or other relevant cell line)

    • This compound, JQ1, and DMSO (vehicle control)

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • DNase I

    • Next-generation sequencing platform

  • Procedure:

    • Culture J-Lat cells to the desired density.

    • Treat the cells with 5 µM this compound, 5 µM JQ1, or DMSO for 24 hours in duplicate.

    • Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the extracted RNA.

    • Prepare sequencing libraries from the total RNA.

    • Perform next-generation sequencing.

    • Analyze the sequencing data to identify differentially expressed genes between the treatment groups and the control. Perform pathway analysis to understand the biological implications of the gene expression changes.

Signaling Pathways and Experimental Workflows

On-Target vs. Off-Target Effects Logic

This compound This compound Treatment BRD4_BD1 BRD4 BD1 Inhibition (On-Target) This compound->BRD4_BD1 High Affinity Off_Target Off-Target Interaction (e.g., other bromodomains, kinases) This compound->Off_Target Low Affinity / High Concentration HIV_Suppression HIV Transcriptional Suppression BRD4_BD1->HIV_Suppression Gene_Expression Altered Host Gene Expression BRD4_BD1->Gene_Expression Unexpected_Phenotype Unexpected Phenotype Off_Target->Unexpected_Phenotype Expected_Phenotype Expected Phenotype HIV_Suppression->Expected_Phenotype Gene_Expression->Expected_Phenotype Gene_Expression->Unexpected_Phenotype

Caption: Logical workflow for distinguishing on-target from potential off-target effects of this compound.

This compound vs. JQ1 Mechanism of Action on HIV Transcription

cluster_0 This compound Action cluster_1 JQ1 Action This compound This compound BRD4_BD1 BRD4 BD1 This compound->BRD4_BD1 Tat_PTEFb Tat-PTEFb Interaction BRD4_BD1->Tat_PTEFb Inhibits HIV_Transcription_Z HIV Transcription Tat_PTEFb->HIV_Transcription_Z Promotes JQ1 JQ1 BETs BET BD1/BD2 JQ1->BETs BRD4_Chromatin BRD4 on Chromatin BETs->BRD4_Chromatin Displaces HIV_Transcription_J HIV Transcription BRD4_Chromatin->HIV_Transcription_J Represses

Caption: Contrasting mechanisms of this compound and JQ1 in regulating HIV-1 transcription.

Experimental Workflow for Investigating Unexpected Results

Start Unexpected Experimental Result Dose_Response Confirm with Dose-Response Curve Start->Dose_Response Toxicity_Assay Perform Cell Viability/Toxicity Assay Dose_Response->Toxicity_Assay Positive_Control Compare with Positive Control (e.g., JQ1) Toxicity_Assay->Positive_Control RNA_Seq Analyze Transcriptome (RNA-Seq) Positive_Control->RNA_Seq Rescue_Experiment BRD4 Overexpression Rescue Experiment RNA_Seq->Rescue_Experiment Conclusion Determine if On-Target or Off-Target Effect Rescue_Experiment->Conclusion

Caption: A systematic workflow for troubleshooting unexpected experimental outcomes with this compound.

References

appropriate negative and positive controls for ZL0580 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ZL0580, a selective inhibitor of the first bromodomain (BD1) of BRD4, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1][2][3] Its primary mechanism of action involves the epigenetic suppression of HIV transcription.[1][3] this compound achieves this by inhibiting Tat-mediated transcriptional elongation and promoting a repressive chromatin structure at the HIV long terminal repeat (LTR).[3][4][5] This is in contrast to pan-BET inhibitors like JQ1, which tend to reactivate HIV.[6][7][8]

Q2: What are the essential positive and negative controls for an experiment involving this compound?

Proper controls are critical for interpreting the results of your this compound experiments. Here are the recommended controls:

  • Negative Control: The vehicle used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), should be used as a negative control to account for any effects of the solvent on the experimental system.[1]

  • Positive Control (for BRD4 engagement): The pan-BET inhibitor, (+)-JQ1, serves as an excellent positive control for BRD4 engagement. It is important to note that this compound and JQ1 often have opposing functional effects on HIV transcription, with JQ1 promoting reactivation while this compound causes suppression.[6][7][8] Therefore, JQ1 helps to confirm that the experimental system is responsive to BET protein inhibition.

  • Cell Viability Control: It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects of this compound are not due to cytotoxicity.

Q3: How can I confirm that the effects I'm seeing are specifically due to this compound's interaction with BRD4?

To validate the on-target activity of this compound, consider the following approaches:

  • Comparative Analysis with JQ1: As mentioned, comparing the effects of this compound with JQ1 can provide initial evidence. The opposing transcriptional outcomes on HIV, despite both targeting BRD4, highlight the unique mechanism of this compound.[1][2]

  • BRD4 Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate BRD4 expression should abrogate the effects of this compound if its action is BRD4-dependent.[9]

  • Mutagenesis of the this compound Binding Site: Structural modeling and mutagenesis have identified Glutamic Acid 151 (E151) in BRD4 BD1 as a key residue for this compound's selective interaction.[1][2] Expressing a mutant form of BRD4 (E151A) should render cells less sensitive to this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Compound Degradation: Improper storage of this compound.Store this compound as a powder at -20°C and as a stock solution in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Incorrect Concentration: The concentration of this compound may be too low for your cell type or experimental setup.Perform a dose-response experiment to determine the optimal concentration. IC50 values have been reported in the range of 4-7 µM in certain cell lines.[10]
Cell Line Insensitivity: The specific cell line may not be sensitive to BRD4 modulation for the phenotype being studied.Confirm BRD4 expression in your cell line. Consider using a cell line known to be responsive to this compound, such as J-Lat cells for HIV latency studies.[1]
High Cell Death Cytotoxicity: The concentration of this compound may be too high.Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your specific cell type.
DMSO Toxicity: High concentrations of the vehicle (DMSO) can be toxic to cells.Ensure the final DMSO concentration in your culture medium is low (typically <0.1%).
Inconsistent Results Experimental Variability: Inconsistent cell passage number, cell density, or treatment duration.Standardize your experimental protocol. Use cells within a consistent passage number range and ensure uniform cell seeding and treatment times.
Compound Precipitation: this compound may precipitate out of solution at high concentrations or in certain media.Visually inspect your media for any precipitate after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent if appropriate.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and controls: DMSO, JQ1) for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

HIV Reactivation Assay in J-Lat Cells
  • Cell Seeding: Plate J-Lat A1 cells (a latently HIV-infected Jurkat T-cell line) at a density of 1 x 10^5 cells/mL in a 24-well plate.

  • Pre-treatment (Optional): Pre-treat cells with this compound or controls (DMSO, JQ1) for a specified period (e.g., 72 hours) to assess the effect on latency establishment.

  • Induction of Reactivation: Stimulate the cells with a latency-reversing agent (LRA) such as TNF-α (10 ng/mL) or Prostratin (2.5 µM) in the presence of this compound or controls.

  • Incubation: Incubate for 24 hours.

  • Analysis: Measure HIV reactivation by quantifying the expression of a reporter gene (e.g., GFP) using flow cytometry or by measuring viral protein (e.g., p24) in the supernatant by ELISA.

Signaling Pathways and Workflows

ZL0580_Mechanism_of_Action cluster_0 HIV Latency cluster_1 This compound Action HIV_LTR HIV LTR RNAPII RNA Pol II pTEFb p-TEFb (CDK9/CycT1) pTEFb->RNAPII phosphorylates Tat Tat Tat->pTEFb recruits Transcription HIV Transcription RNAPII->Transcription This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 binds to BRD4_BD1->HIV_LTR binds to BRD4_BD1->Tat blocks recruitment of p-TEFb Repressive_Chromatin Repressive Chromatin BRD4_BD1->Repressive_Chromatin promotes Repressive_Chromatin->Transcription inhibits

Caption: Mechanism of this compound in suppressing HIV transcription.

Experimental_Workflow cluster_0 In Vitro Experiment cluster_1 Controls Start Start: Plate Cells Treatment Treat with: - this compound - JQ1 (Positive Control) - DMSO (Negative Control) Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation JQ1 JQ1 (Pan-BET Inhibitor) Treatment->JQ1 DMSO DMSO (Vehicle) Treatment->DMSO Analysis Analyze Endpoint: - Gene Expression (qPCR) - Protein Levels (Western Blot) - Cell Viability (MTT) Incubation->Analysis Results Results Analysis->Results Viability Cell Viability Assay Analysis->Viability

Caption: A generalized workflow for in vitro this compound experiments.

References

ZL0580 Technical Support Center: Interpreting Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves for the BRD4 inhibitor, ZL0580. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate the effective design and interpretation of experiments.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound observed in various experimental systems. This data is critical for designing experiments with appropriate concentration ranges and for interpreting the resulting dose-response curves.

Table 1: this compound Binding Affinity (IC50)

TargetIC50 (nM)Assay TypeReference
BRD4 (BD1)163TR-FRET[1]
BRD4 (BD2)1,071TR-FRET[1]
BRD2 (BD1)>10,000TR-FRET[1]
BRD3 (BD1)>10,000TR-FRET[1]
CREBBP>10,000TR-FRET[1]

Table 2: this compound Functional Activity (IC50)

Cell LineConditionIC50 (µM)AssayReference
SupT1Non-reactivated6.43 ± 0.34Luciferase Reporter[2]
SupT1TNF-α reactivated4.14 ± 0.37Luciferase Reporter[2]

Table 3: Observed Dose-Dependent Effects of this compound

Cell Line/SystemConcentration RangeObserved EffectReference
J-Lat Cells0-80 µMDose-dependent suppression of PMA-induced HIV activation. No significant cell death below 40 µM.[3][3]
HC69 (Microglial)0-16 µMDose-dependent suppression of TNF-α-induced HIV activation.[4][4]
Primary CD4+ T cells0-8 µMSuppression of productive HIV infection.[3][3]
PBMCs (viremic donors)8 µMSuppression of HIV transcription ex vivo.[3][3]

Signaling Pathway and Experimental Workflows

Understanding the mechanism of action and the experimental workflow is crucial for accurate data interpretation.

ZL0580_Signaling_Pathway This compound This compound BRD4_BD1 BRD4_BD1 This compound->BRD4_BD1 Inhibits recruitment of p-TEFb

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., J-Lat, SupT1) Cell_Seeding 3. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Serial Dilution Treatment 5. Add this compound dilutions Compound_Prep->Treatment Stimulation 4. Add HIV-1 Activator (e.g., PMA, TNF-α) Cell_Seeding->Stimulation Stimulation->Treatment Incubation 6. Incubate for 24-72h Treatment->Incubation Readout 7. Measure Readout (e.g., Luciferase, GFP) Incubation->Readout Viability 8. Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability Data_Analysis 9. Data Analysis (Dose-Response Curve, IC50) Readout->Data_Analysis Viability->Data_Analysis

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound experiments.

FAQs

  • What is the primary mechanism of action of this compound? this compound is a small molecule that selectively binds to the first bromodomain (BD1) of BRD4.[5] This interaction prevents the recruitment of the positive transcription elongation factor b (p-TEFb) to the HIV promoter, thereby inhibiting Tat-mediated transcriptional elongation and suppressing HIV-1 gene expression.[1][5]

  • What is the difference between this compound and pan-BET inhibitors like JQ1? Unlike pan-BET inhibitors such as JQ1, which bind to both BD1 and BD2 of all BET family proteins, this compound exhibits selectivity for the BD1 of BRD4.[1] This selectivity is thought to contribute to its distinct biological activity, namely the suppression of HIV transcription, whereas JQ1 tends to activate it.

  • At what concentrations does this compound typically show activity? The effective concentration of this compound can vary depending on the cell type and experimental conditions. In functional assays, IC50 values for HIV-1 suppression in SupT1 cells are in the mid-micromolar range (4-7 µM).[2] In cell-based assays, effects are generally observed in the low to mid-micromolar range (1-20 µM).[3][4]

  • Is this compound cytotoxic? this compound can exhibit cytotoxicity at higher concentrations. For example, in J-Lat cells, significant cell death was not observed at concentrations below 40 µM.[3] It is crucial to perform a cell viability assay in parallel with your dose-response experiment to distinguish between specific inhibitory effects and general cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No dose-response observed - this compound concentration is too low.- The experimental system is not sensitive to this compound.- Inactive compound.- Increase the concentration range of this compound.- Ensure your cell line expresses BRD4 and is a suitable model for HIV latency/transcription.- Verify the integrity and activity of your this compound stock.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors during compound addition.- Edge effects in the multi-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Steep drop-off in response at high concentrations - Cytotoxicity.- Perform a cell viability assay (e.g., MTT, MTS) in parallel to determine the cytotoxic concentration range.- Analyze data only within the non-toxic concentration range.
Unexpected activation of HIV transcription - Off-target effects at high concentrations.- Contamination of this compound stock.- Lower the concentration range of this compound.- Use a fresh, validated stock of the compound.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line.

  • Materials:

    • Cells of interest

    • 96-well clear flat-bottom plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. HIV-1 Transcription Inhibition Assay (Luciferase Reporter)

This protocol is a general guideline for assessing this compound's effect on HIV-1 transcription using a luciferase reporter cell line (e.g., SupT1-L-Luc).

  • Materials:

    • SupT1-L-Luc cells (or similar reporter cell line)

    • 96-well white opaque plates

    • This compound stock solution

    • HIV-1 activator (e.g., TNF-α, PMA)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed SupT1-L-Luc cells in a 96-well white opaque plate.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the this compound dilutions to the respective wells.

    • Add the HIV-1 activator to induce transcription. Include an unactivated control.

    • Incubate the plate for 24-48 hours.

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

Logical_Relationships cluster_compound Compound cluster_target Molecular Target cluster_mechanism Mechanism of Action cluster_effect Cellular Effect cluster_outcome Experimental Outcome This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Selectively Binds Inhibition Inhibition of Tat-pTEFb Recruitment BRD4_BD1->Inhibition Leads to Suppression Suppression of HIV-1 Transcription Inhibition->Suppression Results in Dose_Response Dose-Response Curve Suppression->Dose_Response Measured by

References

challenges in ZL0580 in vivo delivery and pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the in vivo use of ZL0580, a selective BRD4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein.[1][2][3][4][5] BRD4 is an epigenetic reader protein crucial for HIV transcriptional regulation.[3][4][6] this compound functions as an epigenetic suppressor of HIV by inducing a repressive chromatin structure at the HIV long terminal repeat (LTR) and inhibiting Tat-mediated transcriptional elongation.[1][5][7] This mechanism is distinct from pan-BET inhibitors like JQ1, which non-selectively bind to both bromodomains of all BET proteins and can have opposing effects on HIV transcription.[1][2][5]

Q2: What is the "block and lock" strategy for HIV, and what is this compound's role?

A2: The "block and lock" strategy is a promising approach for achieving a functional HIV cure by epigenetically silencing the HIV provirus, thereby preventing viral rebound.[1][8][9] this compound acts as a "block" agent by potently suppressing active HIV replication and inducing a state of deep latency.[1][2] It can be used in combination with other agents, such as LEDGINs, to achieve a more durable silencing effect.[1][8][9]

Q3: Has this compound been tested in vivo, and what were the findings?

A3: Yes, this compound has been evaluated in humanized mouse models of HIV infection.[1][2][3] In these studies, this compound monotherapy, as well as in combination with antiretroviral therapy (ART), effectively suppressed active HIV replication, reducing plasma viremia to nearly undetectable levels.[1][2][4] It also modestly delayed viral rebound after treatment interruption.[1]

Q4: What is the known safety and toxicity profile of this compound in vivo?

A4: In studies using ICR mice, this compound was found to be well-tolerated.[1] Daily administration for 7 days at doses up to 300 mg/kg resulted in no significant changes in body weight or food consumption, and no clinical signs of toxicity were observed.[1] Serum biochemistry and gross pathological examinations also revealed no abnormalities.[1]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound During Formulation

  • Question: I am having difficulty dissolving this compound for my in vivo experiments. The compound is precipitating out of solution. What should I do?

  • Answer: this compound has limited aqueous solubility. A proven formulation for in vivo rodent studies involves a multi-component vehicle. For oral administration, a formulation of 10% DMSO + 90% HP-β-CD (20%, w/v) has been successfully used.[1] For intravenous and intraperitoneal administration, a vehicle consisting of 10% DMSO, 10% Solutol HS 15, and 80% HP-β-CD (20%, w/v) has been shown to be effective.[1] It is critical to ensure each component is fully dissolved before adding the next. Gentle warming and sonication may aid dissolution, but always check the compound's stability at elevated temperatures.

Issue 2: Lack of Efficacy or Rapid Loss of Effect in Animal Models

  • Question: I am not observing the expected level of HIV suppression, or the effect seems very short-lived in my humanized mouse model. What could be the reason?

  • Answer: This issue is likely linked to the pharmacokinetic properties of this compound. The compound has a relatively short half-life in mice, which is a known limitation.[1]

    • Check Dosing Frequency: A single daily dose may be insufficient to maintain therapeutic concentrations. Review the pharmacokinetic data (Table 1) and consider a more frequent dosing schedule (e.g., twice daily) to ensure sustained exposure.

    • Route of Administration: Oral administration results in moderate bioavailability (F = 38.71 ± 13.03%).[1] For more consistent exposure, especially in initial efficacy studies, consider intravenous or intraperitoneal administration.

    • Confirm Model Competency: Ensure that the human immune cell reconstitution in your humanized mice is robust and that the HIV infection has been established with detectable viremia before initiating treatment.[1]

Issue 3: Inconsistent Results Compared to Published Data

  • Question: My results with this compound are not consistent with published findings. What factors should I re-evaluate in my experimental setup?

  • Answer: Several factors can contribute to variability in in vivo experiments.

    • Compound Purity and Integrity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation. This compound powder should be stored at -20°C.[10]

    • Formulation Preparation: As mentioned in Issue 1, the preparation of the delivery vehicle is critical. Inconsistent formulation can lead to variable dosing and bioavailability.

    • Animal Model: The specific humanized mouse model (e.g., HSC donor, level of engraftment) can influence the outcome of HIV infection and response to therapy.[1]

    • Mechanism of Action: Remember that this compound's effect is on transcriptional suppression. Its efficacy may differ depending on the specific cell types where the virus is latent or actively replicating (e.g., T cells vs. myeloid cells).[1][11]

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male ICR Mice

ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (20 mg/kg)
Cmax (ng/mL) 19259.0 ± 2792.53903.3 ± 1530.4
Tmax (h) 0.083 ± 0.00.5 ± 0.289
AUC(0-last) (ng·h/mL) 14428.9 ± 3469.211096.1 ± 3866.2
AUC(0-∞) (ng·h/mL) 14442.6 ± 3472.311110.8 ± 3871.2
t1/2 (h) 2.5 ± 0.52.5 ± 0.6
Bioavailability (F) (%) -38.71 ± 13.03
Data sourced from a study in male ICR mice (n=3 per group).[1]

Key Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study

  • Animal Model: Male ICR mice (18–22 g).[1]

  • Groups:

    • Group 1: Intravenous (IV) administration (n=3).

    • Group 2: Oral (PO) administration (n=3).

  • Formulation:

    • IV Group: this compound (10 mg/kg) in 10% DMSO + 10% Solutol HS 15 + 80% HP-β-CD (20%, w/v).[1]

    • PO Group: this compound (20 mg/kg) in 10% DMSO + 90% HP-β-CD (20%, w/v).[1]

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Analysis: Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method to determine PK parameters.

Protocol 2: In Vivo HIV Suppression Efficacy Study

  • Animal Model: Humanized mice (Hu-mice) engrafted with human CD34+ hematopoietic stem cells.[1]

  • Infection: Infect mice with a replication-competent HIV strain and monitor plasma viral loads until viremia is established.

  • Treatment Groups:

    • Vehicle Control (e.g., 10% DMSO, 10% Solutol HS 15, and 80% HP-β-CD).

    • This compound monotherapy.

    • Standard ART.

    • This compound + ART combination.

  • Administration: Administer treatments daily via intraperitoneal injection or oral gavage for a defined period (e.g., 2-3 weeks).[1]

  • Monitoring:

    • Measure plasma HIV RNA levels regularly (e.g., weekly) using RT-qPCR.

    • Monitor animal health, including body weight and clinical signs.

  • Rebound Study (Optional): After the treatment period, cease all therapies (treatment interruption) and continue to monitor plasma viremia to assess the delay in viral rebound.[1]

Visualizations

ZL0580_Mechanism_of_Action cluster_hiv HIV Transcription cluster_host Host Factors HIV_LTR HIV LTR pTEFb p-TEFb (CDK9/CycT1) RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation Initiates Tat HIV Tat Tat->pTEFb Recruits BRD4 BRD4 BRD4->HIV_LTR Recruited to LTR This compound This compound This compound->Tat Inhibits Tat-mediated p-TEFb Recruitment This compound->BRD4 Binds to BD1 In_Vivo_Efficacy_Workflow A 1. Humanized Mouse Model Generation B 2. HIV-1 Infection & Viremia Confirmation A->B C 3. Group Assignment (Vehicle, this compound, ART) B->C D 4. Daily Treatment Administration (2-3 Weeks) C->D E 5. Weekly Monitoring of Plasma Viral Load D->E During Treatment F 6. Treatment Interruption E->F End of Treatment G 7. Monitor for Viral Rebound F->G Block_and_Lock_Strategy Active Active HIV Replication Latent Latent HIV Reservoir Active->Latent ART Suppression This compound This compound ('Block') Active->this compound Latent->Active Reactivation LPA Other LPAs (e.g., LEDGINs) ('Lock') Latent->LPA Deep_Latency Deep Latency (Locked State) This compound->Latent Suppresses & Induces Latency LPA->Deep_Latency Enforces Durable Silencing

References

improving the stability and shelf-life of ZL0580 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of ZL0580 solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, adhere to the following guidelines:

FormulationStorage TemperatureShelf-Life
Powder-20°C3 years
4°C2 years
Stock Solution (in DMSO)-80°C2 years
-20°C1 year[1]

To prevent degradation, protect the powder and stock solutions from light and moisture. It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[2] A high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile DMSO is recommended.

Q3: My this compound solution has changed color. Is it still usable?

A3: A noticeable color change, such as the appearance of a yellow or brown tint, can be an indicator of chemical degradation. Tryptophan degradation products, for instance, can cause such color changes.[3] It is advisable to discard any solution that has visibly changed color and prepare a fresh solution from a new stock.

Q4: I observe precipitation when I dilute my this compound DMSO stock in aqueous media. What should I do?

A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. This occurs because the compound is significantly less soluble in the aqueous environment. Here are some steps to mitigate this:

  • Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. While gently vortexing, add the DMSO stock solution drop-wise and slowly to ensure rapid dispersion.

  • Stepwise Dilution: First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.

  • Lower Final DMSO Concentration: Prepare a more concentrated DMSO stock so that a smaller volume is needed to achieve the final desired concentration, keeping the final DMSO percentage low (ideally ≤0.1%).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Causes Recommended Solutions
Inconsistent or weaker than expected biological activity 1. Degraded this compound solution: Improper storage or handling has led to the chemical breakdown of the compound.2. Inaccurate concentration: Errors in weighing the powder or in serial dilutions.3. Cell culture issues: High cell passage number, cell confluency, or presence of contamination.1. Prepare a fresh working solution from a new aliquot of frozen stock. If the problem persists, use a fresh stock solution. Verify that storage conditions have been consistently met.2. Re-weigh the compound and prepare a new stock solution. Use calibrated pipettes for all dilutions.3. Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat them at a consistent confluency. Regularly test for mycoplasma contamination.
Visible precipitate in the working solution 1. Exceeded solubility limit: The final concentration of this compound in the aqueous medium is above its solubility limit.2. Temperature or pH shift: Changes in temperature or pH upon addition to the medium can reduce solubility.1. Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see Experimental Protocols).2. Pre-warm your medium to 37°C before adding the this compound stock. Ensure your medium is properly buffered.
Unexpected cellular phenotype or off-target effects 1. High this compound concentration: The concentration used may be causing non-specific effects.2. Off-target activity of this compound: The compound may be interacting with other cellular targets.3. DMSO toxicity: The final concentration of DMSO in the culture medium is too high.1. Perform a dose-response experiment to determine the optimal concentration for your assay.2. Use a structurally unrelated inhibitor of the same target (if available) to see if the phenotype is replicated. Perform rescue experiments by overexpressing the intended target.3. Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same DMSO concentration) in your experiments.

Experimental Protocols

Protocol for Assessing this compound Solution Stability by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound solutions.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in DMSO.

  • Dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of 50 µg/mL.

  • To assess stability, incubate this compound solutions under desired stress conditions (e.g., elevated temperature, light exposure, acidic/basic conditions) and dilute as described above before injection.

4. Data Analysis:

  • Monitor the peak area of the main this compound peak over time. A decrease in the peak area indicates degradation.

  • Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.

Protocol for Cell-Based HIV Suppression Assay

This protocol is for assessing the biological activity of this compound in a cell-based model of HIV transcription.

1. Materials:

  • J-Lat 10.6 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 96-well cell culture plates

  • Flow cytometer

2. Methodology:

  • Seed J-Lat 10.6 cells at a density of 2 x 10^5 cells/mL in a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24 hours.[4] Include a vehicle control (DMSO equivalent to the highest this compound concentration).

  • Activate HIV transcription by adding PMA to a final concentration of 1 µg/mL.[4]

  • Incubate the cells for an additional 24 hours.

  • Harvest the cells and wash with PBS.

  • Analyze the percentage of GFP-positive cells by flow cytometry to measure HIV transcription.

Visualizations

ZL0580_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Binds selectively Tat HIV Tat BRD4_BD1->Tat Inhibition pTEFb p-TEFb (CDK9/CycT1) BRD4_BD1->pTEFb this compound disrupts Tat-pTEFb interaction HIV_LTR HIV LTR BRD4_BD1->HIV_LTR Binds to acetylated histones Tat->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates (activates) RNAPII->HIV_LTR Binds to promoter HIV_RNA HIV RNA (Elongation Blocked) RNAPII->HIV_RNA Transcription Elongation experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_activation Activation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO treat_cells Treat Cells with This compound Dilutions (24h) prep_stock->treat_cells prep_cells Seed J-Lat Cells prep_cells->treat_cells activate_hiv Activate HIV with PMA (24h) treat_cells->activate_hiv harvest_cells Harvest and Wash Cells activate_hiv->harvest_cells flow_cytometry Analyze GFP Expression by Flow Cytometry harvest_cells->flow_cytometry

References

ZL0580 Technical Support Center: Optimizing Treatment for Epigenetic Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for utilizing ZL0580, a selective inhibitor of the first bromodomain (BD1) of BRD4, to achieve optimal epigenetic silencing of target genes, with a primary focus on HIV-1 proviral transcription. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help refine your this compound treatment duration and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-mediated epigenetic silencing?

A1: this compound is a small molecule that selectively binds to the first bromodomain (BD1) of the bromodomain and extraterminal (BET) protein BRD4.[1][2] Unlike pan-BET inhibitors such as JQ1, which can activate HIV transcription, this compound induces a potent and durable epigenetic suppression of the HIV-1 provirus.[1][3][4][5] This is achieved through two primary mechanisms:

  • Inhibition of Tat-mediated transcriptional elongation: this compound disrupts the interaction between the HIV Tat protein and the positive transcription elongation factor b (p-TEFb), a complex that includes CDK9.[4][6] This prevents the hyperphosphorylation of RNA Polymerase II, halting transcriptional elongation from the HIV long terminal repeat (LTR).

  • Promotion of a repressive chromatin structure: this compound treatment leads to chromatin remodeling at the HIV LTR, creating a more condensed and transcriptionally inert state.[1][4]

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. However, most in vitro studies demonstrate significant HIV suppression at concentrations ranging from 1 µM to 10 µM .[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell model.

Q3: How long does the suppressive effect of this compound last after a single treatment?

A3: A single treatment with this compound can induce a durable silencing effect. In latently infected J-Lat cells, a single 10 µM treatment has been shown to suppress both basal and PMA-stimulated HIV transcription for up to 14 days.[1] In microglial cells, the suppressive effect was observed for at least 21 days post-treatment.[7] Repeated treatments can extend this duration even further.

Q4: Is this compound cytotoxic?

A4: this compound generally exhibits low cytotoxicity at effective concentrations. For instance, in J-Lat cells, significant cell death was not observed at concentrations below 40 µM for up to 3 days of treatment.[3] In HC69 microglial cells, no significant toxicity was seen at concentrations below 128 µM after 3 days.[7] However, it is imperative to assess cytotoxicity in your specific cell line using assays such as MTT, trypan blue exclusion, or Live/Dead staining.

Q5: Can this compound be used in combination with other antiretroviral therapies?

A5: Yes, studies have shown that this compound can be used in conjunction with antiretroviral therapy (ART). In ex vivo experiments with cells from aviremic HIV-infected individuals, the combination of this compound and ART accelerated HIV suppression and delayed viral rebound after the cessation of ART.[8][9]

Troubleshooting Guides

Issue 1: Suboptimal or No Suppression of Target Gene Expression
Possible Cause Troubleshooting Steps
This compound Concentration is Too Low Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to identify the optimal concentration for your cell line.
Insufficient Treatment Duration Extend the treatment duration. For initial experiments, a 24-72 hour treatment is a good starting point. For long-term silencing, consider single treatments monitored over several days or repeated treatments.
Cell Line is Resistant Confirm that your cell line expresses BRD4. Overexpression of BRD4 may require higher concentrations of this compound. Consider using a different cell model if resistance is suspected.
Degraded this compound Ensure this compound is stored correctly (typically at -20°C or -80°C in a desiccated environment).[3] Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.
High Cell Density High cell confluency can alter cellular responses. Seed cells at a consistent, lower density to ensure uniform exposure to this compound.
Issue 2: Observed Cell Toxicity
Possible Cause Troubleshooting Steps
This compound Concentration is Too High Perform a cytotoxicity assay (e.g., MTT, trypan blue) to determine the maximum non-toxic concentration for your specific cell line and treatment duration.
Prolonged Exposure For long-term experiments, consider if a shorter initial treatment is sufficient to establish durable silencing, followed by a drug-free period.
Solvent (e.g., DMSO) Toxicity Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in all experiments.
Interaction with Other Reagents If using this compound in combination with other drugs, perform toxicity tests with the combination to check for synergistic cytotoxic effects.
Issue 3: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent techniques for cell plating.
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
Variable Incubation Times Standardize all incubation times for drug treatment and subsequent assays.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

Table 1: Dose-Dependent Suppression of HIV-1 Activation by this compound

Cell LineActivatorThis compound Concentration (µM)% Suppression of HIV Activation
J-Lat 10.6PMA1~25%
J-Lat 10.6PMA10~75%
J-Lat A2TNF-αIC50 = 10.04 ± 0.3850%

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineTreatment DurationConcentration with No Significant Toxicity (µM)
J-Lat1 and 3 days< 40
HC693 days< 128
HeLa-TZMblNot Specified< 15

Experimental Protocols & Methodologies

Protocol 1: Determining Optimal this compound Treatment Duration for HIV-1 Suppression in J-Lat Cells

This protocol outlines a general workflow to assess the duration of this compound-mediated epigenetic silencing.

1. Cell Culture and Seeding:

  • Culture J-Lat 10.6 cells (which contain a latent HIV provirus with a GFP reporter) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/mL.

2. This compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Treat cells with a final concentration of 10 µM this compound. Include a vehicle control (DMSO only).
  • For one set of wells, co-treat with 10 ng/mL PMA to induce HIV transcription.
  • Incubate for 24 hours.

3. Post-Treatment Monitoring:

  • After 24 hours, centrifuge the cells, remove the supernatant containing this compound, and resuspend in fresh medium.
  • Culture the cells for an extended period (e.g., 14 days), changing the medium every 2-3 days.

4. Analysis of HIV-1 Expression:

  • At various time points (e.g., Day 2, Day 7, Day 14), harvest cells for analysis.
  • Flow Cytometry: Analyze GFP expression to quantify the percentage of cells with active HIV transcription.
  • RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure levels of HIV transcripts (e.g., Gag, LTR).[4] Normalize to a housekeeping gene (e.g., GAPDH).

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess BRD4 Occupancy at the HIV LTR

This protocol is for investigating the effect of this compound on the association of BRD4 with the HIV promoter.

1. Cell Treatment and Cross-linking:

  • Treat J-Lat cells with this compound (e.g., 10 µM) or vehicle for 24 hours.
  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
  • Quench the reaction with glycine.

2. Cell Lysis and Chromatin Shearing:

  • Lyse the cells to isolate nuclei.
  • Resuspend nuclei in a suitable buffer and sonicate to shear chromatin into fragments of 200-500 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads.
  • Incubate the lysate overnight at 4°C with an anti-BRD4 antibody or an IgG control.
  • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads extensively to remove non-specific binding.
  • Elute the chromatin complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by heating at 65°C.
  • Treat with RNase A and Proteinase K.
  • Purify the DNA using a PCR purification kit.

6. qPCR Analysis:

  • Perform qPCR using primers specific for the HIV 5' LTR region.
  • Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Visualizations

Signaling Pathway of this compound Action

ZL0580_Mechanism cluster_transcription HIV Transcription Elongation cluster_inhibition This compound Inhibition HIV_LTR HIV LTR RNAPII RNA Pol II HIV_LTR->RNAPII Initiation Elongating_Transcript Elongating HIV Transcript RNAPII->Elongating_Transcript Elongation pTEFb p-TEFb (CDK9) pTEFb->RNAPII Phosphorylates Tat HIV Tat Tat->pTEFb Recruits BRD4 BRD4 BRD4->pTEFb Binds Repressive_Chromatin Repressive Chromatin BRD4->Repressive_Chromatin Promotes This compound This compound This compound->Tat Blocks Recruitment of p-TEFb This compound->BRD4 Inhibits BD1

Caption: this compound inhibits BRD4 BD1, blocking Tat-mediated transcription and promoting repressive chromatin.

Experimental Workflow for Optimizing this compound Treatment

ZL0580_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis Cell_Culture 1. Culture Cells (e.g., J-Lat) Dose_Response 2. Dose-Response Assay (Determine Optimal Concentration) Cell_Culture->Dose_Response Cytotoxicity 3. Cytotoxicity Assay (Determine Max Non-Toxic Dose) Dose_Response->Cytotoxicity Treat_Cells 4. Treat with Optimal this compound Dose (e.g., 24 hours) Cytotoxicity->Treat_Cells Remove_Drug 5. Wash and Culture in Drug-Free Medium Treat_Cells->Remove_Drug Time_Points 6. Collect Samples at Various Time Points (e.g., Day 2, 7, 14, 21) Remove_Drug->Time_Points Flow_Cytometry 7a. Flow Cytometry (GFP Expression) Time_Points->Flow_Cytometry RT_qPCR 7b. RT-qPCR (HIV RNA Levels) Time_Points->RT_qPCR ChIP 7c. ChIP-qPCR (BRD4 Occupancy) Time_Points->ChIP

Caption: Workflow for determining the optimal duration of this compound-induced epigenetic silencing.

Logical Relationship for Troubleshooting Suboptimal Suppression

Troubleshooting_Logic Start Suboptimal Suppression Observed Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Duration Is treatment duration sufficient? Check_Concentration->Check_Duration Yes Optimize_Concentration Perform Dose-Response Check_Concentration->Optimize_Concentration No Check_Compound Is this compound stock solution viable? Check_Duration->Check_Compound Yes Increase_Duration Increase Treatment Time Check_Duration->Increase_Duration No Check_Cells Is the cell line responsive? Check_Compound->Check_Cells Yes Prepare_Fresh Prepare Fresh Stock Check_Compound->Prepare_Fresh No Validate_Cells Confirm BRD4 Expression/ Consider New Model Check_Cells->Validate_Cells No Re_Evaluate Re-evaluate Suppression Check_Cells->Re_Evaluate Yes Optimize_Concentration->Re_Evaluate Increase_Duration->Re_Evaluate Prepare_Fresh->Re_Evaluate Validate_Cells->Re_Evaluate

Caption: A logical workflow for troubleshooting suboptimal epigenetic suppression with this compound.

References

troubleshooting variability in ZL0580 efficacy across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the efficacy of ZL0580 across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule modulator that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1][2][3] It functions as an epigenetic suppressor of HIV transcription.[1][4] Its mechanism involves inhibiting the HIV Tat protein from recruiting the positive transcription elongation factor b (p-TEFb) and promoting a more repressive chromatin structure at the HIV Long Terminal Repeat (LTR), effectively silencing viral gene expression.[3][4][5][6] This "block and lock" approach aims to achieve a durable state of HIV latency.[5][7]

Q2: How does this compound differ from other BET inhibitors like JQ1?

A2: While both this compound and JQ1 target BRD4, they have opposing effects on HIV transcription. JQ1 is a pan-BET inhibitor, binding to both the BD1 and BD2 domains of all BET proteins, which tends to reactivate latent HIV.[5][7][8] In contrast, this compound is selective for the BD1 domain of BRD4 and induces potent and durable suppression of HIV transcription.[1][2][5][8]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in a variety of both immortalized cell lines and primary cells. These include latently HIV-infected Jurkat T-cell lines (e.g., J-Lat), microglial and monocytic cell lines (e.g., HC69, U1, OM10.1), SupT1 T-cells, and primary cells such as CD4+ T cells, peripheral blood mononuclear cells (PBMCs), and monocyte-derived macrophages (MDMs).[5][6][9]

Q4: Is there a known correlation between BRD4 expression levels and this compound efficacy?

A4: While direct studies correlating BRD4 expression with this compound efficacy are limited, research on other BET-targeting compounds suggests a potential link. For a class of compounds known as BET degraders, higher levels of BRD4 have been positively correlated with increased sensitivity. However, this correlation was not observed for the BET inhibitor JQ1. Given that this compound is an inhibitor, it is plausible that BRD4 expression levels could influence its efficacy, but this may not be a simple linear relationship and could be cell-type specific. It is recommended to assess BRD4 expression in your cell lines of interest as part of the initial characterization.

Troubleshooting Guide: Variability in this compound Efficacy

This guide addresses potential reasons for observing variable this compound efficacy between different cell lines and provides systematic steps to investigate and resolve these issues.

Issue 1: Lower than Expected Potency or Lack of Response in a Specific Cell Line

Potential Cause 1: Intrinsic Cellular Factors

  • BRD4 Expression Levels: The expression level of the drug target, BRD4, can vary significantly between cell lines. While not definitively proven for this compound, lower BRD4 expression could potentially lead to a reduced response.

  • Tat-Dependency: this compound's mechanism is largely dependent on the HIV Tat protein.[6][8] Cell lines with low or absent Tat expression, or where HIV transcription is driven by Tat-independent mechanisms, may show reduced sensitivity to this compound.

  • HIV Provirus Integration Site: The location of the integrated HIV provirus within the host cell genome significantly impacts its transcriptional activity and susceptibility to epigenetic modifiers.[10][11][12] Integration into highly active euchromatin may render the provirus less susceptible to the repressive effects of this compound compared to integration in more heterochromatic regions.

Troubleshooting Steps:

  • Quantify BRD4 Expression: Perform Western blotting or qRT-PCR to compare BRD4 protein and mRNA levels, respectively, between your responsive and non-responsive cell lines.

  • Confirm Tat Expression and Function: If using a latently infected cell line, ensure that Tat is expressed upon reactivation. For reporter assays, confirm that the reporter construct is Tat-responsive.

  • Characterize the Model System: Be aware of the characteristics of your chosen cell line. Clonal cell lines with a single HIV integration site may behave differently than polyclonal populations. The chromatin environment of the integration site can be a key determinant of efficacy.[4][10]

Potential Cause 2: Experimental Conditions

  • Suboptimal Drug Concentration or Exposure Time: The effective concentration and duration of this compound treatment may vary between cell lines due to differences in proliferation rates and metabolic activity.

  • Cell Viability and Cytotoxicity: At higher concentrations, this compound can exhibit cytotoxicity, which can confound the interpretation of efficacy data. It is crucial to distinguish between specific HIV suppression and general cell death.

  • Assay-Specific Issues: The choice of assay to measure efficacy (e.g., p24 ELISA, Luciferase reporter, GFP fluorescence) can influence the results.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Titrate this compound over a wide concentration range and measure efficacy at multiple time points to determine the optimal conditions for each cell line.

  • Assess Cell Viability Concurrently: Always run a parallel cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) to determine the cytotoxic concentration 50 (CC50) and ensure that the observed effects are not due to toxicity.

  • Validate with Multiple Assays: If possible, confirm your findings using at least two different methods to measure HIV expression.

Issue 2: Inconsistent Results Between Experiments

Potential Cause:

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular physiology and drug response.

  • Reagent Stability: Improper storage and handling of this compound can lead to degradation and loss of activity.

  • Reactivation Efficiency: In latency reactivation assays, the efficiency of the reactivating agent (e.g., PMA, TNF-α) can vary between experiments.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Maintain a consistent protocol for cell seeding, passaging, and treatment. Use cells within a defined passage number range.

  • Proper Reagent Handling: Store this compound as recommended by the supplier (typically as a stock solution in DMSO at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Monitor Reactivation Controls: Include positive and negative controls for reactivation in every experiment to ensure the consistency of the stimulus.

Data Presentation

The following tables summarize key quantitative data for this compound from published studies.

Table 1: this compound In Vitro Efficacy and Cytotoxicity

Cell Line Assay Type Parameter Value (µM) Notes
SupT1 Luciferase Assay (non-reactivated) IC50 5.48 ± 1.59 Measures suppression of basal HIV transcription.
SupT1 Luciferase Assay (TNF-α reactivated) IC50 5.66 ± 1.13 Measures suppression of reactivated HIV transcription.
SupT1 MTT Assay CC50 > 100 Indicates low cytotoxicity in this assay.

| J-Lat A2 | Flow Cytometry (GFP, TNF-α reactivated) | IC50 | 10.04 ± 0.38 | Measures suppression of reactivated HIV transcription. |

Data extracted from Pellaers et al., Nat Commun, 2025.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxicity of this compound.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a no-cell background control.

  • Remove the old medium and add 100 µL of the this compound dilutions to the appropriate wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in the incubator to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Luciferase Reporter Assay for HIV-1 Transcription

This protocol is for quantifying HIV-1 LTR-driven transcription in cells containing a luciferase reporter construct.

Materials:

  • Latently infected cells with an LTR-luciferase reporter (e.g., SupT1-FLuc)

  • 96-well white, clear-bottom plates

  • This compound stock solution

  • Reactivating agent (e.g., TNF-α at 10 ng/mL)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white plate at an appropriate density.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubate for a predetermined time (e.g., 2 hours) before reactivation.

  • Add the reactivating agent (e.g., TNF-α) to the designated wells. Leave some wells non-reactivated to measure effects on basal transcription.

  • Incubate for 24 hours at 37°C.

  • Equilibrate the plate and luciferase assay reagent to room temperature.

  • Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate luminometer.

  • Normalize the data to a parallel cell viability assay and calculate the IC50 value.

Flow Cytometry for HIV-1 Reactivation (GFP Reporter)

This protocol is for measuring the reactivation of latent HIV-1 in cell lines that express GFP under the control of the HIV-1 LTR.

Materials:

  • Latently infected GFP reporter cell line (e.g., J-Lat A2)

  • This compound stock solution

  • Reactivating agent (e.g., TNF-α)

  • FACS tubes

  • PBS

  • Fixable viability dye (optional)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat with serial dilutions of this compound.

  • After a pre-incubation period, add the reactivating agent.

  • Incubate for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • If using a viability dye, stain the cells according to the manufacturer's protocol.

  • Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

  • Acquire data on a flow cytometer, measuring GFP fluorescence in the appropriate channel (e.g., FITC).

  • Analyze the data using flow cytometry software to determine the percentage of GFP-positive cells.

  • Calculate the IC50 based on the reduction in the percentage of GFP-positive cells compared to the reactivated control.

Visualizations

This compound Mechanism of Action

ZL0580_Mechanism cluster_transcription HIV Transcription Elongation cluster_inhibition Inhibition by this compound HIV_LTR HIV LTR PolII Pol II Tat Tat PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb recruits PTEFb->PolII phosphorylates Elongation Transcriptional Elongation PolII->Elongation proceeds Block Transcription Blocked This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 binds to BRD4->Tat inhibits recruitment of P-TEFb Repressive_Chromatin Repressive Chromatin BRD4->Repressive_Chromatin promotes Repressive_Chromatin->Block

Caption: this compound binds to BRD4, inhibiting Tat-mediated transcription and promoting a repressive chromatin state.

Troubleshooting Workflow for this compound Efficacy

Troubleshooting_Workflow Start Start: Variable this compound Efficacy Check_Viability Run Dose-Response with Concurrent Viability Assay (MTT) Start->Check_Viability Is_Toxic Is this compound toxic at effective concentrations? Check_Viability->Is_Toxic Use_NonToxic_Conc Action: Use concentrations below CC50 Is_Toxic->Use_NonToxic_Conc Yes Still_Variable Is efficacy still variable across cell lines? Is_Toxic->Still_Variable No Use_NonToxic_Conc->Still_Variable Check_BRD4 Hypothesis 1: Quantify BRD4 expression (Western Blot / qRT-PCR) Still_Variable->Check_BRD4 Yes Correlates Does low BRD4 correlate with low efficacy? Check_BRD4->Correlates Check_Tat Hypothesis 2: Confirm Tat-dependency of the system Correlates->Check_Tat No Conclusion_BRD4 Conclusion: Variability may be due to BRD4 target levels Correlates->Conclusion_BRD4 Yes Conclusion_Tat Conclusion: Cell line may be Tat-independent Check_Tat->Conclusion_Tat Consider_Site Hypothesis 3: Consider influence of HIV integration site Conclusion_Site Conclusion: Chromatin environment likely influences drug access/effect Consider_Site->Conclusion_Site End End of Initial Troubleshooting Conclusion_BRD4->End Conclusion_Tat->Consider_Site Conclusion_Site->End ZL0580_Pathway cluster_nucleus Cell Nucleus This compound This compound BRD4 BRD4 This compound->BRD4 Binds to BD1 Tat HIV Tat This compound->Tat Inhibits Tat-mediated P-TEFb recruitment PTEFb P-TEFb BRD4->PTEFb Competes with Tat for P-TEFb binding Repression Transcriptional Repression BRD4->Repression Promotes Repressive Chromatin Structure PolII Paused Pol II PTEFb->PolII Phosphorylates Tat->PTEFb Recruits HIV_Promoter HIV Promoter (LTR) Elongation Transcription Elongation PolII->Elongation

References

how to minimize batch-to-batch variability of ZL0580

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability of ZL0580, a selective BRD4 bromodomain 1 (BD1) inhibitor investigated for its role in epigenetic suppression of HIV.[1][2] Consistent compound performance is critical for reproducible experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected specifications for a new batch of this compound?

A1: A new batch of this compound should conform to established specifications to ensure consistency. While specifications may vary slightly between suppliers, typical parameters are provided below. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each new batch.

Q2: How should this compound be properly stored and handled to prevent degradation?

A2: To maintain its integrity, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years).[3] For preparing stock solutions, use an appropriate solvent such as DMSO.[3] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the compound from light and moisture.

Q3: My experimental results with a new batch of this compound are different from the previous one. What could be the cause?

A3: Discrepancies in results between batches can stem from several factors, including variations in purity, the presence of different impurities, or degradation of the compound. It is also possible that experimental conditions or reagents have changed. We recommend a systematic approach to identify the root cause, starting with a qualification of the new batch.

Q4: What is the mechanism of action of this compound, and how could impurities affect it?

A4: this compound selectively binds to the BD1 domain of BRD4, which is distinct from the binding of pan-BET inhibitors like JQ1.[2] This interaction inhibits Tat-mediated transactivation and transcription elongation, leading to the suppression of HIV.[1][4][5] Impurities could potentially interfere with this mechanism by competing for the binding site, inhibiting other cellular targets, or having cytotoxic effects, all of which could confound experimental outcomes.

Troubleshooting Guides

Troubleshooting Inconsistent Experimental Results

If you observe unexpected or inconsistent results with a new batch of this compound, follow this step-by-step guide to identify the potential source of the variability.

Step 1: Review the Certificate of Analysis (CoA)

  • Purity Comparison: Compare the purity of the new batch to the previous one. A significant difference in purity levels could explain altered efficacy.

  • Impurity Profile: If available, examine the impurity profile. New or higher levels of specific impurities may be responsible for the observed differences.

Step 2: Perform In-House Quality Control

  • Identity Confirmation: Confirm the identity of the compound using techniques like Mass Spectrometry (MS) to ensure the correct molecule was received.

  • Purity Assessment: Independently verify the purity using High-Performance Liquid Chromatography (HPLC).[6] This can detect degradation products or impurities not reported on the CoA.

  • Solubility Check: Ensure the compound dissolves completely in the chosen solvent at the desired concentration. Poor solubility can lead to lower effective concentrations in your experiments.

Step 3: Conduct a Pilot Experiment

  • Dose-Response Curve: Perform a dose-response experiment with the new batch and compare it to the curve generated with a previous, trusted batch. A shift in the IC50 or EC50 would indicate a difference in potency.

Step 4: Evaluate Experimental Parameters

  • Reagent and Cell Line Integrity: Ensure that other experimental components, such as reagents and cell lines, have not changed and are performing as expected.

  • Protocol Consistency: Verify that the experimental protocol was followed precisely and that there were no deviations.

Data Presentation: this compound Specifications and Quality Control

For easy comparison and quality assessment, key quantitative data for this compound are summarized below.

ParameterSpecificationRecommended QC MethodReference
Appearance Clear (in solution)Visual Inspection[3]
Molecular Formula C25H23F3N4O4S-[3]
Molecular Weight 532.53 g/mol Mass Spectrometry (MS)[3]
Purity ≥ 98% (Typical supplier purity can be >99%)HPLC, qNMR[3][7]
Solubility Soluble in DMSO (e.g., 250 mg/mL)Solubility Test[3]
Storage (Powder) -20°C (3 years), 4°C (2 years)-[3]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound batch. Method optimization may be required.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of this compound.

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[8]

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol is for confirming the molecular weight of this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the MS ionization source (e.g., acetonitrile/water).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Look for the [M+H]+ ion corresponding to the expected molecular weight of this compound (533.53).

Visualizations

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: In-House QC cluster_2 Step 3: Functional Assay cluster_3 Step 4: Decision start Receive New Batch of this compound coa Review Certificate of Analysis (CoA) - Purity - Impurities start->coa hplc Purity Verification (HPLC) coa->hplc ms Identity Confirmation (MS) coa->ms solubility Solubility Test coa->solubility dose_response Perform Dose-Response Assay hplc->dose_response ms->dose_response solubility->dose_response compare Compare IC50/EC50 to Reference Batch dose_response->compare decision Results Consistent? compare->decision pass Batch Qualified for Use decision->pass Yes fail Contact Supplier & Troubleshoot decision->fail No

Caption: Workflow for qualifying a new batch of this compound.

G start Inconsistent Experimental Results Observed check_compound Is the this compound batch the primary suspect? start->check_compound check_experimental Review Experimental Parameters - Reagents - Cell lines - Protocol adherence check_compound->check_experimental No qualify_batch Perform Batch Qualification (See Workflow Diagram) check_compound->qualify_batch Yes resolve_experimental Address Experimental Variability and Repeat check_experimental->resolve_experimental purity_issue Purity or Degradation Issue? qualify_batch->purity_issue purity_issue->check_experimental No contact_supplier Contact Supplier for Replacement and Further Analysis purity_issue->contact_supplier Yes re_evaluate_storage Re-evaluate Storage and Handling Procedures purity_issue->re_evaluate_storage Suspected

Caption: Decision tree for troubleshooting inconsistent results.

G This compound This compound BRD4_BD1 BRD4 (BD1 Domain) This compound->BRD4_BD1 selectively binds to Tat_PTEFb Tat-pTEFb Interaction BRD4_BD1->Tat_PTEFb inhibits recruitment Elongation Transcriptional Elongation Tat_PTEFb->Elongation promotes HIV_Suppression HIV Suppression Elongation->HIV_Suppression leads to

References

Technical Support Center: Optimizing ZL0580 and ART Combination Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the combination dosage of ZL0580 and Antiretroviral Therapy (ART) for HIV-1 suppression.

Frequently Asked Questions (FAQs)

1. What are the known mechanisms of action for this compound and ART?

This compound is a selective small molecule modulator of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2][3][4] It specifically binds to the first bromodomain (BD1) of BRD4, leading to the epigenetic suppression of HIV-1 transcription.[5][4][6] This is achieved by inhibiting the recruitment of the positive transcription elongation factor b (p-TEFb) mediated by the HIV Tat protein and by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR).[5][2][4]

Antiretroviral Therapy (ART) is the standard treatment for HIV-1 infection. It typically consists of a combination of drugs from different classes that target various stages of the HIV-1 life cycle, such as reverse transcription, integration, and viral protease activity.[7][8][9] The primary goal of ART is to suppress viral replication to undetectable levels.[7]

2. What is the rationale for combining this compound with ART?

The combination of this compound and ART is being investigated as a "block and lock" strategy to achieve a functional cure for HIV-1.[10] While ART effectively suppresses viral replication, it does not eliminate the latent viral reservoir.[4][11] this compound is designed to epigenetically silence the latent provirus, preventing its reactivation.[1][2] Studies have shown that combining this compound with ART can accelerate HIV suppression and delay viral rebound after treatment interruption.[4][6][10]

3. What are the expected synergistic effects of the this compound and ART combination?

The combination of this compound and ART is expected to have a synergistic effect on suppressing HIV-1. By targeting both active replication (ART) and latent provirus transcription (this compound), the combination can potentially lead to a deeper and more durable state of viral suppression than either treatment alone. The synergy can be quantitatively assessed using methods like the Chou-Talalay Combination Index (CI).[12][13][14] A CI value less than 1 indicates synergism.

Quantitative Data Summary

The following tables provide a summary of available quantitative data for this compound and a template for presenting data from combination experiments.

Table 1: In Vitro IC50 of this compound on HIV-1 Transcription

Cell LineConditionIC50 (µM)Reference
SupT1 cells (transduced with HIV-1 FLuc virus)Non-reactivated6.43 ± 0.34[15]
SupT1 cells (transduced with HIV-1 FLuc virus)Reactivated (with TNF-α)4.14 ± 0.37[15]

Table 2: Template for this compound and ART Combination Synergy Analysis

This compound Conc. (µM)ART Drug X Conc. (nM)Effect (% Inhibition)Combination Index (CI)Synergy/Antagonism
1.010600.8Synergism
2.525850.6Synergism
5.050950.4Strong Synergism

Note: The data in this table is hypothetical and for illustrative purposes. Researchers should generate their own data and calculate the Combination Index using appropriate software.

Experimental Protocols

1. Protocol for In Vitro Synergy Analysis using the Chou-Talalay Method

This protocol outlines the steps to determine the synergistic, additive, or antagonistic effects of this compound and an ART agent.

  • Cell Culture:

    • Culture a relevant HIV-1 latently infected cell line (e.g., J-Lat, ACH-2, or U1) or primary CD4+ T cells in appropriate media.[11][16][17][18][19]

    • Seed the cells in 96-well plates at a predetermined optimal density.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the ART agent in a suitable solvent (e.g., DMSO).

    • Create a dose-response matrix by serially diluting each drug individually and in combination at a constant ratio (e.g., based on their individual IC50 values).

    • Treat the cells with the single agents and the combinations. Include a vehicle-only control.

    • Incubate the plates for a duration relevant to the assay (e.g., 48-72 hours).

  • Assessment of HIV-1 Expression/Cell Viability:

    • Measure the desired endpoint. This could be:

      • HIV-1 Expression: Quantify reporter gene expression (e.g., GFP, Luciferase) using a plate reader or flow cytometer.[15]

      • Viral Production: Measure p24 antigen in the supernatant by ELISA.

      • Cell Viability: Use a suitable assay such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).[20][21][22]

  • Data Analysis:

    • Calculate the percentage of inhibition for each treatment compared to the vehicle control.

    • Use software like CompuSyn or other programs that implement the Chou-Talalay method to calculate the Combination Index (CI).[12][13][14]

    • Interpret the CI values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

2. Protocol for Assessing Viral Rebound After Treatment Interruption (In Vitro Model)

This protocol simulates the effect of this compound and ART on delaying viral rebound.

  • Establishment of Latent Infection and Treatment:

    • Establish a latent HIV-1 infection in primary CD4+ T cells or a suitable cell line model.[16][18]

    • Treat the latently infected cells with ART alone, this compound alone, or the combination of this compound and ART for a defined period (e.g., 7-14 days).

  • Treatment Washout and Reactivation:

    • After the treatment period, wash the cells thoroughly to remove the drugs.

    • Resuspend the cells in fresh media.

    • Induce viral reactivation using a latency-reversing agent (LRA) such as TNF-α, PMA, or a histone deacetylase inhibitor.

  • Monitoring Viral Rebound:

    • Collect supernatant at regular time points (e.g., every 24-48 hours) post-reactivation.

    • Quantify viral production by measuring p24 antigen levels using ELISA.

    • Plot the p24 levels over time for each treatment group to compare the kinetics of viral rebound.[23][24][25][26]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in assay results - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Unexpected cytotoxicity - Drug concentration is too high.- Solvent (e.g., DMSO) toxicity.- Contamination of cell culture.- Perform a dose-response curve for each drug to determine the non-toxic concentration range.- Keep the final solvent concentration below a non-toxic level (typically <0.5%).- Regularly test for mycoplasma and other contaminants.[20][27]
No synergistic effect observed - Suboptimal drug ratio.- Inappropriate cell model.- Incorrect timing of endpoint measurement.- Test different fixed-ratio combinations of the drugs.- Ensure the chosen cell model is appropriate for studying the mechanisms of both drugs.- Perform a time-course experiment to determine the optimal endpoint.
Difficulty in dissolving this compound - Poor solubility in aqueous media.- Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low.
Inconsistent viral reactivation - Variability in the potency of the latency-reversing agent (LRA).- Cell passage number affecting latency state.- Titrate the LRA to determine the optimal concentration for consistent reactivation.- Use cells within a defined passage number range for experiments.

Visualizations

HIV_Transcription_Regulation_by_this compound cluster_nucleus Cell Nucleus cluster_hiv_promoter HIV-1 LTR Promoter Ac-Histones Ac-Histones RNA_Pol_II RNA Pol II Elongation Transcriptional Elongation RNA_Pol_II->Elongation Initiates BRD4 BRD4 BRD4->Ac-Histones Binds to BD1/BD2 Tat HIV-1 Tat BRD4->Tat Inhibits p-TEFb recruitment Repressive_Complex Repressive Chromatin Complex BRD4->Repressive_Complex Recruits Suppression Transcriptional Suppression pTEFb p-TEFb (CDK9/CycT1) pTEFb->RNA_Pol_II Phosphorylates Tat->pTEFb Recruits This compound This compound This compound->BRD4 Binds to BD1 Repressive_Complex->Ac-Histones Induces repressive chromatin state

Caption: this compound-mediated suppression of HIV-1 transcription.

Synergy_Analysis_Workflow cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Culture HIV-1 Latent Cells C 3. Seed Cells in 96-well Plate A->C B 2. Prepare Drug Dilutions (this compound, ART, Combinations) D 4. Add Drug Dilutions to Cells B->D C->D E 5. Incubate (e.g., 48-72h) D->E F 6. Measure Endpoint (e.g., p24, Luciferase, Viability) E->F G 7. Calculate % Inhibition F->G H 8. Determine Combination Index (CI) using Chou-Talalay Method G->H I 9. Classify Interaction (Synergy, Additive, Antagonism) H->I

Caption: Workflow for drug combination synergy analysis.

References

dealing with unexpected results in ZL0580 latency reversal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ZL0580 in HIV latency assays. This compound is a selective modulator of the bromodomain and extraterminal (BET) protein BRD4, and it is crucial to understand its specific mechanism of action to correctly interpret experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating latently infected HIV-1 cells with this compound?

A1: Unlike traditional latency-reversing agents (LRAs) that aim to reactivate HIV-1 transcription (the "shock and kill" approach), this compound is a latency-promoting agent (LPA).[1] Therefore, the expected outcome is the suppression of both basal and induced HIV-1 transcription, leading to a deeper state of latency.[2][3] This is part of a "block and lock" strategy, designed to durably silence the provirus.[1]

Q2: How does this compound's mechanism differ from a pan-BET inhibitor like JQ1?

A2: this compound and JQ1 both target the BRD4 protein, but they have opposing effects on HIV-1 transcription.[1][2] this compound selectively binds to the first bromodomain (BD1) of BRD4, which leads to the inhibition of Tat-mediated transcriptional elongation and the stabilization of a repressive chromatin structure at the HIV long terminal repeat (LTR).[2][4][5] In contrast, the pan-BET inhibitor JQ1 tends to promote viral reactivation.[1][6] This difference in mechanism results in this compound silencing the virus while JQ1 can act as an LRA.

Q3: In which cell types has the HIV-suppressive effect of this compound been demonstrated?

A3: The HIV-suppressive effects of this compound have been demonstrated in a variety of in vitro and ex vivo models, including latently infected T-cell lines (e.g., J-Lat), primary CD4+ T cells, peripheral blood mononuclear cells (PBMCs) from ART-suppressed individuals, and myeloid cells such as microglia and macrophages.

Q4: Can this compound be used in combination with other agents?

A4: Yes, this compound's latency-promoting activity can be enhanced when used in combination with other compounds. For example, combining this compound with LEDGINs, which retarget HIV provirus integration into transcriptionally inactive regions, has an additive effect in blocking HIV-1 transcription and reactivation. It can also be used with antiretroviral therapy (ART) to suppress residual HIV replication.[4]

Troubleshooting Guide

This guide addresses unexpected results you may encounter when using this compound in your experiments.

Observation / Unexpected Result Potential Cause Suggested Solution
No increase in viral RNA or protein expression after this compound treatment. This is the expected outcome . This compound is a latency-promoting agent, not a latency-reversing agent.[1] It suppresses HIV transcription.[2][3]Re-evaluate your experimental hypothesis. Use this compound as a negative control for latency reversal or as a primary agent in "block and lock" experiments. For a positive control for latency reversal, use a known LRA like PMA, vorinostat, or JQ1.[7][8]
High variability in suppression levels between different primary cell donors. Primary cells from different individuals exhibit significant donor-to-donor variability.[9] The establishment and maintenance of latency are influenced by host cell factors, which can differ between donors.Increase the number of donors for your experiments to ensure the results are reproducible. Analyze data on a per-donor basis before pooling.
This compound shows less potent suppression in primary CD4+ T cells compared to cell lines. In vitro models using cell lines may not fully recapitulate the complex mechanisms of HIV latency in vivo.[10] Primary cells from patients represent a more physiologically relevant but also more complex system.Acknowledge the inherent differences between models. When possible, validate findings from cell lines in primary cell models or ex vivo patient samples. Consider that some proviruses in patient cells may be in a deeper state of latency that is harder to modulate.[11]
Discrepancy between cell-associated HIV RNA levels and supernatant virion production. A decrease in cell-associated viral RNA is a direct measure of transcriptional suppression. However, a lack of detectable virions in the supernatant is also expected. Some LRAs have been shown to increase intracellular HIV RNA without leading to virion release, indicating post-transcriptional blocks.[12][13] While this compound suppresses transcription, it's a good practice to measure both.Use multiple assays to get a comprehensive picture. Quantify different species of cell-associated HIV RNA (e.g., gag, tat/rev, vpu/env) using RT-qPCR and measure virion production in the supernatant (e.g., p24 ELISA or RT-qPCR for viral RNA).[14][15]
Observed cell toxicity at high concentrations of this compound. Like any chemical compound, this compound can induce toxicity at high concentrations. Studies have shown that this compound has minimal effects on immune activation and cytokine production at effective concentrations.[2]Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay. A typical concentration used in published studies is 10 µM.[3] Always include a viability dye in flow cytometry-based assays and perform cytotoxicity assays (e.g., MTS or LDH).

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of this compound and a typical experimental workflow for assessing its effects.

ZL0580_Mechanism cluster_nucleus Cell Nucleus cluster_provirus HIV-1 Provirus LTR HIV LTR HIV_Genes HIV Genes HIV_RNA HIV RNA (Transcription Blocked) BRD4 BRD4 BRD4->LTR Binds Tat HIV Tat BRD4->Tat Inhibits p-TEFb recruitment by Tat Repressive_Complex Repressive Chromatin Complex BRD4->Repressive_Complex Promotes pTEFb p-TEFb (CDK9/CycT1) RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates (Elongation) Tat->pTEFb Recruits RNAPII->HIV_Genes Transcribes Repressive_Complex->LTR Silences This compound This compound This compound->BRD4 Binds to BD1

Caption: Mechanism of this compound-mediated HIV-1 suppression.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis (24-48h post-treatment) Isolate_Cells Isolate latently infected cells (e.g., primary CD4+ T cells from ART-suppressed individuals) Culture_Cells Culture cells with ART Isolate_Cells->Culture_Cells Treat_Cells Treat cells with: - Vehicle Control (DMSO) - this compound - Positive LRA Control (e.g., PMA) Culture_Cells->Treat_Cells Harvest_Cells Harvest Cells & Supernatant Treat_Cells->Harvest_Cells RNA_Analysis Cell-Associated RNA: - Isolate RNA - RT-qPCR for HIV gag, env, etc. Harvest_Cells->RNA_Analysis Virion_Analysis Supernatant: - p24 ELISA - RT-qPCR for viral RNA Harvest_Cells->Virion_Analysis Toxicity_Analysis Cell Viability Assay (e.g., Flow Cytometry with viability dye) Harvest_Cells->Toxicity_Analysis

Caption: General workflow for testing this compound in ex vivo latency assays.

Key Experimental Protocols

1. Ex Vivo Culture of Primary CD4+ T Cells from HIV+ Donors

  • Objective: To assess the effect of this compound on the latent HIV reservoir in cells from ART-suppressed individuals.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood by Ficoll-Paque density gradient centrifugation.

    • Enrich resting CD4+ T cells using a negative selection kit.

    • Culture the isolated resting CD4+ T cells in RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and a low dose of IL-2 (e.g., 1 U/mL). Include antiretroviral drugs (e.g., efavirenz) to prevent new rounds of infection.

    • Add this compound, a vehicle control (DMSO), and a positive control LRA (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin) to the cultures.

    • Incubate for 24-48 hours.

    • Harvest cell pellets and culture supernatants separately for analysis.

2. Quantification of Cell-Associated HIV-1 RNA by RT-qPCR

  • Objective: To measure the impact of this compound on HIV-1 transcription.

  • Methodology:

    • Extract total RNA from the cell pellet using a suitable kit (e.g., TRIzol reagent).

    • Treat the RNA with DNase I to remove any contaminating proviral DNA.

    • Synthesize cDNA using a reverse transcriptase kit and random hexamers or gene-specific primers.

    • Perform quantitative PCR (qPCR) using primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag or LTR). To gain more insight, use primers that can distinguish between unspliced, singly spliced, and multiply spliced transcripts.[15]

    • Normalize the HIV-1 RNA copy number to a housekeeping gene (e.g., GAPDH, ACTB) or to the total amount of input RNA to control for variations in cell number and RNA extraction efficiency.

3. Measurement of Virion Production

  • Objective: To determine if changes in transcription result in the release of viral particles.

  • Methodology:

    • p24 ELISA:

      • Collect the cell culture supernatant.

      • If necessary, lyse the virions with a detergent (e.g., Triton X-100) to release the p24 antigen.

      • Use a commercial HIV-1 p24 antigen ELISA kit according to the manufacturer's instructions to quantify the amount of p24 in the supernatant.

    • Virion-Associated RNA RT-qPCR:

      • Centrifuge the supernatant to pellet viral particles.

      • Extract viral RNA from the pellet using a viral RNA extraction kit.

      • Perform RT-qPCR as described above for cell-associated RNA. This method is generally more sensitive than p24 ELISA.[16]

References

Validation & Comparative

ZL0580 vs. Other Selective BRD4 Inhibitors in HIV Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV cure research is actively exploring strategies to either eradicate the latent viral reservoir or enforce a permanent state of transcriptional silence, a concept known as the "block and lock" approach. Central to this endeavor is the host protein BRD4, a member of the bromodomain and extraterminal (BET) family of proteins, which plays a pivotal role in regulating HIV-1 transcription. Small molecule inhibitors targeting BRD4 have emerged as promising therapeutic candidates. This guide provides a detailed comparison of ZL0580, a first-in-class BRD4-selective inhibitor that promotes HIV latency, with other notable BRD4 inhibitors investigated in the context of HIV research.

Executive Summary

This compound distinguishes itself from many other BRD4 inhibitors by its unique mechanism of action. While pan-BET inhibitors like JQ1 and other selective inhibitors such as OTX015 are known to reactivate latent HIV ("shock and kill"), this compound acts as a transcriptional suppressor, promoting a "block and lock" state. This fundamental difference stems from its selective binding to the first bromodomain (BD1) of BRD4 and its subsequent effects on the Tat-pTEFb transcriptional machinery. This guide will delve into the comparative efficacy, mechanism of action, and experimental data supporting the distinct roles of these inhibitors in HIV research.

Comparative Performance of BRD4 Inhibitors

The following tables summarize the quantitative data on the performance of this compound in comparison to other relevant BRD4 inhibitors in various in vitro and ex vivo HIV models.

Inhibitor Target Effect on HIV Transcription Cell Line IC50 / EC50 CC50 Selectivity Reference
This compound BRD4 BD1Suppression/Latency PromotionSupT1IC50: 10.04 ± 0.38 µM12.14 ± 0.31 µMBD1 selective[1]
J-Lat-> 40 µM[2]
Primary CD4+ T cells--[2]
JQ1 Pan-BET (BRD2, BRD3, BRD4 BD1/BD2)Activation/Latency ReversalJ-Lat A10.6EC50: 600.03 nM> 10 µMPan-BET[3]
ACH2--[4]
OTX015 Pan-BETActivation/Latency ReversalJ-LatEC50 lower than JQ1-Pan-BET[3]
ABBV-075 Pan-BETActivation/Latency ReversalJ-Lat A10.6EC50 comparable to JQ1Lower than JQ1Pan-BET[4]
BMS-986158 Pan-BETActivation/Latency ReversalJ-Lat A10.6EC50: 30.82 nM> 100 µMPan-BET[3]

Mechanism of Action: A Tale of Two opposing Effects

The divergent outcomes of this compound and other BRD4 inhibitors on HIV transcription are rooted in their distinct molecular interactions.

This compound: The "Block and Lock" Specialist

This compound selectively binds to the first bromodomain (BD1) of BRD4.[1][5] This selective inhibition strengthens the interaction between BRD4 and the positive transcription elongation factor b (p-TEFb), a critical host factor for HIV transcription.[2][6] By stabilizing the BRD4/p-TEFb complex, this compound effectively sequesters p-TEFb, preventing its recruitment by the HIV trans-activator protein Tat.[2][6] This disruption of the Tat-pTEFb axis halts transcriptional elongation from the HIV long terminal repeat (LTR), leading to potent and durable suppression of viral gene expression.[1][5] Furthermore, this compound promotes the formation of a repressive chromatin structure at the HIV promoter, further locking the virus in a latent state.[2][5]

JQ1 and other Pan-BET Inhibitors: The "Shock and Kill" Initiators

In contrast, pan-BET inhibitors like JQ1 bind non-selectively to both bromodomains (BD1 and BD2) of all BET family members.[1] This broad inhibition displaces BRD4 from the HIV LTR.[7] The release of BRD4, which acts as a transcriptional repressor in the context of Tat-mediated transcription, allows for the recruitment of p-TEFb by Tat to the HIV promoter.[7][8] This leads to the phosphorylation of RNA Polymerase II and the initiation of robust transcriptional elongation, thereby reactivating latent HIV.[3][7]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

ZL0580_Mechanism cluster_this compound This compound Action This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 selectively binds pTEFb p-TEFb BRD4_BD1->pTEFb stabilizes interaction HIV_LTR HIV LTR pTEFb->HIV_LTR recruitment to LTR inhibited Tat HIV Tat Tat->pTEFb recruitment blocked Transcription_Elongation Transcription Elongation HIV_LTR->Transcription_Elongation is inhibited HIV_Suppression HIV Suppression (Block and Lock)

This compound's "Block and Lock" Mechanism of Action.

JQ1_Mechanism cluster_JQ1 JQ1 Action JQ1 JQ1 (Pan-BETi) BRD4 BRD4 (BD1/BD2) JQ1->BRD4 binds and displaces HIV_LTR HIV LTR BRD4->HIV_LTR displaced from LTR pTEFb p-TEFb pTEFb->HIV_LTR recruitment to LTR Tat HIV Tat Tat->pTEFb recruits Transcription_Elongation Transcription Elongation HIV_LTR->Transcription_Elongation is activated HIV_Reactivation HIV Reactivation (Shock and Kill)

JQ1's "Shock and Kill" Mechanism of Action.

Experimental_Workflow cluster_workflow General Experimental Workflow for Inhibitor Testing cluster_assays Assays start Start: Latently Infected Cell Model (e.g., J-Lat, Primary CD4+ T-cells) treatment Treatment with BRD4 Inhibitor (e.g., this compound, JQ1) start->treatment incubation Incubation (Time-course) treatment->incubation reactivation Latency Reactivation Stimulus (e.g., TNF-α, PMA) - for reactivation assays incubation->reactivation Optional analysis Analysis incubation->analysis reactivation->analysis qPCR RT-qPCR (HIV RNA quantification) analysis->qPCR p24_ELISA p24 ELISA (Viral protein quantification) analysis->p24_ELISA Flow_Cytometry Flow Cytometry (Reporter gene expression, e.g., GFP) analysis->Flow_Cytometry ChIP Chromatin Immunoprecipitation (ChIP) (Protein-DNA binding at HIV LTR) analysis->ChIP Co_IP Co-Immunoprecipitation (Protein-protein interactions) analysis->Co_IP Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) analysis->Cytotoxicity

A generalized experimental workflow for evaluating BRD4 inhibitors in HIV latency models.

Detailed Experimental Protocols

1. HIV Latency Reactivation Assay

This protocol is designed to assess the ability of BRD4 inhibitors to either suppress or enhance the reactivation of latent HIV-1 in cell line models.

  • Cell Lines: J-Lat clones (e.g., 10.6) containing a latent HIV-1 provirus with a GFP reporter are commonly used.

  • Reagents:

    • BRD4 inhibitors (this compound, JQ1, etc.) dissolved in DMSO.

    • Latency reversing agents (LRAs) such as TNF-α (10 ng/mL) or Prostratin (1 µM).

    • Complete RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Phosphate-buffered saline (PBS).

    • Flow cytometry staining buffers.

  • Procedure:

    • Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Treat the cells with a serial dilution of the BRD4 inhibitor or DMSO as a vehicle control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

    • For reactivation studies, add the LRA to the designated wells and incubate for an additional 24 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in flow cytometry buffer.

    • Analyze the percentage of GFP-positive cells using a flow cytometer to quantify HIV-1 reactivation.

    • In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess the effect of the compounds on cell viability.

2. Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the occupancy of specific proteins (e.g., BRD4, Tat, p-TEFb) at the HIV-1 LTR.

  • Cell Lines: Latently infected cells (e.g., J-Lat) or primary CD4+ T cells.

  • Reagents:

    • Formaldehyde (1%) for cross-linking.

    • Glycine (125 mM) to quench cross-linking.

    • Cell lysis buffer.

    • Nuclear lysis buffer.

    • Sonication buffer.

    • ChIP dilution buffer.

    • Antibodies specific to the protein of interest (e.g., anti-BRD4, anti-Tat, anti-CDK9) and control IgG.

    • Protein A/G magnetic beads.

    • Wash buffers.

    • Elution buffer.

    • Proteinase K.

    • Phenol:chloroform:isoamyl alcohol for DNA purification.

    • Primers specific for the HIV-1 LTR for qPCR analysis.

  • Procedure:

    • Cross-link protein-DNA complexes in cells with 1% formaldehyde.

    • Quench the reaction with glycine.

    • Lyse the cells and nuclei to release chromatin.

    • Shear the chromatin to an average size of 200-1000 bp using sonication.

    • Pre-clear the chromatin with protein A/G beads.

    • Immunoprecipitate the chromatin overnight with the antibody of interest.

    • Capture the antibody-protein-DNA complexes with protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes from the beads.

    • Reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA.

    • Quantify the amount of precipitated HIV-1 LTR DNA by qPCR using specific primers.

3. Co-Immunoprecipitation (Co-IP) Assay

This protocol is employed to investigate protein-protein interactions within the HIV transcription machinery.

  • Cell Lines: Cells expressing the proteins of interest (e.g., HEK293T cells transfected with expression vectors for Tat, BRD4, and p-TEFb components).

  • Reagents:

    • Co-IP lysis buffer.

    • Antibody specific to one of the interacting proteins (the "bait").

    • Protein A/G magnetic beads.

    • Wash buffer.

    • Elution buffer or SDS-PAGE loading buffer.

  • Procedure:

    • Lyse the cells to release protein complexes.

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with the "bait" antibody.

    • Capture the antibody-protein complexes with protein A/G beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (the "prey").

Conclusion

This compound represents a paradigm shift in the use of BRD4 inhibitors for HIV therapy. Its unique ability to selectively target BRD4 BD1 and promote a "block and lock" state of viral latency offers a compelling alternative to the "shock and kill" strategy pursued with pan-BET inhibitors. The data presented in this guide highlight the distinct molecular mechanisms and functional outcomes of this compound compared to other BRD4 inhibitors. Further research, including in vivo studies and the development of even more potent and selective BD1 inhibitors, will be crucial in translating the promise of this therapeutic approach into a functional cure for HIV.

References

Confirming ZL0580 Target Engagement in Cells: A Comparative Guide to Thermal Shift Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the epigenetic modulator ZL0580, confirming its engagement with the intended cellular target, Bromodomain-containing protein 4 (BRD4), is a critical step in validating its mechanism of action. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other widely used techniques for verifying target engagement in a cellular context. Experimental data, detailed protocols, and illustrative diagrams are presented to aid in the selection of the most appropriate method for your research needs.

This compound is a small molecule that selectively binds to the first bromodomain (BD1) of BRD4, leading to the suppression of HIV transcription. Verifying that this compound effectively binds to BRD4 within the complex environment of a cell is paramount for interpreting downstream functional effects.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement assay depends on various factors, including the specific scientific question, available instrumentation, and throughput requirements. The following table summarizes key characteristics of CETSA and alternative methods for confirming this compound's engagement with BRD4 in cells.

Method Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.Confirmation of intracellular target binding; apparent cellular EC50.Label-free; applicable to native proteins in a cellular context; relatively low cost.Not all binding events result in a thermal shift; lower throughput than some methods.
Co-Immunoprecipitation (Co-IP) An antibody to a tagged or endogenous protein is used to pull down its binding partners.Confirmation of protein-protein interactions influenced by the compound.Can reveal changes in protein complex formation upon drug treatment.Requires specific antibodies; may not directly show drug-target binding.
Chromatin Immunoprecipitation (ChIP) Formaldehyde cross-linking is used to capture protein-DNA interactions, which are then analyzed by qPCR or sequencing.Measures the occupancy of the target protein at specific genomic loci.Provides information on target engagement at the level of chromatin.Indirect measure of drug-target binding; can be technically challenging.
Fluorescence Recovery After Photobleaching (FRAP) The mobility of a fluorescently tagged target protein is measured after photobleaching a region of the cell.Changes in protein dynamics upon ligand binding.Provides insights into the intracellular mobility and binding kinetics of the target.Requires a fluorescently tagged protein; specialized microscopy equipment is needed.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures the proximity of two molecules labeled with donor and acceptor fluorophores.Quantitative measurement of binding affinity (IC50) in a biochemical or cellular context.High-throughput; sensitive.Requires purified proteins or cellular assays with labeled components.

Quantitative Data Summary

The following table presents quantitative data from in-vitro studies demonstrating the interaction between this compound and BRD4 bromodomains. While this data is from thermal shift assays with purified proteins, it provides a baseline for what might be expected in a cellular context.

Compound Target Domain Assay Type Result (ΔTm or IC50) Reference
This compoundBRD4 BD1Thermal Shift AssaySignificant thermal stabilization
This compoundBRD4 BD2Thermal Shift AssayNo detectable binding
This compoundBRD4 BD1TR-FRETIC50 = 163 nM
This compoundBRD4 BD2TR-FRETIC50 = 1071 nM
(+)-JQ1BRD4 BD1Thermal Shift AssaySignificant thermal stabilization
(+)-JQ1BRD4 BD2Thermal Shift AssaySignificant thermal stabilization

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for this compound

This protocol is adapted from established CETSA procedures for BRD4 inhibitors and is designed to confirm the engagement of this compound with BRD4 in a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., HEK293T, Jurkat, or a relevant HIV-infected cell line like J-Lat) to 70-80% confluency.

  • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

2. Heating Step:

  • After treatment, harvest the cells and resuspend them in PBS supplemented with a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.

3. Cell Lysis:

  • Subject the heated and unheated cell suspensions to three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

5. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample using a Bradford or BCA assay.

  • Analyze the amount of soluble BRD4 in each sample by Western blotting using a specific anti-BRD4 antibody. A loading control, such as β-actin or GAPDH, should also be probed.

  • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble BRD4 against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_workflow CETSA Experimental Workflow A Cell Culture & Treatment (with this compound or vehicle) B Heating (Temperature Gradient) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Western Blot Analysis (Detect Soluble BRD4) D->E F Data Analysis (Generate Melting Curves) E->F

CETSA Experimental Workflow

G cluster_pathway This compound Mechanism of Action This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 binds & stabilizes PTEFb P-TEFb BRD4->PTEFb sequesters Transcription HIV Transcription BRD4->Transcription suppresses HIV_LTR HIV LTR PTEFb->HIV_LTR recruitment inhibited Tat HIV Tat Tat->HIV_LTR recruits P-TEFb to HIV_LTR->Transcription drives

This compound Mechanism of Action

Unveiling the Exclusive Binding Mechanism of ZL0580 to BRD4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mutagenesis studies that validate the unique binding site of the selective BRD4 inhibitor, ZL0580, offering a comparative analysis against traditional pan-BET inhibitors. This guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and visual workflows to understand and replicate these pivotal findings.

In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in various diseases, including cancer and HIV. While pan-BET inhibitors like JQ1 have demonstrated broad efficacy, their lack of selectivity can lead to off-target effects. The development of selective inhibitors such as this compound, which specifically targets the first bromodomain (BD1) of BRD4 at a novel binding site, represents a significant advancement. This guide dissects the mutagenesis studies that have been instrumental in validating this compound's unique mechanism of action and compares its binding profile to that of the well-established pan-BET inhibitor, JQ1.

Comparative Analysis of this compound and JQ1 Binding to BRD4 BD1

Mutagenesis studies have been pivotal in pinpointing the precise binding site of this compound on BRD4's first bromodomain (BD1). These studies have demonstrated that this compound binds to a site distinct from the canonical acetyl-lysine (KAc) binding pocket, which is the target of pan-BET inhibitors like JQ1. A key residue, glutamic acid 151 (E151), has been identified as essential for the selective interaction of this compound with BRD4 BD1.[1][2][3]

To validate this, site-directed mutagenesis was employed to create a mutant version of BRD4 BD1 where glutamic acid at position 151 was replaced with alanine (E151A). Subsequent binding assays revealed that this single amino acid substitution completely abrogated the binding of this compound to BRD4 BD1.[1] In stark contrast, the binding of JQ1, which interacts with the highly conserved KAc pocket, remained unaffected by the E151A mutation.[1] This provides conclusive evidence for this compound's novel binding site and its distinct mechanism of inhibition.

The following table summarizes the quantitative data from competitive binding assays, highlighting the differential effects of the E151A mutation on the binding of this compound and JQ1.

CompoundTargetIC50 (nM)Fold Change (WT vs. E151A)Binding SiteSelectivity
This compoundWild-Type BRD4 BD1163[4]-Non-KAc SiteBD1 Selective
This compoundE151A Mutant BRD4 BD1No Binding Detected[1]N/ANon-KAc SiteBD1 Selective
(+)-JQ1Wild-Type BRD4 BD177[5][6]-KAc PocketPan-BET
(+)-JQ1E151A Mutant BRD4 BD1Comparable to WT[1]~1KAc PocketPan-BET

Experimental Workflow and Signaling Pathways

To aid in the conceptualization and replication of these crucial experiments, the following diagrams illustrate the experimental workflow for validating this compound's binding site and the distinct signaling interactions of this compound and JQ1 with BRD4.

G cluster_0 Site-Directed Mutagenesis cluster_1 Binding Assays Plasmid with WT BRD4 BD1 Plasmid with WT BRD4 BD1 Design Primers for E151A Mutation Design Primers for E151A Mutation Plasmid with WT BRD4 BD1->Design Primers for E151A Mutation Step 1 PCR Amplification PCR Amplification Design Primers for E151A Mutation->PCR Amplification Step 2 DpnI Digestion of Parental DNA DpnI Digestion of Parental DNA PCR Amplification->DpnI Digestion of Parental DNA Step 3 Transformation and Selection Transformation and Selection DpnI Digestion of Parental DNA->Transformation and Selection Step 4 Sequence Verification Sequence Verification Transformation and Selection->Sequence Verification Step 5 Expression and Purification of E151A BRD4 BD1 Expression and Purification of E151A BRD4 BD1 Sequence Verification->Expression and Purification of E151A BRD4 BD1 Step 6 AlphaScreen or ITC Assay AlphaScreen or ITC Assay Expression and Purification of E151A BRD4 BD1->AlphaScreen or ITC Assay Compare Binding Expression and Purification of WT BRD4 BD1 Expression and Purification of WT BRD4 BD1 Expression and Purification of WT BRD4 BD1->AlphaScreen or ITC Assay Determine IC50 / Kd Values Determine IC50 / Kd Values AlphaScreen or ITC Assay->Determine IC50 / Kd Values Data Analysis This compound This compound This compound->AlphaScreen or ITC Assay JQ1 JQ1 JQ1->AlphaScreen or ITC Assay

Figure 1: Experimental workflow for mutagenesis and binding validation.

G cluster_brd4 BRD4 Protein BRD4_BD1 Bromodomain 1 (BD1) KAc_Site Acetyl-Lysine (KAc) Pocket ZL0580_Site This compound Binding Site (E151) PTEFb P-TEFb BRD4_BD1->PTEFb Recruits JQ1 JQ1 (Pan-BET Inhibitor) JQ1->KAc_Site Binds and Blocks This compound This compound (Selective Inhibitor) This compound->ZL0580_Site Binds Selectively Acetylated_Histones Acetylated Histones Acetylated_Histones->KAc_Site Natural Ligand Transcription_Elongation Transcription Elongation PTEFb->Transcription_Elongation Promotes

Figure 2: Distinct binding sites of this compound and JQ1 on BRD4 BD1.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.

Site-Directed Mutagenesis of BRD4

This protocol outlines the general steps for creating the E151A mutant of BRD4 BD1. Specific primer sequences and PCR conditions should be optimized based on the expression vector and polymerase used.

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (GAA to GCA for E to A) flanked by 15-20 base pairs of the correct sequence on both sides. The melting temperature (Tm) of the primers should be calculated and optimized for the chosen high-fidelity DNA polymerase.[7][8]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type BRD4 BD1 sequence with the mutagenic primers. The PCR cycle parameters (denaturation, annealing, and extension times and temperatures) should be optimized.[9]

  • DpnI Digestion: Following PCR, the reaction mixture is treated with DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[10]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. The presence of the desired mutation and the integrity of the rest of the BRD4 BD1 sequence should be confirmed by DNA sequencing.

  • Protein Expression and Purification: Once the correct mutant construct is confirmed, express the E151A BRD4 BD1 protein in a suitable expression system (e.g., E. coli) and purify it using standard chromatography techniques.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Competitive Binding

AlphaScreen is a bead-based assay used to measure competitive binding of inhibitors to a target protein.[11]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[12] Dilute the biotinylated histone peptide (substrate), GST-tagged BRD4 BD1 (wild-type or E151A mutant), and the test compounds (this compound, JQ1) to their desired concentrations in the assay buffer.

  • Incubation: In a 384-well microplate, add the GST-tagged BRD4 BD1, the biotinylated histone peptide, and the test compound at various concentrations. Incubate the mixture to allow for binding to reach equilibrium.

  • Bead Addition: Add Glutathione-coated Acceptor beads which bind to the GST-tagged BRD4. Subsequently, add Streptavidin-coated Donor beads which bind to the biotinylated histone peptide.[13]

  • Signal Detection: In the absence of a competitive inhibitor, the binding of BRD4 to the histone peptide brings the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 520-620 nm. A competitive inhibitor disrupts the BRD4-histone interaction, separating the beads and leading to a decrease in the AlphaScreen signal.

  • Data Analysis: The IC50 values are determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[14][15]

  • Sample Preparation: Prepare the purified BRD4 BD1 (wild-type or E151A mutant) and the inhibitor (this compound or JQ1) in the same dialysis buffer to minimize heats of dilution.[16] The protein is typically placed in the sample cell, and the ligand in the injection syringe.

  • Titration: A series of small, precise injections of the ligand are made into the sample cell containing the protein.

  • Heat Measurement: The instrument measures the heat released or absorbed upon each injection.[17]

  • Data Analysis: The raw data of heat per injection is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

By employing these robust experimental techniques, researchers can effectively validate the binding sites of novel inhibitors and gain a deeper understanding of their mechanisms of action, paving the way for the development of more targeted and effective therapeutics. The distinct binding mode of this compound on BRD4 BD1, validated through these mutagenesis studies, underscores the potential for designing highly selective epigenetic modulators.

References

Comparative Efficacy of ZL0580 in Primary Patient Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of ZL0580, a selective inhibitor of the first bromodomain (BD1) of BRD4, with other relevant BET inhibitors, focusing on its efficacy in primary human patient cells. The content is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support further investigation.

Introduction to this compound

This compound is a first-in-class small molecule that selectively targets the BD1 of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1][2] Unlike pan-BET inhibitors such as JQ1, which bind to both bromodomains (BD1 and BD2) of BET proteins, this compound's selectivity offers a distinct mechanistic profile.[1][3] Its primary validated application is the epigenetic suppression of HIV transcription, where it promotes a deep state of latency, supporting a "block and lock" therapeutic strategy.[1][4][5] This contrasts with pan-BET inhibitors like JQ1, which have been shown to reactivate latent HIV.[3][5] Efficacy for this mechanism has been demonstrated in several ex vivo models using primary cells from HIV-infected individuals, including CD4+ T cells, peripheral blood mononuclear cells (PBMCs), and monocyte-derived macrophages (MDMs).[1][4][6][7]

Performance Comparison in Primary Cells

The following tables summarize the quantitative data on this compound and comparable BET inhibitors. Data is focused on activity in primary human cells where available.

Table 1: Inhibitor Selectivity and Potency
CompoundTarget(s)SelectivityIC50Notes
This compound BRD4BD1 Selective163 nM (for BRD4 BD1)[2][8]Induces HIV epigenetic suppression.[4]
JQ1 BRD2, BRD3, BRD4, BRDTPan-BET inhibitor~50 nM (for BRD4 BD1/2)Reactivates latent HIV; widely used as a research probe.[3][5]
I-BET762 BRD2, BRD3, BRD4Pan-BET inhibitor-Shown to inhibit African Swine Fever Virus (ASFV) in primary macrophages.[9]
PLX51107 BRD4--Has a novel binding site in the acetylated lysine pocket of BRD4.[10]
ARV-825 BRD2, BRD3, BRD4, BRDTPan-BET inhibitor (PROTAC)-Induces degradation of BET proteins.[11]
ABBV-744 BRD2, BRD3, BRD4BD2 Selective-Shows potent anti-proliferative activity in various cancer cell lines.[12]
Table 2: Cytotoxicity in Primary Cells
CompoundCell TypeCC50 (50% Cytotoxic Concentration)Notes
This compound Porcine Primary Alveolar Macrophages (PAMs)25.3 µM[9]Data from a study on ASFV.
I-BET762 Porcine Primary Alveolar Macrophages (PAMs)35.86 µM[9]Data from a study on ASFV.
PLX51107 Porcine Primary Alveolar Macrophages (PAMs)19.37 µM[9]Data from a study on ASFV.
ARV-825 Porcine Primary Alveolar Macrophages (PAMs)10.11 µM[9]Data from a study on ASFV.

Signaling Pathways and Mechanisms of Action

The mechanism of this compound in HIV suppression is distinct from the general mechanism of BET inhibitors in cancer. The following diagrams illustrate these pathways.

ZL0580_HIV_Suppression cluster_nucleus Cell Nucleus cluster_provirus HIV Provirus (Latent) LTR HIV LTR RNAPII RNA Pol II Tat Tat Protein pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb Recruits pTEFb->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation BRD4 BRD4 BRD4->pTEFb Sequesters This compound This compound This compound->pTEFb Disrupts Tat-CDK9 interaction This compound->BRD4

Caption: this compound mechanism in HIV suppression.

BETi_Cancer_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Cell Response BETi Pan-BET Inhibitor (e.g., JQ1) BRD4 BRD4 BETi->BRD4 Binds BD1/BD2, displaces from chromatin SuperEnhancer Super-Enhancers (e.g., MYC enhancer) BRD4->SuperEnhancer Binds to pTEFb p-TEFb SuperEnhancer->pTEFb Recruits Ac_Histones Acetylated Histones RNAPII RNA Pol II pTEFb->RNAPII Activates Transcription Oncogene Transcription (e.g., MYC) RNAPII->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Drives

Caption: General mechanism of pan-BET inhibitors in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the efficacy of BET inhibitors in primary patient cells, based on published studies.

Isolation and Culture of Primary Cells

Objective: To obtain and culture primary human cells for ex vivo treatment.

Protocol for Peripheral Blood Mononuclear Cells (PBMCs):

  • Collect whole blood from HIV-infected individuals in heparinized tubes.

  • Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

  • Carefully collect the mononuclear cell layer and transfer to a new tube.

  • Wash the cells by adding PBS, centrifuging at 300 x g for 10 minutes, and discarding the supernatant. Repeat the wash step.

  • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

In Vitro HIV Suppression Assay in Primary CD4+ T Cells

Objective: To quantify the effect of this compound on HIV transcription in infected primary CD4+ T cells.

Protocol:

  • Isolate CD4+ T cells from PBMCs using negative selection magnetic beads.

  • Activate the CD4+ T cells with phytohemagglutinin (PHA) and IL-2 for 48-72 hours.

  • Infect the activated cells with a laboratory-adapted strain of HIV-1.

  • After infection, wash the cells to remove free virus and culture them in fresh medium containing IL-2.

  • Treat the infected cells with a dose range of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO).

  • After 3-5 days of culture, harvest the cell supernatant.

  • Quantify the level of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit as a measure of viral replication.

  • Concurrently, assess cell viability using an MTS or similar assay to control for cytotoxicity.

  • Calculate the IC50 value for HIV suppression.

Chromatin Remodeling Analysis by Micrococcal Nuclease (MNase) Mapping

Objective: To determine if this compound induces a repressive chromatin structure at the HIV LTR.[6][7]

Protocol:

  • Culture latently infected cells (e.g., J-Lat cell line or ex vivo treated primary cells) with this compound or vehicle control for a specified period.

  • Harvest approximately 1x10^7 cells and wash with cold PBS.

  • Lyse the cells in a buffer containing a non-ionic detergent (e.g., NP-40) to release nuclei.

  • Pellet the nuclei by centrifugation and resuspend in MNase digestion buffer.

  • Digest the chromatin with a range of MNase concentrations for a fixed time (e.g., 5 minutes at 37°C) to generate a ladder of DNA fragments corresponding to mono-, di-, and tri-nucleosomes.

  • Stop the reaction by adding EDTA.

  • Purify the DNA using a standard phenol-chloroform extraction and ethanol precipitation.

  • Analyze the DNA fragments by gel electrophoresis to confirm successful digestion.

  • Perform indirect end-labeling Southern blotting or a high-resolution qPCR-based mapping approach using primers specific to the HIV LTR to visualize changes in nucleosome positioning and accessibility.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing a novel compound's efficacy in primary patient cells.

Experimental_Workflow cluster_setup 1. Preparation cluster_treatment 2. Treatment & Culture cluster_analysis 3. Downstream Analysis cluster_results 4. Data Interpretation PatientSample Collect Primary Cells (e.g., Blood from Patient) CellIsolation Isolate Target Cells (e.g., PBMCs, CD4+ T cells) PatientSample->CellIsolation Infection In Vitro Infection (if applicable) CellIsolation->Infection Treatment Treat cells with this compound vs. Alternatives vs. Control Infection->Treatment Incubation Incubate for defined period Treatment->Incubation Viability Cytotoxicity Assay (e.g., MTS/Trypan Blue) Incubation->Viability Efficacy Efficacy Readout (e.g., p24 ELISA, qPCR) Incubation->Efficacy Mechanism Mechanistic Studies (e.g., MNase-Seq, Co-IP) Incubation->Mechanism Data Analyze Data (Calculate IC50/CC50) Viability->Data Efficacy->Data Mechanism->Data Compare Compare Efficacy & Toxicity Profile Data->Compare

Caption: Workflow for this compound validation in primary cells.

References

Assessing the Synergistic Effects of ZL0580 with Other Latency-Promoting Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The "block-and-lock" strategy for an HIV cure aims to induce a deep and durable state of viral latency. This approach relies on latency-promoting agents (LPAs) that can synergistically suppress HIV-1 transcription and prevent viral rebound. This guide provides a comparative analysis of ZL0580, a selective BRD4 inhibitor, and its synergistic effects with other LPAs, offering supporting experimental data and detailed protocols for researchers in the field.

This compound in Combination with Other Latency-Promoting Agents

This compound has been shown to induce potent and durable suppression of HIV in various cell models, including microglial and monocytic cell lines.[1][2] Its mechanism involves inhibiting Tat-mediated transcription elongation and promoting a repressive chromatin structure at the HIV long terminal repeat (LTR).[1][3] Studies have demonstrated that combining this compound with other LPAs, such as LEDGINs, results in an additive effect in blocking HIV-1 transcription and reactivation.[4]

Comparative Performance of this compound

This compound exhibits a distinct profile compared to the pan-BET inhibitor JQ1. While JQ1 can promote viral reactivation, this compound induces transcriptional silencing.[4][5] This makes this compound a more suitable candidate for a "block-and-lock" approach. The following tables summarize the quantitative data on this compound's performance, alone and in combination with other agents.

Table 1: Inhibitory and Cytotoxic Concentrations of this compound in SupT1 Cells [5][6]

ConditionParameterValue (µM)
Non-reactivated CellsIC506.43 ± 0.34
TNF-α Reactivated CellsIC504.14 ± 0.37
J-Lat A2 CellsCC5012.14 ± 0.31

IC50 (half-maximal inhibitory concentration) values were determined by a four-parameter logistic regression of a dose-response curve. CC50 (half-maximal cytotoxic concentration) was determined in J-Lat A2 cells.

Table 2: Synergistic Effects of this compound with LEDGIN (CX014442) on HIV-1 Transcription

CombinationEffect on HIV-1 TranscriptionSynergy Score
This compound + CX014442Additive Inhibition-10 to 10

Synergy scores were calculated using the Bliss Synergy model. A score between -10 and 10 indicates an additive effect.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanisms and experimental setups for assessing this compound's effects, the following diagrams illustrate key signaling pathways and workflows.

HIV_Transcription_Pathway cluster_nucleus Nucleus HIV_LTR HIV LTR RNAPII RNAP II HIV_LTR->RNAPII Recruitment Repressive_Chromatin Repressive Chromatin Tat Tat P_TEFb P-TEFb (CDK9/CycT1) Tat->P_TEFb Recruits BRD4 BRD4 Tat->BRD4 Competes with P_TEFb->RNAPII Phosphorylates (Elongation) BRD4->HIV_LTR Induces Repressive Chromatin via this compound BRD4->P_TEFb Sequesters This compound This compound This compound->Tat Inhibits Tat-P-TEFb Interaction This compound->BRD4 Binds to BD1

Caption: this compound's Mechanism of Action on HIV Transcription.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis Cell_Culture Culture latently infected cells (e.g., J-Lat, primary CD4+ T cells) Treatment Treat cells with this compound, other LPAs, or combinations Cell_Culture->Treatment Activation Reactivate latency with TNF-α or other stimuli Treatment->Activation Viability_Assay Assess cell viability (MTT Assay) Treatment->Viability_Assay Luciferase_Assay Measure HIV LTR activity (Luciferase Assay) Activation->Luciferase_Assay qPCR Quantify HIV-1 RNA (RT-qPCR) Activation->qPCR Flow_Cytometry Analyze GFP expression (Flow Cytometry) Activation->Flow_Cytometry IC50_Calc Calculate IC50 values Luciferase_Assay->IC50_Calc qPCR->IC50_Calc Flow_Cytometry->IC50_Calc Synergy_Analysis Determine synergy scores (e.g., Bliss model) Viability_Assay->Synergy_Analysis IC50_Calc->Synergy_Analysis Final_Report Generate Comparison Report Synergy_Analysis->Final_Report

Caption: Workflow for Assessing Synergistic Effects of LPAs.

Experimental Protocols

Luciferase Reporter Assay for HIV-1 LTR Activity

This assay quantifies the transcriptional activity of the HIV-1 LTR in response to treatment with latency-promoting agents.

Materials:

  • Latently infected cells containing an HIV-1 LTR-luciferase reporter construct (e.g., SupT1 cells transduced with HIV-1 FLuc virus).

  • Cell culture medium and supplements.

  • This compound, other LPAs, and TNF-α.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • BCA Protein Assay Kit.

Procedure:

  • Seed transduced SupT1 cells in 96-well plates.

  • After 10 days post-transduction, add serial dilutions of this compound and/or other LPAs to the wells.

  • For reactivation, treat a subset of wells with 10 ng/mL TNF-α.

  • Incubate the plates for 24 hours at 37°C.

  • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase substrate and measure luminescence.

  • In a parallel plate, determine the total protein concentration of each well using a BCA assay for normalization.

  • Calculate the relative luciferase units (RLU) by normalizing the raw luminescence values to the protein concentration.[5]

MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after drug treatment.

Materials:

  • Cells treated with this compound and/or other LPAs.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Prepare cells and test compounds in 96-well plates with a final volume of 100 µl/well.

  • Incubate for the desired exposure period (e.g., 24-72 hours).

  • Add 10 µl of MTT solution to each well to a final concentration of 0.45 mg/ml.

  • Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[8][9][10]

Quantitative Viral Outgrowth Assay (qVOA)

The qVOA is considered the gold standard for measuring the frequency of replication-competent latent HIV-1 in resting CD4+ T cells.

Materials:

  • Resting CD4+ T cells isolated from HIV-infected individuals on ART.

  • Cell culture medium and supplements (including IL-2).

  • Phytohemagglutinin (PHA).

  • Irradiated feeder cells (PBMCs from an HIV-negative donor).

  • MOLT-4/CCR5 cells.

  • p24 antigen ELISA kit or RT-qPCR for HIV-1 RNA.

Procedure:

  • Isolate resting CD4+ T cells from patient PBMCs via negative selection.

  • Perform limiting dilutions of the resting CD4+ T cells in a 96-well plate.

  • Stimulate the cells with PHA and irradiated feeder cells to reactivate latent virus.

  • After 24 hours, add MOLT-4/CCR5 cells to each well to amplify the virus.

  • Culture for 14-21 days, performing media changes as necessary.

  • At the end of the culture period, collect the supernatant from each well.

  • Measure the presence of HIV-1 p24 antigen by ELISA or HIV-1 RNA by RT-qPCR to identify positive wells.

  • Calculate the frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM), using maximum likelihood statistics.

References

A Head-to-Head Comparison of ZL0580 and Other "Block and Lock" Compounds for HIV-1 Latency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The "block and lock" strategy represents a promising frontier in the quest for a functional cure for HIV-1, aiming to induce a deep and durable state of viral latency. This approach relies on latency-promoting agents (LPAs) that not only suppress viral transcription but also establish a stable epigenetic blockade against reactivation. Among the emerging players in this field, ZL0580, a selective inhibitor of the first bromodomain (BD1) of BRD4, has garnered significant attention. This guide provides a head-to-head comparison of this compound with other key "block and lock" compounds, presenting available experimental data to inform research and development efforts.

Executive Summary

This compound distinguishes itself as a selective BRD4 BD1 inhibitor that effectively suppresses HIV-1 transcription and promotes a latent state. In contrast, the pan-BET inhibitor JQ1, while also targeting BRD4, paradoxically promotes viral reactivation. Other notable "block and lock" compounds include LEDGINs, which inhibit HIV integrase and retarget proviral integration to transcriptionally silent genomic regions, and didehydro-cortistatin A (dCA), a potent inhibitor of the viral trans-activator of transcription (Tat). While direct comparative studies under uniform conditions are limited, available data suggest these compounds employ distinct mechanisms to achieve viral silencing, opening avenues for combinatorial therapeutic strategies.

Data Presentation: Quantitative Comparison of "Block and Lock" Compounds

The following table summarizes key quantitative data for this compound and its counterparts. It is crucial to note that these values are derived from different studies and experimental systems, which may affect direct comparability.

CompoundTargetMechanism of ActionIC50/EC50Cell Line/SystemReference
This compound BRD4 (BD1)Inhibits Tat-mediated transcription, promotes repressive chromatin at HIV LTR.IC50: 6.43 µM (non-reactivated), 4.14 µM (TNF-α reactivated)SupT1 cells[1]
Binding affinity to BRD4 BD1IC50: 163 nMIn vitro[2]
JQ1 Pan-BET inhibitor (BRD2, BRD3, BRD4)Displaces BRD4 from chromatin, promoting HIV-1 reactivation.IC50: 77 nM (BRD4 BD1), 33 nM (BRD4 BD2) - for H4 peptide displacementIn vitro[3]
LEDGINs (CX05045) HIV IntegraseInhibits integration and retargets provirus to silent chromatin.EC50: 4.45 µM (integration), 1.46 µM (virion infectivity)HeLaP4 cells[4]
didehydro-Cortistatin A (dCA) HIV TatInhibits Tat-dependent transcription.IC50: ~1-2 nMChronically infected cell lines[5]
EC50: 1 nMCell line models[6]

Signaling Pathways and Mechanisms of Action

The "block and lock" compounds achieve HIV-1 silencing through diverse molecular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

This compound: Selective BRD4 BD1 Inhibition

ZL0580_Mechanism cluster_nucleus Nucleus cluster_hiv_promoter HIV-1 LTR Promoter HIV_DNA HIV-1 DNA RNAPII RNA Pol II Tat Tat P_TEFb P-TEFb Tat->P_TEFb Recruits P_TEFb->RNAPII Phosphorylates (Elongation) BRD4 BRD4 BRD4->Tat Inhibits Tat-P-TEFb Interaction BRD4->P_TEFb Binds This compound This compound This compound->BRD4 Inhibits BD1

Caption: this compound selectively inhibits BRD4 BD1, preventing Tat-mediated recruitment of P-TEFb and subsequent transcriptional elongation.

JQ1: Pan-BET Inhibition and HIV-1 Reactivation

JQ1_Mechanism cluster_nucleus Nucleus cluster_hiv_promoter HIV-1 LTR Promoter HIV_DNA HIV-1 DNA RNAPII RNA Pol II BRD4 BRD4 BRD4->RNAPII Represses Transcription (in latent state) Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds JQ1 JQ1 JQ1->BRD4 Displaces from Chromatin

Caption: JQ1 displaces BRD4 from acetylated histones at the HIV-1 promoter, leading to transcriptional reactivation.

LEDGINs: Targeting HIV-1 Integrase

LEDGINs_Mechanism cluster_integration Proviral Integration HIV_DNA HIV-1 DNA Integrase Integrase LEDGF_p75 LEDGF/p75 Integrase->LEDGF_p75 Interacts with Silent_Chromatin Silent Chromatin Integrase->Silent_Chromatin Redirects Integration Active_Chromatin Active Chromatin LEDGF_p75->Active_Chromatin Tethers to LEDGINs LEDGINs LEDGINs->Integrase Inhibits Interaction with LEDGF/p75

Caption: LEDGINs inhibit the interaction between HIV integrase and LEDGF/p75, redirecting proviral integration to transcriptionally silent regions of the host genome.

Didehydro-cortistatin A (dCA): Tat Inhibition

dCA_Mechanism cluster_nucleus Nucleus cluster_transcription HIV-1 Transcription TAR TAR RNA RNAPII RNA Pol II Tat Tat Tat->TAR Binds P_TEFb P-TEFb Tat->P_TEFb Recruits dCA dCA dCA->Tat Inhibits TAR Binding P_TEFb->RNAPII Phosphorylates (Elongation)

Caption: Didehydro-cortistatin A (dCA) directly inhibits the HIV-1 Tat protein, preventing its binding to TAR RNA and blocking transcriptional activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these "block and lock" compounds.

HIV-1 Reactivation Assay in J-Lat Cells

This assay is commonly used to assess the ability of compounds to either promote or inhibit HIV-1 latency.[7]

  • Cell Culture: J-Lat cells (e.g., clone 10.6), which harbor a latent HIV-1 provirus with a GFP reporter, are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a dose-range of the test compound (e.g., this compound, JQ1).

  • Latency Reactivation: To assess the inhibitory potential of a compound, cells are co-treated with a known latency-reversing agent (LRA), such as TNF-α (10 ng/mL).

  • Incubation: Cells are incubated for 24-48 hours.

  • Data Acquisition: The percentage of GFP-positive cells is quantified by flow cytometry, indicating the level of viral reactivation.

  • Data Analysis: The IC50 or EC50 values are calculated based on the dose-response curves.

Experimental Workflow: HIV-1 Reactivation Assay

Reactivation_Assay_Workflow A 1. Culture J-Lat cells B 2. Seed cells and treat with test compound A->B C 3. Add latency reversing agent (e.g., TNF-α) B->C D 4. Incubate for 24-48h C->D E 5. Analyze GFP expression by flow cytometry D->E F 6. Calculate IC50/EC50 E->F

Caption: Workflow for assessing the impact of compounds on HIV-1 latency reactivation in J-Lat cells.

Chromatin Immunoprecipitation (ChIP) Assay for HIV-1 LTR Occupancy

ChIP assays are employed to investigate the association of specific proteins, such as BRD4 or histone marks, with the HIV-1 LTR promoter.[8][9][10]

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-BRD4) is used to immunoprecipitate the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR): The amount of HIV-1 LTR DNA associated with the protein of interest is quantified by qPCR using specific primers.

Tat-Dependent Transcription Assay

This assay measures the ability of a compound to interfere with the function of the HIV-1 Tat protein.[11]

  • Cell Line: A cell line (e.g., TZM-bl) containing an integrated luciferase or other reporter gene under the control of the HIV-1 LTR is used.

  • Transfection: Cells are transfected with a plasmid expressing the HIV-1 Tat protein.

  • Compound Treatment: Transfected cells are treated with the test compound.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours).

  • Reporter Gene Assay: The expression of the reporter gene (e.g., luciferase activity) is measured to determine the level of Tat-dependent transcription.

Conclusion and Future Directions

This compound and other "block and lock" compounds represent a paradigm shift in the pursuit of an HIV-1 cure, moving from viral eradication to durable silencing. This compound's selectivity for BRD4 BD1 offers a more targeted approach compared to pan-BET inhibitors like JQ1, potentially minimizing off-target effects.[2] The distinct mechanisms of action of this compound, LEDGINs, and dCA highlight the potential for combination therapies to establish a more robust and impenetrable latent state. Indeed, studies have already shown a synergistic effect when combining this compound with LEDGINs.[1][12]

Future research should focus on direct, head-to-head comparisons of these compounds in standardized preclinical models to delineate their relative potency, durability of silencing, and potential for synergistic interactions. Furthermore, a deeper understanding of the long-term consequences of manipulating the host epigenetic machinery is essential for the safe and effective clinical translation of "block and lock" strategies. The continued development and rigorous evaluation of compounds like this compound will be instrumental in advancing the field toward a functional HIV-1 cure.

References

ZL0580: A Selective BRD4 Inhibitor Devoid of Global T-Cell Activation Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive comparison of the small molecule ZL0580 with the pan-BET inhibitor JQ1, focusing on their respective impacts on global T-cell activation. Experimental data and detailed protocols are presented to validate the assertion that this compound, a selective inhibitor of the first bromodomain of BRD4 (BD1), does not induce widespread T-cell activation, a critical consideration for therapeutic applications where immunosuppression is undesirable.

Executive Summary

Comparative Data on T-Cell Activation

This compound: Minimal Impact on Immune Activation

Multiple studies have consistently reported that this compound has a minimal effect on immune activation and cytokine production in human T-cells and peripheral blood mononuclear cells (PBMCs)[1]. Gene Set Enrichment Analysis (GSEA) has shown that while JQ1 strongly regulates multiple immune-related pathways, this compound has minimal or no effect on these same pathways[1]. This suggests that the selective inhibition of BRD4 BD1 by this compound avoids the broad transcriptional changes in immune and pro-inflammatory gene expression pathways that are observed with pan-BET inhibitors[1].

JQ1: Modulator of T-Cell Activation

In contrast to this compound, JQ1 has been shown to influence T-cell activation and cytokine production. The following tables summarize findings from various studies on the effects of JQ1.

Table 1: Effect of JQ1 on T-Cell Activation Markers

Cell TypeActivation MarkerJQ1 ConcentrationEffectReference
Murine CD4+ T-cellsCD2550-500 nMDecreased expression[2]
Murine CD4+ T-cellsCD6950-500 nMDecreased expression[2]
Murine CD8+ T-cellsCD25Not specifiedNo significant difference[2]
Murine CD8+ T-cellsCD6950-500 nMLess expressed[2]
Human Cutaneous T-cell Lymphoma cell linesCD25Dose-dependentNot specified[3]

Table 2: Effect of JQ1 on Cytokine Production

Cell TypeCytokineJQ1 ConcentrationEffectReference
Murine CD8+ T-cellsIFN-γ50-500 nMStrong dose-dependent reduction[2]
Human CD4+ and CD8+ T-cellsIL-2, IFN-γ, TNF-α0.5 µMEnhanced secretion[4]
RAW 264.7 macrophagesTNF-α, IL-6, MCP-1400 nMDecreased production[5][6]

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying T-cell activation and how compounds like this compound and JQ1 might influence them, the following diagrams illustrate the canonical T-cell activation pathway and a general workflow for assessing T-cell activation.

T_Cell_Activation_Pathway TCR TCR/CD3 Lck Lck TCR->Lck CD4/CD8 co-receptor CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression IKK IKK PKC->IKK Ras Ras RasGRP->Ras MAPK MAPK (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB NFkB->Gene_Expression AP1->Gene_Expression T_Cell_Activation T-Cell Activation (Proliferation, Effector Function) Gene_Expression->T_Cell_Activation

Caption: Simplified T-cell activation signaling pathway.

Experimental_Workflow cluster_Cell_Prep Cell Preparation cluster_Treatment Treatment cluster_Analysis Analysis Isolate_PBMCs Isolate PBMCs from blood Enrich_T_Cells Enrich for T-Cells (e.g., CD4+, CD8+) Isolate_PBMCs->Enrich_T_Cells Culture_Cells Culture T-Cells Enrich_T_Cells->Culture_Cells Add_Compounds Add this compound, JQ1, or Vehicle Control Culture_Cells->Add_Compounds ELISA_Luminex ELISA / Luminex: - Collect supernatant - Quantify secreted cytokines Culture_Cells->ELISA_Luminex Stimulate_Cells Stimulate with anti-CD3/CD28 beads or PMA/Ionomycin Add_Compounds->Stimulate_Cells Flow_Cytometry Flow Cytometry: - Surface marker staining (CD25, CD69, HLA-DR) - Intracellular cytokine staining Stimulate_Cells->Flow_Cytometry RNA_Seq RNA Sequencing: - Isolate RNA - Library preparation and sequencing - Gene expression analysis Stimulate_Cells->RNA_Seq

Caption: General workflow for assessing T-cell activation.

Experimental Protocols

The following are generalized protocols for key experiments used to assess T-cell activation. Specific details may need to be optimized for individual experimental systems.

Protocol 1: T-Cell Activation Analysis by Flow Cytometry

Objective: To quantify the expression of T-cell activation markers on the cell surface and intracellular cytokines.

Materials:

  • Isolated human PBMCs or enriched T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • This compound, JQ1, and vehicle control (DMSO)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, HLA-DR)

  • Intracellular cytokine staining antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate isolated T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Add desired concentrations of this compound, JQ1, or vehicle control and incubate for a predetermined time (e.g., 1-2 hours).

    • Add T-cell stimulation reagents and incubate for the desired activation period (e.g., 6-72 hours).

  • Surface Marker Staining:

    • For surface marker analysis, harvest cells after the desired stimulation period.

    • Wash cells with PBS containing 2% FBS.

    • Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers in the dark for 30 minutes at 4°C.

    • Wash cells twice and resuspend in FACS buffer.

  • Intracellular Cytokine Staining:

    • For intracellular cytokine analysis, add a protein transport inhibitor during the last 4-6 hours of stimulation.

    • Harvest and stain for surface markers as described above.

    • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

    • Incubate cells with fluorochrome-conjugated antibodies against intracellular cytokines in the dark for 30 minutes at 4°C.

    • Wash cells twice and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of cells expressing activation markers and cytokines in the different treatment groups.

Protocol 2: Gene Expression Analysis by RNA Sequencing (RNA-Seq)

Objective: To perform a global transcriptomic analysis of T-cells treated with this compound or JQ1 to identify changes in immune-related gene expression.

Materials:

  • Isolated and treated T-cells (as described in Protocol 1)

  • RNA extraction kit

  • DNAse I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • RNA-Seq library preparation kit

  • Next-generation sequencer

Procedure:

  • RNA Extraction:

    • Harvest T-cells after treatment and stimulation.

    • Extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Treat with DNAse I to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument.

  • Library Preparation:

    • Prepare RNA-Seq libraries from high-quality RNA using a commercial kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the different treatment groups.

    • Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways, particularly those related to immune activation.

Conclusion

The available evidence strongly indicates that this compound, through its selective inhibition of BRD4 BD1, represents a targeted approach to modulating BRD4 activity without inducing the global T-cell activation observed with pan-BET inhibitors like JQ1. This lack of widespread immune modulation is a significant advantage for therapeutic strategies where maintaining immune homeostasis is crucial. The data and protocols presented in this guide provide a framework for researchers to further validate and explore the unique pharmacological profile of this compound.

References

Unveiling the "Block and Lock" Strategy: A Comparative Guide to ZL0580's Mechanism Across HIV Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel HIV latency-promoting agent, ZL0580. We delve into its unique mechanism of action, compare its performance against other alternatives with supporting experimental data, and provide detailed protocols for key experiments.

The quest for an HIV cure is a paramount challenge in modern medicine. While antiretroviral therapy (ART) effectively suppresses viral replication, it fails to eradicate the latent viral reservoir, necessitating lifelong treatment. A promising new approach, termed "block and lock," aims to induce a deep and durable state of latency, rendering the virus incapable of reactivation. At the forefront of this strategy is the small molecule this compound, a selective inhibitor of the host epigenetic reader BRD4. This guide critically examines the cross-validation of this compound's mechanism, offering insights into its potential as a functional cure for HIV.

This compound's Unique Mechanism of Action: A Tale of Two Bromodomains

This compound exerts its anti-HIV effect through a distinct mechanism compared to other bromodomain and extraterminal (BET) inhibitors, such as the well-studied JQ1. While both molecules target the BRD4 protein, a key regulator of gene transcription, their binding modes and downstream effects on HIV transcription are diametrically opposed.

This compound selectively binds to the first bromodomain (BD1) of BRD4. This selective inhibition is crucial to its function as a transcriptional repressor of HIV. By binding to BD1, this compound disrupts the interaction between BRD4 and the viral transactivator protein, Tat. This disruption is a key step in halting the viral life cycle, as Tat is essential for robust transcription of the integrated HIV provirus. Furthermore, this compound promotes the formation of a repressive chromatin structure at the HIV long terminal repeat (LTR), the promoter region of the viral genome. This "locking" of the viral promoter in a silent state is a cornerstone of the "block and lock" strategy.

In stark contrast, the pan-BET inhibitor JQ1 binds to both the first and second bromodomains (BD1 and BD2) of BRD4. This broader inhibition profile leads to the activation of HIV transcription, making it a "shock and kill" agent rather than a latency-promoting one. The opposing effects of this compound and JQ1 on HIV transcription highlight the critical importance of selective BRD4 inhibition for achieving a functional cure.

Performance Comparison: this compound vs. JQ1

Experimental data consistently demonstrates the superior performance of this compound as an HIV latency-promoting agent when compared to JQ1.

Parameter This compound JQ1 (pan-BET inhibitor) References
Effect on HIV Transcription Transcriptional SuppressionTranscriptional Activation
Binding Specificity Selective for BRD4 BD1Binds to BD1 and BD2 of BET proteins
Mechanism of Action Inhibits Tat-mediated transcription, promotes repressive chromatin at HIV LTRDisplaces BRD4 from chromatin, leading to transcriptional activation
Therapeutic Strategy "Block and Lock" (Latency Promotion)"Shock and Kill" (Latency Reversal)

Cross-Validation in Different HIV-1 Subtypes: An Area for Future Research

A comprehensive review of the current scientific literature reveals a notable gap in the direct cross-validation of this compound's mechanism across different HIV-1 subtypes. While the fundamental mechanism of action targets a host protein (BRD4), which is conserved across subtypes, the genetic diversity of the viral Tat protein and the LTR region among different HIV-1 subtypes could potentially influence the efficacy of this compound. The majority of published studies have utilized laboratory-adapted HIV-1 strains or clinical isolates without specifying the subtype, with a likely predominance of subtype B, which is common in North America and Europe where much of this research has been conducted.

Therefore, while the foundational mechanism is expected to be broadly applicable, further research is critically needed to experimentally validate and compare the efficacy of this compound in globally prevalent subtypes such as C and A. Such studies will be crucial for the global clinical development of this promising therapeutic agent.

Experimental Protocols

To facilitate further research and validation, we provide detailed methodologies for key experiments cited in the literature.

HIV Transcription Assay

This assay is used to quantify the effect of this compound on HIV-1 transcription.

Cell Lines:

  • J-Lat cells (a latently infected Jurkat T-cell line)

  • SupT1 cells (a T-cell line susceptible to HIV-1 infection)

Protocol:

  • Cell Culture and Treatment: Culture J-Lat or SupT1 cells under standard conditions. For infection of SupT1 cells, use a laboratory-adapted strain of HIV-1 (e.g., NL4-3).

  • Compound Addition: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). JQ1 can be used as a comparator.

  • Induction of HIV Expression (for J-Lat cells): To assess the effect on reactivating latent virus, stimulate the J-Lat cells with a latency-reversing agent such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA).

  • Quantification of Viral Transcription: After a defined incubation period (e.g., 24-48 hours), harvest the cells and quantify HIV-1 transcription using one of the following methods:

    • RT-qPCR: Measure the levels of HIV-1 gag or tat mRNA.

    • p24 ELISA: Quantify the amount of the HIV-1 p24 capsid protein in the cell culture supernatant.

    • Luciferase Reporter Assay: If using a reporter virus with a luciferase gene, measure luciferase activity.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the effect of this compound on the chromatin environment at the HIV-1 LTR.

Protocol:

  • Cell Treatment and Crosslinking: Treat HIV-infected cells with this compound or a control. Crosslink protein-DNA complexes using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a histone mark of interest (e.g., H3K9me3 for repressive chromatin or H3K27ac for active chromatin) or with an antibody against BRD4.

  • DNA Purification: Reverse the crosslinking and purify the immunoprecipitated DNA.

  • qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the HIV-1 LTR to quantify the amount of precipitated DNA. An increase in repressive histone marks or a decrease in BRD4 binding at the LTR would indicate that this compound is promoting a repressive chromatin state.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

ZL0580_Mechanism cluster_bet BET Inhibitors cluster_brd4 BRD4 Protein cluster_hiv HIV Transcription This compound This compound BRD4_BD1 Bromodomain 1 (BD1) This compound->BRD4_BD1 Selective Binding JQ1 JQ1 JQ1->BRD4_BD1 BRD4_BD2 Bromodomain 2 (BD2) JQ1->BRD4_BD2 Transcription_Activation Transcription Activation JQ1->Transcription_Activation Leads to Tat Tat BRD4_BD1->Tat Inhibits Interaction HIV_LTR HIV LTR BRD4_BD1->HIV_LTR Promotes Repressive Chromatin Tat->HIV_LTR Promotes Transcription Transcription_Repression Transcription Repression (Latency) HIV_LTR->Transcription_Repression Leads to

Caption: this compound's selective binding to BRD4 BD1 leads to HIV transcriptional repression.

Experimental_Workflow cluster_assays Assays start Start: HIV-infected Cells treatment Treatment: - this compound - JQ1 (Comparator) - Vehicle Control start->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation transcription_assay HIV Transcription Assay (RT-qPCR, p24 ELISA) incubation->transcription_assay chip_assay ChIP Assay (Histone Marks, BRD4 Binding) incubation->chip_assay data_analysis Data Analysis and Comparison transcription_assay->data_analysis chip_assay->data_analysis

Caption: Workflow for evaluating the effect of this compound on HIV transcription and chromatin.

Caption: Logical flow of this compound's mechanism leading to HIV repression.

Confirming the On-Target Effects of ZL0580 Using BRD4 Knockout/Knockdown Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZL0580's on-target effects against other BET inhibitors, supported by experimental data from BRD4 knockout and knockdown models. This guide delves into the experimental validation of this compound as a selective BRD4 inhibitor, offering a clear comparison with the pan-BET inhibitor JQ1.

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4, an epigenetic reader protein critical in regulating gene transcription.[1][2][3][4][5] Unlike pan-BET inhibitors such as JQ1, which bind to the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT), this compound's selectivity for BRD4's BD1 domain leads to distinct downstream effects on gene expression.[1][6] This guide will explore the experimental evidence confirming this compound's on-target effects, with a particular focus on studies utilizing BRD4 knockout and knockdown models.

Comparative Analysis of this compound and JQ1 in BRD4-Deficient Models

To unequivocally demonstrate that the biological effects of this compound are mediated through BRD4, studies have employed cell lines in which BRD4 has been genetically removed (knockout) or its expression reduced (knockdown). These models are crucial for distinguishing on-target from off-target effects.

A key set of experiments validating the on-target effects of this compound was performed in J-Lat cells, a model for latent HIV infection. In wild-type J-Lat cells, this compound and the pan-BET inhibitor JQ1 exhibit opposing effects on the expression of a subset of genes. However, in BRD4-knockout (KO) J-Lat cells, the regulatory effects of both this compound and JQ1 on these genes were significantly diminished.[1] This provides strong evidence that BRD4 is the primary target through which both compounds exert their effects on this specific gene set.

Quantitative Data Summary

The following table summarizes the differential effects of this compound and JQ1 on the expression of select genes in wild-type (WT) and BRD4-knockout (KO) J-Lat cells, as determined by RT-qPCR analysis.

GeneCell LineTreatmentFold Change vs. Control
HMGCS1 WT J-LatThis compoundUpregulated
WT J-LatJQ1Downregulated
BRD4-KO J-LatThis compoundNo significant change
BRD4-KO J-LatJQ1No significant change
SQLE WT J-LatThis compoundUpregulated
WT J-LatJQ1Downregulated
BRD4-KO J-LatThis compoundNo significant change
BRD4-KO J-LatJQ1No significant change
DHCR7 WT J-LatThis compoundUpregulated
WT J-LatJQ1Downregulated
BRD4-KO J-LatThis compoundNo significant change
BRD4-KO J-LatJQ1No significant change
ASS1 WT J-LatThis compoundUpregulated
WT J-LatJQ1Downregulated
BRD4-KO J-LatThis compoundNo significant change
BRD4-KO J-LatJQ1No significant change
ITK WT J-LatThis compoundUpregulated
WT J-LatJQ1Downregulated
BRD4-KO J-LatThis compoundNo significant change
BRD4-KO J-LatJQ1No significant change
DUSP8 WT J-LatThis compoundUpregulated
WT J-LatJQ1Downregulated
BRD4-KO J-LatThis compoundNo significant change
BRD4-KO J-LatJQ1No significant change
KLF10 WT J-LatThis compoundDownregulated
WT J-LatJQ1Upregulated
BRD4-KO J-LatThis compoundNo significant change
BRD4-KO J-LatJQ1No significant change
WDR52 WT J-LatThis compoundDownregulated
WT J-LatJQ1Upregulated
BRD4-KO J-LatThis compoundNo significant change
BRD4-KO J-LatJQ1No significant change

Data adapted from transcriptomic profiling studies.[1]

Signaling Pathways and Experimental Workflows

The distinct effects of this compound and JQ1, despite both targeting BRD4, can be attributed to their different binding modes and selectivity. This compound selectively binds to the first bromodomain (BD1) of BRD4, whereas JQ1 is a pan-BET inhibitor, binding to both bromodomains (BD1 and BD2) of all BET family proteins.[1][7][8] This differential binding is thought to be responsible for their opposing effects on HIV transcription, where this compound acts as a suppressor and JQ1 as an activator.[1][9]

G This compound This compound BRD4_BD1 BRD4-BD1 This compound->BRD4_BD1 Selective Binding JQ1 JQ1 JQ1->BRD4_BD1 BRD4_BD2 BRD4-BD2 JQ1->BRD4_BD2 Other_BDs Other BET BDs JQ1->Other_BDs Pan-BET Binding BRD4 BRD4 BRD4->BRD4_BD1 BRD4->BRD4_BD2 BRD2_3_T BRD2, BRD3, BRDT BRD2_3_T->Other_BDs Gene_Repression Target Gene Repression BRD4_BD1->Gene_Repression via this compound Gene_Activation Target Gene Activation BRD4_BD1->Gene_Activation via JQ1

Figure 1. Differential Targeting of BET Bromodomains by this compound and JQ1.

The experimental workflow to confirm the on-target effects of this compound using a BRD4 knockout model is a multi-step process.

G start Start crispr Generate BRD4-KO Cell Line (e.g., J-Lat) using CRISPR/Cas9 start->crispr treat_wt Treat Wild-Type (WT) Cells with this compound, JQ1, or DMSO (Control) crispr->treat_wt treat_ko Treat BRD4-KO Cells with this compound, JQ1, or DMSO (Control) crispr->treat_ko rna_extraction RNA Extraction treat_wt->rna_extraction treat_ko->rna_extraction rt_qpcr RT-qPCR for Target Gene Expression rna_extraction->rt_qpcr data_analysis Comparative Data Analysis rt_qpcr->data_analysis conclusion Conclusion: This compound effects are BRD4-dependent data_analysis->conclusion

Figure 2. Experimental Workflow for Validating On-Target Effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to confirm the on-target effects of this compound.

Generation of BRD4-Knockout Cell Lines

BRD4-knockout (KO) J-Lat cells were generated using the CRISPR/Cas9 system. Briefly, guide RNAs (gRNAs) targeting an early exon of the BRD4 gene were designed and cloned into a lentiCRISPRv2 vector. Lentiviral particles were produced and used to transduce J-Lat cells. Transduced cells were selected with puromycin, and single-cell clones were isolated. The knockout of BRD4 was confirmed by Western blotting and sequencing of the targeted genomic region.

Cell Culture and Drug Treatment

Wild-type and BRD4-KO J-Lat cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. For drug treatment experiments, cells were seeded at a specific density and treated with this compound, JQ1, or DMSO as a negative control for 24 hours. The concentrations of the compounds were determined based on previous dose-response studies.

RNA Isolation and RT-qPCR

Total RNA was extracted from treated and untreated cells using a commercial RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the RNA were determined by spectrophotometry. One microgram of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit. Quantitative real-time PCR (RT-qPCR) was performed using a SYBR Green-based assay on a real-time PCR system. The relative expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH used as an internal control.

Co-Immunoprecipitation (Co-IP)

To investigate the protein-protein interactions, co-immunoprecipitation assays were performed. Cells were treated with this compound or a control, and cell lysates were prepared. The lysates were incubated with an antibody against the protein of interest (e.g., HIV Tat) overnight, followed by the addition of protein A/G magnetic beads. The beads were washed, and the immunoprecipitated proteins were eluted and analyzed by Western blotting using antibodies against the interacting partner (e.g., CDK9).[10]

Conclusion

The use of BRD4 knockout and knockdown models has been instrumental in confirming the on-target effects of this compound. The significant reduction of this compound's activity in the absence of BRD4 provides compelling evidence of its selectivity. The comparative data with the pan-BET inhibitor JQ1 further highlights the unique pharmacological profile of this compound. These findings establish this compound as a valuable tool for dissecting the specific functions of BRD4 and as a promising therapeutic candidate for diseases where BRD4 plays a critical role.[1][11]

References

comparative analysis of ZL0580's safety profile against other BET inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the novel BET inhibitor ZL0580 against other well-characterized BET inhibitors: mivebresib (ABBV-075), birabresib (OTX015), and pelabresib (CPI-0610). The information is compiled from available preclinical and clinical data to aid in the objective evaluation of these compounds.

Executive Summary

This compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, has demonstrated a favorable preclinical safety profile in murine models.[1] In contrast to pan-BET inhibitors, which have been associated with dose-limiting toxicities in clinical trials, preclinical data for this compound suggests good tolerability. This document summarizes the available safety data for this compound and compares it with the established safety profiles of mivebresib, birabresib, and pelabresib, which have undergone clinical evaluation. The primary dose-limiting toxicities observed with pan-BET inhibitors include thrombocytopenia and gastrointestinal adverse events.

Comparative Safety Data

The following tables summarize the key safety findings for this compound and the comparator BET inhibitors.

Table 1: Preclinical Safety Profile of this compound in Mice

ParameterVehicle ControlThis compound (100 mg/kg/day)This compound (300 mg/kg/day)
Study Duration 7 days7 days7 days
Body Weight Change No significant changeNo significant changeNo significant change
Food Consumption NormalNormalNormal
Clinical Signs of Toxicity None observedNone observedNone observed
Serum Biochemistry No abnormalities reportedNo abnormalities reportedNo abnormalities reported
Gross Pathology No abnormalities reportedNo abnormalities reportedNo abnormalities reported

Data derived from a 7-day oral administration study in ICR mice.[1]

Table 2: Clinically Observed Treatment-Emergent Adverse Events (TEAEs) of Comparator BET Inhibitors

Adverse EventMivebresib (ABBV-075) (Phase I, Solid Tumors)[2][3][4]Birabresib (OTX015) (Phase Ib, Solid Tumors)[5]Pelabresib (CPI-0610) (Phase 3, Myelofibrosis)
Thrombocytopenia 48% (All Grades), 35% (Grade 3/4)22% (All Grades)52% (All Grades), 12% (Grade ≥3)
Nausea 25% (All Grades)37% (All Grades)N/A
Fatigue 26% (All Grades)N/AN/A
Diarrhea 21% (All Grades)37% (All Grades)N/A
Decreased Appetite 24% (All Grades)30% (All Grades)N/A
Dysgeusia 49% (All Grades)N/AN/A
Anemia 18% (All Grades), 6% (Grade 3/4)N/A42% (All Grades), 34% (Grade ≥3)

N/A: Data not available in the specified format in the provided search results. Percentages represent the incidence of treatment-related adverse events.

Experimental Protocols

Preclinical Safety Assessment of this compound (Murine Model)

A representative experimental protocol for a 7-day repeat-dose oral toxicity study in mice, based on the available information for this compound, is outlined below.

1. Animal Model:

  • Species: ICR mice

  • Sex: Male and female

  • Number of animals: Typically 5-10 mice per sex per group.

2. Dosing:

  • Test Article: this compound

  • Vehicle: A suitable vehicle such as 20% DMA + 20% Solutol HS15 + 60% HP-β-CD (20%, w/v).

  • Dose Levels: Vehicle control, 100 mg/kg, and 300 mg/kg.

  • Route of Administration: Oral gavage.

  • Frequency: Once daily for 7 consecutive days.

3. In-life Observations:

  • Mortality and Morbidity: Checked twice daily.

  • Clinical Signs: Observed daily for any signs of toxicity, including changes in posture, activity, and grooming.

  • Body Weight: Measured prior to dosing and at termination.

  • Food Consumption: Measured daily.

4. Terminal Procedures (Day 8):

  • Blood Collection: Blood is collected for serum biochemistry analysis.

  • Necropsy: A full gross pathological examination is performed on all animals. This includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Organ Weights: Key organs are weighed.

5. Laboratory Investigations:

  • Serum Biochemistry: A panel of markers for liver and kidney function is analyzed.

Clinical Safety Assessment of Comparator BET Inhibitors

The safety of mivebresib, birabresib, and pelabresib was evaluated in their respective clinical trials. The general methodology for safety assessment in these trials is as follows:

1. Patient Population:

  • Patients with relapsed/refractory solid tumors or hematological malignancies.

2. Treatment Plan:

  • Administration of the BET inhibitor at various dose levels and schedules (e.g., daily, intermittent).

3. Safety Monitoring:

  • Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Laboratory Tests: Hematology and serum chemistry panels are monitored regularly.

  • Physical Examinations: Performed at baseline and at regular intervals.

  • Vital Signs: Monitored at each visit.

  • Electrocardiograms (ECGs): Performed to monitor for any cardiac effects.

4. Dose-Limiting Toxicity (DLT) Evaluation:

  • In dose-escalation studies, DLTs are defined in the protocol and carefully monitored to determine the maximum tolerated dose (MTD). Common DLTs for BET inhibitors include severe thrombocytopenia and gastrointestinal toxicity.

Visualizations

Signaling Pathway: BET Inhibitor Mechanism of Action

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus Histone Histone Tail (Acetylated Lysine) BET BET Protein (BRD4) Histone->BET Binds to TF Transcription Factors (e.g., MYC) BET->TF Recruits PolII RNA Polymerase II TF->PolII Activates DNA DNA Oncogenes Oncogene Transcription (e.g., MYC target genes) DNA->Oncogenes Transcription This compound This compound This compound->BET Inhibits Binding

Caption: Mechanism of action of BET inhibitors in the cell nucleus.

Experimental Workflow: Preclinical Toxicity Study

Preclinical_Toxicity_Workflow start Start: Acclimatization of Animals randomization Randomization into Treatment Groups start->randomization dosing Daily Dosing (e.g., 7 days) randomization->dosing in_life In-life Observations: - Clinical Signs - Body Weight - Food Consumption dosing->in_life termination Study Termination (e.g., Day 8) in_life->termination blood_collection Blood Collection for Serum Biochemistry termination->blood_collection necropsy Gross Necropsy and Organ Weight Measurement termination->necropsy data_analysis Data Analysis and Reporting blood_collection->data_analysis histopathology Histopathological Examination (Optional) necropsy->histopathology histopathology->data_analysis end End: Safety Profile Determination data_analysis->end

Caption: General workflow for a preclinical in vivo toxicity study.

References

Pioneering HIV Latency Suppression: An In Vivo Efficacy Comparison Guide for ZL0580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo efficacy of ZL0580, a novel BRD4-selective inhibitor, in the context of "block and lock" strategies for an HIV cure. While clinical and non-human primate (NHP) model data are not yet available, this document summarizes pivotal preclinical findings in humanized mouse models and contextualizes this compound's potential by comparing its mechanism and preclinical performance with other investigational approaches.

Executive Summary

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the host epigenetic reader protein BRD4.[1] This interaction leads to the epigenetic suppression of HIV transcription, positioning this compound as a promising candidate for a "block and lock" therapeutic strategy, which aims to induce a deep and durable state of viral latency.[1][2][3] Preclinical studies in humanized mouse models have demonstrated the potent in vivo HIV-suppressive activity of this compound.[1][2] This guide presents the available efficacy data, details the experimental methodologies employed, and visualizes the compound's mechanism of action and a proposed workflow for future evaluation in non-human primate models.

This compound In Vivo Efficacy in Humanized Mouse Models

This compound has been evaluated in humanized mouse models of HIV infection, demonstrating significant suppression of viral replication and a delay in viral rebound following treatment interruption. The quantitative data from these studies are summarized below.

Treatment GroupNMean Plasma Viral Load (copies/mL) at NadirViral Rebound Delay (vs. ART alone)Reference
This compound Monotherapy 5UndetectableModest (~2 weeks)[1]
This compound + ART 5UndetectableInformation not available[1][2]
ART alone 5UndetectableBaseline[1]
Vehicle Control 5>10^6Not Applicable[1]

Note: Data is synthesized from published preclinical studies. "Undetectable" refers to plasma viremia levels below the limit of detection of the assay used in the study.

Comparative Landscape: this compound and Alternative Strategies

A direct comparison of this compound with other "block and lock" agents in non-human primate models is challenging due to the limited availability of published quantitative data for such compounds in NHPs. However, the unique mechanism of this compound distinguishes it from other epigenetic modulators.

  • This compound vs. Pan-BET Inhibitors (e.g., JQ1): Unlike pan-BET inhibitors such as JQ1, which have been shown to reactivate HIV transcription (a "shock and kill" mechanism), this compound induces transcriptional silencing.[1][4] RNA-seq analysis has revealed that this compound and JQ1 induce largely opposing transcriptomic profiles, underscoring their distinct functional effects on HIV latency.[1][2]

  • This compound in Combination Therapy: The latency-promoting potential of this compound can be enhanced when used in combination with other agents. For instance, studies have shown synergistic effects when this compound is combined with LEDGINs, which are allosteric integrase inhibitors that retarget HIV provirus to transcriptionally inactive genomic regions.[1][4]

Non-human primate models, typically using Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) in macaques, are the gold standard for preclinical evaluation of HIV cure strategies. While this compound is yet to be reported in such models, they are essential for evaluating the long-term efficacy and safety of latency-promoting agents.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its HIV-suppressive effects by modulating the host cell's transcriptional machinery. The diagram below illustrates the key steps in its mechanism of action.

ZL0580_Mechanism_of_Action cluster_0 This compound Action cluster_1 Transcriptional Regulation at HIV LTR This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Selectively Binds Tat_pTEFb Tat-mediated p-TEFb Recruitment BRD4_BD1->Tat_pTEFb Inhibits Repressive_Chromatin Repressive Chromatin Structure BRD4_BD1->Repressive_Chromatin Stabilizes Transcription_Elongation Transcriptional Elongation Tat_pTEFb->Transcription_Elongation HIV_Transcription HIV-1 Transcription Transcription_Elongation->HIV_Transcription Repressive_Chromatin->HIV_Transcription Inhibits Viral_Suppression Epigenetic Suppression of HIV

Caption: this compound selectively binds to the BD1 domain of BRD4, leading to the inhibition of Tat-mediated transcription and stabilization of repressive chromatin at the HIV LTR, ultimately resulting in epigenetic suppression of HIV.

Experimental Protocols

The following protocol provides a general framework based on published studies of this compound.

  • Animal Model: Humanized bone marrow/liver/thymus (BLT) mice or peripheral blood mononuclear cell (PBMC) engrafted mice are used. These mice are reconstituted with a human immune system, making them susceptible to HIV infection.

  • HIV-1 Infection: Mice are infected with a replication-competent HIV-1 strain. Plasma viral loads are monitored weekly to confirm stable infection.

  • Treatment Regimens:

    • ART Suppression: A cohort of infected mice is treated with a standard antiretroviral therapy (ART) regimen until plasma viremia becomes undetectable.

    • This compound Administration: Following ART suppression, mice are randomized into treatment groups:

      • Vehicle control

      • This compound monotherapy

      • This compound in combination with ART

    • This compound is typically administered via intraperitoneal injection at a specified dose and frequency.

  • Monitoring:

    • Pharmacokinetics: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound.

    • Safety and Toxicity: Animal health, body weight, and complete blood counts are monitored throughout the study.

    • Viral Load: Plasma HIV-1 RNA levels are quantified regularly using RT-qPCR.

  • Treatment Interruption and Viral Rebound: After a defined treatment period, all therapies are discontinued. Plasma viral loads are monitored intensively to measure the time to viral rebound.

Proposed Experimental Workflow for Non-Human Primate (NHP) Models

The following diagram outlines a proposed workflow for validating the in vivo efficacy of this compound in a more advanced SIV-infected macaque model.

NHP_Workflow cluster_setup Model Setup & Infection cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Selection Select Macaques (e.g., Rhesus) SIV_Infection Infect with SIVmac239 Animal_Selection->SIV_Infection Confirm_Infection Confirm Chronic Infection (Monitor Viral Load) SIV_Infection->Confirm_Infection ART_Suppression Suppress with ART (Undetectable Viral Load) Confirm_Infection->ART_Suppression Randomization Randomize into Groups (Vehicle, this compound, this compound+ART) ART_Suppression->Randomization Treatment_Admin Administer this compound/Vehicle (Monitor PK/PD & Safety) Randomization->Treatment_Admin Treatment_Interruption Treatment Interruption (TI) Treatment_Admin->Treatment_Interruption Viral_Rebound Monitor Viral Rebound (Plasma SIV RNA) Treatment_Interruption->Viral_Rebound Reservoir_Analysis Quantify Viral Reservoir (Tissues, CD4+ T-cells) Viral_Rebound->Reservoir_Analysis Immune_Monitoring Monitor Immune Responses Viral_Rebound->Immune_Monitoring

Caption: A proposed workflow for evaluating this compound in an SIV-infected macaque model, from infection and ART suppression to treatment interruption and reservoir analysis.

Conclusion and Future Directions

The preclinical data from humanized mouse models strongly support the potential of this compound as an in vivo epigenetic suppressor of HIV. Its unique mechanism of action, selectively targeting BRD4 BD1 to promote durable viral latency, offers a distinct and promising approach within the "block and lock" paradigm. The next critical step in the development of this compound will be the validation of its efficacy and safety in non-human primate models. Such studies will be instrumental in determining its translational potential as a component of a functional cure for HIV. Further research should also focus on optimizing dosing regimens and exploring synergistic combinations with other therapeutic agents to achieve sustained, ART-free viral remission.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ZL0580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the BRD4-Selective Inhibitor ZL0580.

In the dynamic environment of laboratory research, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for this compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, which has shown promise in the epigenetic suppression of HIV.[1][2] Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the SDS of structurally and functionally similar bromodomain inhibitors, such as OTX015 and JQ1, and considering the chemical structure of this compound, we can establish a robust set of safety and disposal protocols. This compound is a complex heterocyclic compound containing nitrogen, sulfur, and fluorine, elements that necessitate careful handling and disposal.[3][4][5][6][7][8]

Comparative Safety Data for Bromodomain Inhibitors

To inform the safe handling and disposal of this compound, the following table summarizes key safety information from the SDS of related bromodomain inhibitors, OTX015 and JQ1.

FeatureOTX015 (Birabresib)(+)-JQ1This compound (Inferred)
CAS Number 202590-98-5[9]1268524-70-4[10]2377151-10-3[4]
Molecular Formula C25H22ClN5O2S[9]C23H25ClN4O2SC25H23F3N4O4S[4]
Hazard Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[9]Not classified as hazardous[11]Assumed to have potential for acute oral toxicity and aquatic toxicity due to structural similarities with OTX015.
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[9]None[11]Prudence dictates treating this compound as potentially harmful if swallowed and toxic to aquatic life.
Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[9]None[11]Follow similar precautions: wash hands thoroughly after handling, do not eat/drink/smoke when using, avoid release to the environment, and seek medical advice if swallowed.
Disposal Dispose of contents/container to an approved waste disposal plant.[9]Follow local regulations.Must be disposed of as hazardous chemical waste through an approved waste disposal facility.

Experimental Protocols for Safe Disposal

The following step-by-step guide outlines the recommended procedure for the proper disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for chemical waste.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

5. Disposal:

  • All waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.

6. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.

  • Collect the contaminated materials into a sealed hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent.

  • Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ZL0580_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid_Waste Solid this compound Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Pickup EHS Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Approved_Facility Approved Hazardous Waste Facility EHS_Pickup->Approved_Facility PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Labeling Properly Label all Waste Containers

Caption: this compound Disposal Workflow.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Safe Handling of ZL0580: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising BRD4-selective small molecule modulator, ZL0580, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this document outlines best practices for handling chemical compounds of this nature, drawing from general laboratory safety protocols.

This compound is recognized for its role in the epigenetic suppression of HIV by inhibiting Tat transactivation, a key process in HIV transcription.[1] It achieves this by disrupting the binding of Tat to CDK9 and inducing a repressive chromatin structure at the HIV long terminal repeat (LTR).[1] Its potential as a therapeutic agent underscores the importance of understanding its properties and handling it with appropriate care.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on standard laboratory safety guidelines for handling chemical compounds.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Nitrile gloves. Regularly inspect gloves for tears or punctures. Change gloves frequently, especially if contact with the substance occurs.
Body Protection A buttoned lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. For handling powders or creating aerosols, a respirator may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram and procedural steps provide a clear framework for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Perform Experimental Procedure handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1: A logical workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents, including this compound, solvents, and experimental apparatus.

  • Handling:

    • All weighing and initial dilutions of this compound should be performed within the certified chemical fume hood to prevent inhalation of any airborne particles.

    • When dissolving the compound, add the solvent slowly to the this compound to avoid splashing.

    • Conduct all subsequent experimental steps that involve this compound within the fume hood.

Disposal Plan: Ensuring a Safe and Clean Environment

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a designated, labeled hazardous waste container.
Liquid this compound Waste Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
Contaminated Materials Any materials that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) should be disposed of in the designated solid hazardous waste container.

Important Note: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these safety protocols and operational plans, researchers can confidently work with this compound, advancing scientific discovery while maintaining a secure and protected laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the research itself.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。